molecular formula C23H40N2O18 B1671916 Glycotriosyl glutamine CAS No. 83235-86-3

Glycotriosyl glutamine

Número de catálogo: B1671916
Número CAS: 83235-86-3
Peso molecular: 632.6 g/mol
Clave InChI: FBRQDLODWVMGEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

analog of nephritogenoside;  structure given

Propiedades

Número CAS

83235-86-3

Fórmula molecular

C23H40N2O18

Peso molecular

632.6 g/mol

Nombre IUPAC

2-amino-5-oxo-5-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]pentanoic acid

InChI

InChI=1S/C23H40N2O18/c24-6(21(37)38)1-2-10(27)25-20-17(34)14(31)12(29)8(41-20)4-39-23-19(36)16(33)13(30)9(43-23)5-40-22-18(35)15(32)11(28)7(3-26)42-22/h6-9,11-20,22-23,26,28-36H,1-5,24H2,(H,25,27)(H,37,38)

Clave InChI

FBRQDLODWVMGEI-UHFFFAOYSA-N

SMILES canónico

C(CC(=O)NC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O)C(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

alpha-Glc-(1->6)beta-Glc-(1->6)alpha-Glc-(1-Gln)
glycotriosyl glutamine
TriGlc-Gln

Origen del producto

United States

Foundational & Exploratory

"Glycotriosyl glutamine" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycotriosyl glutamine is a synthetic glycopeptide analogue that has been identified as a nephritogenoside. Its primary characterized biological effect is the induction of focal glomerulonephritis (FGN) and the appearance of myeloid bodies in the epithelial cells of podocytes in rat models. This technical guide provides a summary of the available chemical and physical properties of this compound and outlines a general experimental framework for its use in nephrology research.

Chemical Structure and Properties

This compound is a complex molecule consisting of a glutamine residue glycosylated with a trisaccharide moiety.

Systematic Name: 2-amino-5-[[2,3,4-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-5-yl]oxy]pentanamide

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₄₀N₂O₁₈
Molecular Weight 632.57 g/mol
CAS Number 83235-86-3
Relative Density 1.73 g/cm³
Synonyms Triglc-gln

Experimental Protocols

The primary reported application of this compound is in the experimental induction of focal glomerulonephritis in animal models. While a specific, detailed protocol for this compound is not available in the reviewed literature, a general methodology can be inferred from studies inducing FGN with other synthetic glycopeptides.

General Workflow for Induction of Focal Glomerulonephritis (FGN)

The following diagram outlines a generalized experimental workflow for inducing FGN in a rat model using a synthetic glycopeptide like this compound.

FGN_Induction_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase cluster_analysis Analysis Phase Compound_Prep This compound Solution Preparation Administration Compound Administration (e.g., Intravenous Injection) Compound_Prep->Administration Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Animal_Acclimation->Administration Monitoring Regular Monitoring (Weight, Proteinuria) Administration->Monitoring Sacrifice Euthanasia at Pre-determined Timepoint Monitoring->Sacrifice Histopathology Kidney Tissue Collection & Histopathological Analysis Sacrifice->Histopathology Biochemical_Analysis Blood and Urine Biochemical Analysis Sacrifice->Biochemical_Analysis Putative_Signaling_Pathway cluster_initiation Initiation cluster_transduction Signal Transduction cluster_response Cellular Response Glycotriosyl_Glutamine This compound Podocyte_Receptor Putative Podocyte Surface Receptor Glycotriosyl_Glutamine->Podocyte_Receptor Binding Downstream_Kinases Downstream Kinase Activation (e.g., MAPK, Akt) Podocyte_Receptor->Downstream_Kinases Activation Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Downstream_Kinases->Cytoskeletal_Rearrangement Apoptosis Podocyte Apoptosis Downstream_Kinases->Apoptosis Foot_Process_Effacement Foot Process Effacement Cytoskeletal_Rearrangement->Foot_Process_Effacement Proteinuria Proteinuria Foot_Process_Effacement->Proteinuria Apoptosis->Proteinuria

Unraveling the Cellular Roles of Glycosylated Glutamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "Glycotriosyl glutamine" does not correspond to a known, naturally occurring molecule in existing scientific literature. However, it describes a theoretical structure—a glutamine residue modified with a trisaccharide—that falls under the broad and critical category of protein glycosylation. While direct glycosylation of glutamine is a novel and largely unexplored concept, the principles of glycobiology and the known functions of glutamine metabolism provide a framework for understanding its potential biological significance. This guide synthesizes current knowledge on related processes, including the role of glutamine in fueling glycosylation, the impact of glycosylation on protein function, and the therapeutic implications of targeting these pathways.

Introduction: The Intersection of Glutamine Metabolism and Glycosylation

Glycosylation, the enzymatic attachment of glycans (sugars) to proteins, lipids, or other organic molecules, is a fundamental post-translational modification that profoundly influences a vast array of cellular processes. It is integral to protein folding, stability, trafficking, and function[1]. Glutamine, the most abundant amino acid in the human body, is a key metabolic substrate that, beyond its role in protein synthesis and energy production, provides the building blocks for glycosylation[2][3].

While N-linked glycosylation (at asparagine) and O-linked glycosylation (at serine or threonine) are the most well-characterized forms, the concept of a "this compound" points towards a direct modification of a glutamine residue[4][5]. Although a 2008 study identified a glutamine residue modified with oligosaccharides in recombinant antibodies, this remains a novel finding and not a widely understood biological mechanism[6].

This document will explore the biological functions of glycosylation with a focus on how glutamine metabolism fuels these modifications and the potential roles that a molecule like "this compound" could play if discovered to be a natural cellular component.

The Central Role of Glutamine in the Hexosamine Biosynthetic Pathway (HBP)

Glutamine is a critical substrate for the Hexosamine Biosynthetic Pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)[2][7]. UDP-GlcNAc is the essential donor substrate for both N-linked and O-linked glycosylation[2][8]. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the first and rate-limiting step of the HBP[9].

Key Functions of the HBP:

  • Nutrient Sensing: The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, allowing the cell to sense its metabolic state. O-GlcNAcylation levels, in particular, are highly responsive to cellular nutrient availability[10][11].

  • Protein Modification: UDP-GlcNAc is used by O-GlcNAc transferase (OGT) to add a single GlcNAc sugar to serine or threonine residues of nuclear and cytoplasmic proteins (O-GlcNAcylation)[10][11]. It is also the foundational sugar for the complex branched structures of N-linked glycans.

The following diagram illustrates the central role of glutamine in the Hexosamine Biosynthetic Pathway.

HBP_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P GFAT GFAT F6P->GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->GFAT GlcN6P Glucosamine-6-P GFAT->GlcN6P Glutamate UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Multiple Steps N_Glycosylation N-Glycosylation UDP_GlcNAc->N_Glycosylation O_Glycosylation O-GlcNAcylation UDP_GlcNAc->O_Glycosylation Glycoproteomics_Workflow Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Enrichment Glycopeptide Enrichment (e.g., HILIC) Peptide_Mixture->Enrichment Glycopeptides Glycopeptides Enrichment->Glycopeptides LC_MS LC-MS/MS Analysis Glycopeptides->LC_MS Data_Analysis Data Analysis and Glycan Identification LC_MS->Data_Analysis

References

Unraveling Glycotriosyl Glutamine: A Technical Guide to its Natural Occurrence and Biosynthesis in the Context of Nephritogenoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Glycotriosyl glutamine" describes a specific molecular moiety composed of a trisaccharide linked to a glutamine residue. While not found as an independent, naturally occurring compound, this structure is a critical component of the glycopeptide known as nephritogenoside (B1214391).[1][2] This technical guide provides an in-depth exploration of the natural occurrence, proposed biosynthesis, and experimental methodologies related to this compound, focusing on its context within nephritogenoside. This information is of particular relevance to researchers in nephrology, glycobiology, and drug development, given the role of nephritogenoside in inducing glomerulonephritis in animal models.[1][2]

Natural Occurrence of the this compound Moiety

The this compound structure exists as the C-terminal region of nephritogenoside, a glycopeptide that is a minor but significant component of the glomerular basement membrane (GBM) in animals, including humans.[2] The GBM is a specialized extracellular matrix that plays a crucial role in the filtration function of the kidneys.

Localization and Composition of the Glomerular Basement Membrane
ComponentSubtypes Present in Mature GBMRelative AbundanceKey Functions in GBM
Type IV Collagen α3α4α5 heterotrimerHighProvides structural integrity and tensile strength
Laminin (B1169045) Laminin-521 (α5β2γ1)HighSelf-assembles into a network, cell adhesion
Nidogen (Entactin) Nidogen-1 and Nidogen-2ModerateCrosslinks collagen and laminin networks
Heparan Sulfate (B86663) Proteoglycans Agrin, Perlecan, Collagen XVIIILowContributes to the charge-selective barrier
Nephritogenoside Not applicableMinor componentPotential role in cell adhesion and signaling
Structure of Nephritogenoside

Nephritogenoside is a glycopeptide with a unique structure. A trisaccharide, composed of three glucose residues in the sequence α-Glc-(1→6)-β-Glc-(1→6)-Glc, is linked via an α-N-glycosidic bond to the N-terminal asparagine of a 21-amino acid peptide.[1][2] The C-terminal amino acid of this peptide is glutamine, forming the "this compound" entity at the peptide's terminus.

Proposed Biosynthesis Pathway of Nephritogenoside

The precise enzymatic pathway for the biosynthesis of nephritogenoside has not been fully elucidated. However, a putative pathway can be proposed based on the general principles of peptide and glycoprotein (B1211001) synthesis, taking into account the unique structural features of nephritogenoside.

Peptide Backbone Synthesis

The 21-amino acid peptide backbone of nephritogenoside is synthesized through standard ribosomal protein synthesis in the endoplasmic reticulum (ER). The primary amino acid sequence is: Asn-Pro-Leu-Phe-Gly-Ile-Ala-Gly-Glu-Asp-Gly-Pro-Thr-Gly-Pro-Ser-Gly-Ile-Val-Gly-Gln.[1]

Glycosylation

The glycosylation of the N-terminal asparagine of the nephritogenoside peptide is a post-translational modification that likely occurs in the ER and Golgi apparatus. The process can be broken down into the following hypothetical steps:

  • Synthesis of a Dolichol-Linked Trisaccharide Precursor: Glucose is activated to UDP-glucose in the cytoplasm. In the ER, a dolichol phosphate (B84403) carrier is sequentially glycosylated by glucosyltransferases to form a dolichol-pyrophosphate-linked trisaccharide (Dol-PP-Glc-Glc-Glc).

  • En bloc Transfer of the Trisaccharide: The pre-assembled trisaccharide is transferred en bloc from the dolichol carrier to the amide nitrogen of the N-terminal asparagine residue of the nascent peptide chain. This reaction is catalyzed by an oligosaccharyltransferase (OST) complex. The α-N-glycosidic linkage is a rare type of N-glycosylation, suggesting the involvement of a highly specific OST or a novel glycosyltransferase.

  • Processing and Transport: Following glycosylation, the glycopeptide is folded, quality-controlled in the ER, and transported through the Golgi apparatus for further modifications (if any) before being secreted into the extracellular matrix to become part of the GBM.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_Nephritogenoside cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose Activation Dol_PP_Trisaccharide Dol-PP-(Glc)3 UDP_Glucose->Dol_PP_Trisaccharide Glucosyltransferases Dolichol_P Dolichol_P Dolichol_P->Dol_PP_Trisaccharide Nephritogenoside_unfolded Unfolded Nephritogenoside Dol_PP_Trisaccharide->Nephritogenoside_unfolded Oligosaccharyltransferase (α-N-linkage formation) Peptide 21-AA Peptide (ribosomal synthesis) Peptide->Nephritogenoside_unfolded Nephritogenoside_folded Folded Nephritogenoside Nephritogenoside_unfolded->Nephritogenoside_folded Folding & QC GBM Glomerular Basement Membrane Nephritogenoside_folded->GBM Secretion

Caption: Proposed Biosynthesis Pathway of Nephritogenoside.

Experimental Protocols

The study of this compound requires the isolation and analysis of its parent molecule, nephritogenoside. The following section outlines a general methodology for its extraction and characterization from renal tissue.

Extraction and Purification of Nephritogenoside from Glomerular Basement Membrane

This protocol is adapted from methodologies described for the isolation of glycoproteins from the GBM.[5]

  • Isolation of Glomeruli:

    • Perfuse kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Mince the renal cortex and pass it through a series of stainless-steel sieves of decreasing mesh size to isolate the glomeruli.

    • Centrifuge the glomerular suspension and wash with PBS to obtain a pure glomerular fraction.

  • Preparation of Glomerular Basement Membrane:

    • Sonify the isolated glomeruli in a high-salt buffer to disrupt the cells.

    • Treat with detergents (e.g., Triton X-100) and deoxyribonuclease (DNase) to remove cellular components.

    • Perform a series of centrifugation and washing steps to obtain a purified GBM fraction.

  • Enzymatic Digestion and Extraction:

    • Suspend the purified GBM in a buffer at pH 8.0 and treat with trypsin for 3 hours.[5]

    • Centrifuge the digest to pellet the insoluble material. The supernatant contains the solubilized glycopeptides, including nephritogenoside.

  • Purification of Nephritogenoside:

    • Treat the supernatant with trichloroacetic acid to precipitate larger proteins.

    • Apply the resulting supernatant to a gel filtration column (e.g., Bio-Gel P200) to separate molecules by size.

    • Pool the fractions containing the glycopeptides and apply them to a concanavalin (B7782731) A (Con A) affinity chromatography column. Nephritogenoside will bind to the Con A resin due to its glucose residues.

    • Elute the bound nephritogenoside with a solution of methyl α-D-mannopyranoside.

The workflow for this experimental protocol is depicted below.

Experimental_Workflow Kidney_Tissue Kidney Tissue Isolated_Glomeruli Isolated Glomeruli Kidney_Tissue->Isolated_Glomeruli Sieving Purified_GBM Purified GBM Isolated_Glomeruli->Purified_GBM Sonication & Detergent Treatment GBM_Digest_Supernatant GBM Digest Supernatant Purified_GBM->GBM_Digest_Supernatant Trypsin Digestion Glycopeptide_Fractions Glycopeptide Fractions GBM_Digest_Supernatant->Glycopeptide_Fractions Gel Filtration Chromatography Purified_Nephritogenoside Purified Nephritogenoside Glycopeptide_Fractions->Purified_Nephritogenoside Concanavalin A Affinity Chromatography

References

A Technical Guide to the Biochemical Differences Between Glycotriosyl Glutamine and L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the biochemical properties of L-glutamine and the synthetic glycotriosyl glutamine. L-glutamine, the most abundant amino acid in the human body, is a critical component in a myriad of metabolic and signaling pathways. In stark contrast, this compound, a synthetic analog of the nephritogenic glycopeptide nephritogenoside, is primarily utilized as a research tool to induce experimental glomerulonephritis. This document will elucidate the fundamental biochemical differences between these two molecules, focusing on their structure, metabolism, cellular transport, and signaling functions. Due to the limited publicly available data on this compound, this guide combines established knowledge of L-glutamine with inferred properties of its glycosylated counterpart based on its structure and known biological effects. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the study of these molecules are provided.

Introduction

L-glutamine is a non-essential amino acid that becomes conditionally essential under circumstances of physiological stress[1]. It plays a central role in nitrogen transport, immune function, and intestinal health, and is a key substrate for nucleotide synthesis and a respiratory fuel for rapidly dividing cells[1]. Its versatile functions have made it a focal point in metabolic research and a target for therapeutic intervention in various diseases.

This compound, with the chemical formula C23H40N2O18 and a molecular weight of 632.57, is a synthetic compound designed as an analog of nephritogenoside[2]. Nephritogenoside is a glycopeptide isolated from the glomerular basement membrane that can induce proliferative glomerulonephritis in animal models[3]. This compound has been used in research to create models of focal glomerulonephritis with myeloid bodies in rats, indicating its potent immunomodulatory and pathological effects on renal tissue. The core biochemical divergence stems from the addition of a triosyl glucose moiety to the glutamine structure, fundamentally altering its physical and chemical properties and, consequently, its biological interactions.

Comparative Biochemical Profiles

The biochemical behaviors of L-glutamine and this compound are expected to be vastly different. While L-glutamine is an integral part of cellular metabolism, this compound's large, hydrophilic glycosyl group likely precludes its participation in these pathways and instead directs it towards interactions with the immune system.

Structural Differences

The fundamental difference lies in their molecular structure. L-glutamine is a single amino acid, whereas this compound is a glutamine molecule covalently bonded to a trisaccharide. This structural disparity is the primary determinant of their distinct biochemical functions.

FeatureL-GlutamineThis compound
Molecular Formula C5H10N2O3[1]C23H40N2O18[2]
Molecular Weight 146.14 g/mol [1]632.57 g/mol [2]
Key Structural Moieties α-amino group, α-carboxyl group, amide side chain[1]Glutamine backbone with a triosyl glucose attached
Physicochemical Properties Small, polar amino acidLarge, highly polar, hydrophilic molecule
Cellular Transport

L-glutamine is actively transported into cells by a variety of transporters, with ASCT2 (SLC1A5) being a primary one in many cancer cells. The specificity of these transporters for small, neutral amino acids makes it highly improbable that they would recognize or transport a large, glycosylated molecule like this compound.

Transport MechanismL-GlutamineThis compound (Inferred)
Primary Transporters ASCT2 (SLC1A5), SNAT1/2 (SLC38A1/2), LAT1 (SLC7A5)[4]Unlikely to be transported by amino acid transporters.
Mode of Cellular Entry Active transport, facilitated diffusion[4]Potentially via endocytosis or interaction with cell surface lectins or other carbohydrate-binding proteins.
Transport Kinetics (Km) For ASCT2: ~0.3-2 mMNot applicable.
Metabolic Fate

Once inside the cell, L-glutamine is a key player in central carbon and nitrogen metabolism. It is catabolized to glutamate (B1630785) and then to the TCA cycle intermediate α-ketoglutarate. It also donates its nitrogen for the synthesis of nucleotides and other amino acids. This compound is unlikely to be a substrate for the enzymes involved in glutamine metabolism due to steric hindrance from the large glycosyl group.

Metabolic PathwayL-GlutamineThis compound (Inferred)
Primary Catabolic Enzyme Glutaminase (B10826351) (GLS)Unlikely to be a substrate for GLS.
Entry into TCA Cycle Yes, via conversion to α-ketoglutarate.No.
Role in Biosynthesis Nitrogen donor for nucleotides, amino acids; precursor for glutathione.Unlikely to participate in these pathways.
Metabolic Products Glutamate, α-ketoglutarate, ammonia, aspartate.Likely remains intact or is processed through lysosomal degradation if taken up by endocytosis.
Signaling Pathways

L-glutamine is a critical signaling molecule, most notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation[5]. It also plays a role in the hexosamine biosynthesis pathway (HBP), which is essential for protein glycosylation[6]. This compound's large size and glycosylation suggest it would not interact with intracellular signaling pathways in the same manner as L-glutamine. Instead, its biological effects are likely mediated through cell-surface receptor interactions, triggering an immune response.

Signaling PathwayL-GlutamineThis compound (Inferred)
mTORC1 Signaling Activates mTORC1, promoting cell growth[5].Unlikely to directly interact with intracellular components of the mTORC1 pathway.
Hexosamine Biosynthesis Pathway A key substrate for the synthesis of UDP-GlcNAc[6].Not a substrate for HBP.
Immune Signaling Modulates immune cell function and cytokine production.Induces an autoimmune response leading to glomerulonephritis, likely through interaction with immune cells and components of the glomerular basement membrane.

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways involving L-glutamine.

L_Glutamine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Gln_ext L-Glutamine ASCT2 ASCT2/ SNATs L_Gln_ext->ASCT2 Transport L_Gln_int L-Glutamine Glutamate Glutamate L_Gln_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotide Synthesis L_Gln_int->Nucleotides Nitrogen Donation AKG α-Ketoglutarate Glutamate->AKG Glutamate Dehydrogenase (GDH)/ Transaminases GSH Glutathione Synthesis Glutamate->GSH Ammonia Ammonia Glutamate->Ammonia TCA TCA Cycle AKG->TCA ASCT2->L_Gln_int

Caption: Metabolic fate of L-glutamine after cellular uptake.

mTORC1_Signaling L_Gln L-Glutamine Amino_Acid_Transporters Amino Acid Transporters L_Gln->Amino_Acid_Transporters Leucine Leucine Leucine->Amino_Acid_Transporters Rag_GTPases Rag GTPases Amino_Acid_Transporters->Rag_GTPases Activate mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruit to Lysosome & Activate Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phosphorylates S6K1 & 4E-BP1

Caption: L-glutamine's role in mTORC1 signaling activation.

Hexosamine_Biosynthesis_Pathway Glucose Glucose Fructose_6P Fructose-6-Phosphate Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-Phosphate Fructose_6P->Glucosamine_6P GFAT L_Gln L-Glutamine Glutamate Glutamate L_Gln->Glutamate GFAT UDP_GlcNAc UDP-GlcNAc Glucosamine_6P->UDP_GlcNAc Series of Reactions Protein_Glycosylation Protein Glycosylation UDP_GlcNAc->Protein_Glycosylation

Caption: The role of L-glutamine in the Hexosamine Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for studying L-glutamine and inferred approaches for this compound are outlined below.

L-Glutamine Uptake Assay

This protocol measures the rate of L-glutamine uptake into cultured cells.

  • Materials:

    • Cultured cells of interest

    • Complete culture medium

    • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

    • [3H]-L-glutamine (radiolabeled)

    • Unlabeled L-glutamine

    • Scintillation fluid and vials

    • Scintillation counter

    • Ice-cold phosphate-buffered saline (PBS)

    • 0.1 M NaOH

    • BCA Protein Assay Kit

  • Procedure:

    • Seed cells in 24-well plates and grow to confluence.

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Add 500 µL of KRH buffer containing a known concentration of [3H]-L-glutamine (e.g., 1 µCi/mL) and varying concentrations of unlabeled L-glutamine (for kinetic analysis).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

    • Calculate the rate of glutamine uptake and normalize to the protein concentration.

Glutaminase Activity Assay

This assay measures the activity of glutaminase, the enzyme that converts L-glutamine to glutamate.

  • Materials:

    • Cell or tissue lysate

    • Glutaminase assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA)

    • L-glutamine solution

    • Glutamate dehydrogenase

    • NAD+

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • In a 96-well plate, add the cell lysate to the glutaminase assay buffer.

    • Add NAD+ and glutamate dehydrogenase to the wells.

    • Initiate the reaction by adding the L-glutamine solution.

    • Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADH.

    • The rate of increase in absorbance is proportional to the glutaminase activity.

    • Calculate the specific activity based on the protein concentration of the lysate.

Inferred Experimental Protocol for this compound: Induction of Glomerulonephritis

This hypothetical protocol is based on the known biological activity of this compound and its parent compound, nephritogenoside.

  • Materials:

    • Sprague-Dawley rats

    • This compound

    • Freund's incomplete adjuvant

    • Sterile saline

    • Materials for urine collection and analysis (proteinuria)

    • Histology equipment and reagents for kidney tissue processing (fixation, embedding, sectioning, H&E staining, PAS staining)

    • Electron microscope for ultrastructural analysis

  • Procedure:

    • Emulsify a solution of this compound in sterile saline with an equal volume of Freund's incomplete adjuvant.

    • Inject a single dose of the emulsion into the footpad of each rat.

    • Monitor the rats regularly for signs of illness and collect urine samples at set intervals (e.g., weekly) to assess for proteinuria, a marker of kidney damage.

    • At a predetermined endpoint (e.g., 8-12 weeks), euthanize the rats and perfuse the kidneys with a suitable fixative.

    • Process the kidney tissue for histological and electron microscopy analysis.

    • Examine the glomeruli for signs of inflammation, cellular proliferation, basement membrane thickening, and the presence of myeloid bodies to confirm the induction of glomerulonephritis.

Conclusion

The biochemical profiles of L-glutamine and this compound are fundamentally distinct. L-glutamine is a small, metabolically active amino acid essential for numerous cellular functions. Its transport, metabolism, and signaling roles are well-characterized. In contrast, this compound is a large, synthetic glycoconjugate whose biological activity is not metabolic but rather immunogenic, leading to a specific pathology in the kidney. The addition of the triosyl moiety completely alters its interaction with biological systems, preventing its entry into the metabolic and signaling pathways utilized by L-glutamine and instead directing it towards a pathogenic immune response. This guide highlights the profound impact of glycosylation on the biochemical properties of a molecule and underscores the importance of structural considerations in drug development and biomedical research. Further investigation into the specific cellular and molecular targets of this compound could provide valuable insights into the mechanisms of immune-mediated kidney disease.

References

Unraveling Glycotriosyl Glutamine: A Journey from Discovery to Potential Pathological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycotriosyl glutamine, a synthetic glycoamino acid, stands as a significant molecule in the exploration of autoimmune kidney diseases, particularly glomerulonephritis. Its discovery and history are intrinsically linked to the study of nephritogenoside (B1214391), a naturally occurring glycopeptide isolated from the glomerular basement membrane (GBM) that possesses the ability to induce nephritis in animal models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of this compound, serving as a crucial resource for researchers in nephrology, immunology, and drug development. By understanding the structure-activity relationship of nephritogenoside and its synthetic analogs like this compound, new avenues for diagnostics and therapeutics for glomerulonephritis can be explored.

Introduction: The Genesis of a Nephritogenic Molecule

The story of this compound begins with the investigation into the molecular triggers of glomerulonephritis, a group of diseases characterized by inflammation of the glomeruli, the kidney's primary filtering units. In the late 20th century, researchers identified a glycopeptide from the GBM of rats that could induce glomerulonephritis when injected into homologous animals. This groundbreaking discovery by Shibata and his colleagues led to the isolation and characterization of this nephritogenic substance, which they named "nephritogenoside".[1][2]

Nephritogenoside was found to be a unique glycopeptide with a trisaccharide chain composed of three glucose units linked to the N-terminal asparagine of a 21-amino acid peptide.[2] This discovery spurred further research into the specific structural components responsible for its pathological activity. To delineate the minimal structural requirements for inducing nephritis, various synthetic analogs of nephritogenoside were developed, among which is this compound.

The Discovery and Structure of Nephritogenoside: The Natural Precursor

The initial isolation of a nephritogenic substance from the GBM was a pivotal moment in understanding autoimmune kidney disease.[1] Subsequent structural elucidation revealed the precise composition of nephritogenoside.

Table 1: Structure of Nephritogenoside [2]

ComponentDescription
Carbohydrate Moiety A trisaccharide of glucose with the structure: α-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→6)-α-D-glucopyranose.
Peptide Moiety A 21-amino acid peptide with the sequence: Asn-Pro-Leu-Phe-Gly-Ile-Ala-Gly-Glu-Asp-Gly-Pro-Thr-Gly-Pro-Ser-Gly-Ile-Val-Gly-Gln.
Linkage The trisaccharide is linked to the amide nitrogen of the N-terminal asparagine residue.

The discovery that a specific, naturally occurring glycopeptide could trigger an autoimmune response leading to glomerulonephritis opened the door for a more targeted investigation into the disease's pathogenesis. The focus then shifted to synthesizing fragments and analogs of nephritogenoside to pinpoint the exact molecular features responsible for its nephritogenic activity.

Synthesis of this compound: A Chemical Odyssey

General Experimental Workflow for the Synthesis of Triglycosyl-Amino Acids

The synthesis of a triglycosyl-amino acid like this compound is a complex undertaking that involves the sequential assembly of the trisaccharide and its subsequent coupling to the amino acid. The general workflow can be outlined as follows:

Synthesis_Workflow cluster_sugar Trisaccharide Synthesis cluster_amino_acid Amino Acid Preparation cluster_coupling Glycosylation of Amino Acid cluster_deprotection Final Deprotection S1 Monosaccharide Building Blocks (Protected) S2 Sequential Glycosylation Reactions S1->S2 S3 Formation of Trisaccharide S2->S3 C1 Activation of Trisaccharide S3->C1 A1 Protected Glutamine Derivative C2 Coupling to Protected Glutamine A1->C2 C1->C2 C3 Formation of Protected this compound C2->C3 D1 Removal of Protecting Groups C3->D1 D2 Purification D1->D2 D3 This compound D2->D3

Caption: General workflow for the chemical synthesis of this compound.

Key Experimental Protocols (Hypothetical, based on related syntheses)

While the exact protocol for this compound is not detailed in the available literature, a plausible synthesis would involve the following key steps, adapted from the synthesis of related triglycosyl-asparagine:[1]

  • Preparation of the Trisaccharide Donor: This involves the stepwise glycosylation of protected glucose monosaccharides to form the desired α(1→6)β(1→6) linked trisaccharide. The anomeric position would be activated for subsequent coupling, for instance, as a glycosyl halide or trichloroacetimidate.

  • Preparation of the Glutamine Acceptor: The glutamine molecule would need to be appropriately protected, leaving the side-chain amide nitrogen available for glycosylation. This is a significant chemical challenge due to the presence of multiple reactive functional groups in glutamine.

  • Glycosylation Reaction: The activated trisaccharide donor would be reacted with the protected glutamine acceptor in the presence of a suitable promoter to form the N-glycosidic bond.

  • Deprotection: All protecting groups on the carbohydrate and amino acid moieties would be removed in a final step to yield the target molecule, this compound.

  • Purification and Characterization: The final product would be purified using techniques like chromatography and its structure confirmed by methods such as NMR spectroscopy and mass spectrometry.

Biological Activity and Pathological Implications

The primary biological activity of interest for this compound is its potential to induce glomerulonephritis, mirroring the action of its natural precursor, nephritogenoside. The synthesis of analogs like this compound allows for a systematic investigation into how modifications to the amino acid component affect the nephritogenic potential.

While specific quantitative data on the nephritogenic activity of this compound is not available in the provided search results, the research on nephritogenoside and its synthetic fragments provides a framework for understanding its likely biological effects. The working hypothesis is that the triglucosyl moiety is a key recognition element for the immune system, and the attached amino acid influences the presentation and processing of this glycan epitope.

Table 2: Hypothetical Experimental Data on the Biological Activity of this compound (for illustrative purposes)

ParameterValueMethod
Nephritogenic Dose (in rats) 100 µ g/rat Intradermal injection with adjuvant
Antibody Titer (anti-GBM) 1:6400ELISA
Proteinuria (24h) 150 mg/dayMetabolic cage study
Glomerular Cell Proliferation +++Histopathology (PAS staining)
Immune Complex Deposition Granular IgG and C3Immunofluorescence microscopy

This table is a hypothetical representation of the type of quantitative data that would be sought in experimental studies of this compound.

Signaling Pathways: A Realm for Future Investigation

The precise signaling pathways initiated by this compound that lead to glomerular inflammation remain an active area of research. Based on the pathogenesis of immune-mediated glomerulonephritis, several pathways are likely to be involved.

Signaling_Pathway cluster_initiation Initiation Phase cluster_effector Effector Phase cluster_inflammation Inflammatory Cascade A This compound (Antigen) B Antigen Presenting Cell (APC) (e.g., Dendritic Cell) A->B E Formation of Immune Complexes A->E C T Helper Cell Activation B->C D B Cell Activation and Antibody Production C->D D->E F Deposition in Glomeruli E->F G Complement Activation F->G H Recruitment of Inflammatory Cells (Neutrophils, Macrophages) F->H G->H I Release of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1, TNF-α) H->I J Glomerular Injury (Proteinuria, Cell Proliferation) I->J

References

A Technical Guide to the Therapeutic Potential of Glyco-Amino Acids and Glycopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Initial research indicates that "Glycotriosyl glutamine" is not a recognized compound in current scientific literature. It is hypothesized that the query refers to a molecule belonging to the broader class of glyco-amino acids —compounds where a carbohydrate (sugar) moiety is covalently attached to an amino acid. This guide provides a comprehensive overview of the therapeutic potential of glyco-amino acids and glycopeptides, a field rich with opportunities for drug discovery and development. The content covers known applications, mechanisms of action, and relevant experimental methodologies, structured to meet the needs of researchers and drug development professionals.

Introduction to Glyco-Amino Acids and Glycopeptides

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins or lipids, is a critical post-translational modification that significantly influences protein structure, function, and stability.[1][2][3] Glyco-amino acids are the fundamental building blocks of glycopeptides and glycoproteins, which are indispensable in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction.[4][5][6]

The therapeutic potential of these molecules stems from their ability to modulate biological processes with high specificity. Altering the glycan structure or attaching a glyco-amino acid to a peptide can dramatically improve its pharmacokinetic properties, such as metabolic stability and bioavailability.[4][5] This has led to their exploration as novel therapeutics, including antibiotics, analgesics, and vaccine antigens.[5][]

Potential Therapeutic Applications

The unique structural and functional diversity of glyco-amino acids and glycopeptides has positioned them as promising candidates for various therapeutic areas.

Antibiotics

Glycopeptide antibiotics are a crucial class of drugs for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

  • Mechanism of Action: These antibiotics, such as vancomycin (B549263) and teicoplanin, function by inhibiting the synthesis of the bacterial cell wall.[10] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[8][10] This disruption leads to a weakened cell wall and eventual cell lysis.[8]

  • Second-Generation Lipoglycopeptides: To combat rising antibiotic resistance, second-generation semi-synthetic lipoglycopeptides like telavancin, dalbavancin, and oritavancin (B1663774) have been developed. These feature improved activity and better pharmacokinetic profiles.[8] Their lipophilic moieties not only enhance binding to the cell wall precursor but also confer a secondary mechanism of action by disrupting the bacterial membrane.[10]

Analgesics

Glycosylation of endogenous opioid peptides, such as enkephalins, has been shown to enhance their therapeutic properties.

  • Improved Potency and Stability: A glycosylated Leu-enkephalin analog, H-Tyr-D-Thr-Gly-Phe-Leu-Ser(β-D-Glc)-NH2, produces an analgesic effect comparable to morphine but with reduced potential for dependence.[5] Another analog containing Ser(β-D-Lact) was found to be approximately 10-fold more potent than its non-glycosylated parent compound, highlighting its potential as a lead for developing new pain therapeutics.[5] The addition of the sugar moiety can significantly improve the metabolic stability of the peptide.[5]

Vaccine Development and Immunomodulation

Glyco-amino acids are explored as potential vaccine antigens for preventing bacterial infections.[] For example, glucosaminuronic acid and galactosaminuronic acid are components of many bacterial cell walls and can be targeted by the immune system.[] Furthermore, glycopeptide analogs of immunomodulatory peptides like tuftsin (B1682037) have been synthesized to study their effects on processes like phagocytosis.[5]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a theoretical glycopeptide antibiotic ("Compound G-Q-3") to illustrate typical parameters measured in drug development.

Table 1: In Vitro Antibacterial Activity of Compound G-Q-3

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (MRSA) 0.5 1.0
Enterococcus faecalis (VRE) 2.0 4.0
Streptococcus pneumoniae 0.25 0.5
Clostridium difficile 1.0 2.0

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Pharmacokinetic Properties of Compound G-Q-3 in a Murine Model

Parameter Value Unit
Bioavailability (IV) 100 %
Half-life (t½) 8.5 hours
Volume of Distribution (Vd) 0.6 L/kg
Clearance (CL) 0.07 L/h/kg

IV: Intravenous

Signaling Pathways and Mechanisms of Action

Glycoconjugates play a pivotal role in modulating cellular signaling.[2][3][11][12] Glycosylation can directly regulate receptor activity, including intracellular transport, ligand binding, and oligomerization.[13]

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism for glycopeptide antibiotics is the disruption of peptidoglycan synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell wall.

Glycopeptide_Antibiotic_MoA cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space / Cell Wall Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Transpeptidase Transpeptidase (PBP) Glycopeptide Glycopeptide Antibiotic Glycopeptide->Lipid_II Binds to D-Ala-D-Ala NAG_NAM NAG-NAM Monomer NAG_NAM->Lipid_II Synthesis in cytoplasm Peptidoglycan->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation (Cross-linking)

Caption: Mechanism of action for glycopeptide antibiotics inhibiting bacterial cell wall synthesis.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Cell surface glycosylation can influence the function of receptors like RTKs. Changes in the glycan structures attached to a receptor can alter its conformation, dimerization, and subsequent downstream signaling cascades.

RTK_Signaling_Modulation cluster_membrane Cell Membrane RTK_Inactive RTK Monomer (Glycosylated) RTK_Active RTK Dimer (Phosphorylated) RTK_Inactive->RTK_Active Dimerization & Autophosphorylation Galectin Galectin RTK_Inactive->Galectin Lattice Formation Downstream Downstream Signaling (e.g., MAPK Pathway) RTK_Active->Downstream Activation note Glycan-Galectin lattice modulates receptor residence time and clustering Galectin->RTK_Inactive Ligand Ligand Ligand->RTK_Inactive Binding Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Modulation of Receptor Tyrosine Kinase (RTK) signaling by cell-surface glycosylation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of novel glyco-amino acids and glycopeptides.

Solid-Phase Synthesis of a Glycopeptide

This protocol outlines a standard method for synthesizing a glycopeptide using Fmoc (Fluorenylmethyloxycarbonyl) chemistry, incorporating a glycosylated amino acid building block.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection coupling 2. Amino Acid Coupling (AA, HBTU, HOBt, DIPEA in DMF) deprotection->coupling wash Wash Step (DMF, DCM) coupling->wash repeat Repeat Steps 1-2 for each amino acid wash->repeat wash->repeat repeat->deprotection Next AA glyco_coupling 3. Glyco-Amino Acid Coupling (Fmoc-AA(Glycan)-OH, Activators) repeat->glyco_coupling Glyco-AA turn final_deprotection 4. Final Fmoc Deprotection repeat->final_deprotection Final AA glyco_coupling->wash cleavage 5. Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification 6. Purification (RP-HPLC) cleavage->purification analysis 7. Analysis (Mass Spectrometry, NMR) purification->analysis end End: Pure Glycopeptide analysis->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a glycopeptide.

Methodology:

  • Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (4-fold excess) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this mixture to the resin and allow it to react.

  • Glyco-Amino Acid Incorporation: For the desired position, use a pre-synthesized and appropriately protected Fmoc-glyco-amino acid building block (e.g., Fmoc-Asn(Ac-GlcNAc)-OH) and couple it using the same procedure as a standard amino acid.

  • Wash and Repeat: After each deprotection and coupling step, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts. Repeat the cycle until the full peptide sequence is assembled.

  • Cleavage and Global Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude glycopeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Quantitative Analysis of Glycosylation by Mass Spectrometry

Mass spectrometry-based proteomics is a powerful tool for the quantitative analysis of glycoproteins.[15][16]

Methodology:

  • Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using an enzyme like trypsin.

  • Glycopeptide Enrichment: Due to their low abundance, glycopeptides must be enriched from the complex peptide mixture. Common methods include:

    • Lectin Affinity Chromatography: Uses lectins that specifically bind to certain glycan structures.[17]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates peptides based on hydrophilicity, enriching for the more hydrophilic glycopeptides.[17]

  • LC-MS/MS Analysis: Analyze the enriched glycopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[17] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Use specialized software to identify the glycopeptides, determine the site of glycosylation, and characterize the attached glycan structure. For quantitative analysis, label-based (e.g., iTRAQ, TMT) or label-free methods can be employed to compare the abundance of specific glycoforms between different samples.[18]

Conclusion and Future Directions

While "this compound" does not appear to be a known entity, the field of glyco-amino acids and glycopeptides offers vast therapeutic potential. From combating antibiotic-resistant bacteria to developing next-generation analgesics and vaccines, the strategic use of glycosylation provides a powerful platform for drug discovery. Future research will likely focus on developing more efficient synthetic methods for creating complex glyco-amino acids, expanding the repertoire of glycan structures for therapeutic modulation, and further elucidating the intricate roles of glycosylation in disease pathogenesis. The continued advancement of analytical techniques, particularly in mass spectrometry and NMR, will be critical in unraveling the complexity of the glycoproteome and translating these fundamental insights into clinical applications.

References

The Elusive Receptor Tango: A Technical Guide to the Cellular Interactions of Glycotriosyl Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical and inferred cellular receptor interactions of Glycotriosyl glutamine, a compound at the intersection of glycan signaling and amino acid metabolism.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Identity of this compound

This compound is identified as an analog of nephritogenoside (B1214391), a glycoprotein (B1211001) known to induce experimental glomerulonephritis in rats. Structurally, it is a conjugate of a trisaccharide (glycotriosyl) and the amino acid glutamine. This composite nature suggests a dual potential for cellular interaction: the glycan moiety may engage with lectin-like receptors on the cell surface, while the glutamine component could interact with amino acid transporters or receptors.

The primary known interaction of its parent compound, nephritogenoside, is with Concanavalin (B7782731) A (ConA), a plant lectin that binds to specific mannosyl and glucosyl residues.[1] This suggests that the glycotriosyl moiety of this compound likely plays a crucial role in its initial binding to cellular structures, potentially mimicking the glycan portion of nephritogenoside.

Postulated Cellular Receptors and Interactions

Based on its structure and analogy to nephritogenoside, the cellular interactions of this compound can be hypothesized to occur through two primary mechanisms:

  • Lectin-Receptor Interactions: The glycotriosyl moiety is the most probable candidate for initiating contact with the cell surface. Lectins, or carbohydrate-binding proteins, are ubiquitous on cell surfaces and in the extracellular matrix. These interactions are often of low affinity but high avidity due to multivalency.

  • Amino Acid Transporter/Receptor Engagement: The glutamine residue could potentially interact with various amino acid transporters, such as the ASCT2 (SLC1A5) transporter, which is a major route for glutamine uptake by cells. It is also conceivable that it could modulate the activity of receptors that are sensitive to amino acids.

Potential Receptor Classes

Several receptor classes could potentially interact with this compound:

  • C-type Lectin Receptors (CLRs): This large family of receptors recognizes a wide array of glycan structures and is involved in immune responses and cell adhesion.

  • Galectins: These soluble lectins can bind to cell surface glycoconjugates and modulate signaling pathways.

  • Integrins: While not direct glycan receptors, their function can be modulated by the glycosylation status of their ligands or the surrounding matrix.

  • Amino Acid Transporters: The glutamine moiety might allow for interaction with and transport by systems like the Alanine-Serine-Cysteine Transporter 2 (ASCT2).

Quantitative Data on Receptor Binding (Illustrative Examples)

As no direct quantitative binding data for this compound is available, the following table presents a hypothetical summary of data that could be generated through standard binding assays.

LigandReceptor Target (Hypothetical)Assay TypeAffinity (Kd) (µM)IC50 (µM)Reference
This compoundC-type Lectin Receptor XSurface Plasmon Resonance150-(Hypothetical)
This compoundGalectin-3Fluorescence Polarization75-(Hypothetical)
This compoundASCT2 TransporterCompetitive Binding Assay-250(Hypothetical)
NephritogenosideConcanavalin AAffinity ChromatographyHigh Affinity*-[1]

*Affinity described qualitatively in the literature.

Experimental Protocols for Studying Receptor Interactions

Detailed methodologies for key experiments to elucidate the interaction of this compound with cellular receptors are outlined below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound to a putative receptor.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant extracellular domain of the candidate receptor (e.g., C-type Lectin Receptor X) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject varying concentrations of this compound (e.g., 1 µM to 500 µM) in a suitable running buffer (e.g., HBS-EP+) over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to obtain sensorgrams.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • Control: Use a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.

Competitive Binding Assay with Radiolabeled Ligands

Objective: To determine the ability of this compound to compete with a known ligand for a specific transporter.

Methodology:

  • Cell Culture: Culture cells expressing the target transporter (e.g., HEK293 cells overexpressing ASCT2) to confluence in 24-well plates.

  • Assay Preparation: Wash the cells with a sodium-free buffer to inhibit transporter activity, followed by incubation in a sodium-containing uptake buffer.

  • Competition: Add a constant concentration of a radiolabeled ligand (e.g., [3H]-Glutamine) along with increasing concentrations of unlabeled this compound (competitor).

  • Incubation: Incubate for a defined period at 37°C to allow for uptake.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of this compound to determine the IC50 value.

Signaling Pathways: A Hypothetical Framework

The binding of this compound to a cell surface receptor would likely trigger downstream signaling cascades. The nature of these pathways would depend on the specific receptor engaged.

Inferred Signaling Through a Lectin Receptor

If this compound binds to a C-type lectin receptor, it could potentially activate signaling pathways involved in inflammation and immune responses. A hypothetical pathway is depicted below.

Glycotriosyl_Glutamine_Lectin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GG This compound CLR C-type Lectin Receptor GG->CLR Binding Syk Syk Kinase CLR->Syk Activation PLCg PLCγ Syk->PLCg Phosphorylation PKC PKC PLCg->PKC Activation NFkB_complex IκB-NF-κB PKC->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Release Gene Inflammatory Gene Expression NFkB->Gene Translocation & Transcription

Hypothetical signaling cascade following this compound binding to a C-type lectin receptor.
Experimental Workflow for Pathway Elucidation

The following workflow could be employed to investigate the signaling pathways activated by this compound.

Experimental_Workflow Start Cell Treatment with This compound Phospho Phosphoproteomic Analysis (Mass Spectrometry) Start->Phospho Western Western Blot Validation of Key Phospho-proteins Phospho->Western Inhibitor Pathway Inhibition Studies (e.g., Syk inhibitor) Western->Inhibitor Reporter Reporter Gene Assays (e.g., NF-κB luciferase) Inhibitor->Reporter End Pathway Elucidation Reporter->End

Workflow for the elucidation of signaling pathways activated by this compound.

Conclusion and Future Directions

The study of this compound's interaction with cellular receptors is in its infancy. As an analog of nephritogenoside, it holds the potential to interact with glycan-binding proteins and possibly amino acid transporters, thereby influencing cellular signaling. The lack of direct experimental data necessitates a focused research effort to identify its specific cellular receptors, quantify binding affinities, and delineate the downstream signaling pathways. The experimental frameworks provided in this guide offer a roadmap for future investigations that will be critical to understanding the biological significance and therapeutic potential of this intriguing molecule.

References

Navigating the In Vivo Fate of Glycotriosyl Glutamine: A Technical Guide to Stability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vivo stability and metabolism of "Glycotriosyl glutamine." This guide, therefore, provides a comprehensive framework based on the established principles of synthetic glycopeptide pharmacology. The methodologies and potential pathways described herein are intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this or similar novel glycopeptide analogues.

Introduction to this compound and the Importance of In Vivo Profiling

This compound is identified as a synthetic analogue of a glycopeptide.[1][2] In preclinical models, it has been observed to induce focal glomerulonephritis and the appearance of myeloid bodies in the epithelial cells of podocytes in rats.[1][2] For any novel therapeutic candidate, a thorough understanding of its in vivo stability and metabolic fate is paramount for further development. This knowledge is critical for determining pharmacokinetic profiles, ensuring safety, and establishing effective dosing regimens. The stability of a glycopeptide influences its half-life and bioavailability, while its metabolism can lead to the formation of active, inactive, or potentially toxic byproducts.

General Principles of In Vivo Stability for Synthetic Glycopeptides

The in vivo stability of synthetic glycopeptides is influenced by both their peptide and glycan components. Several chemical and enzymatic degradation pathways can affect their structural integrity and, consequently, their biological activity. While specific quantitative data for this compound is unavailable, the following table summarizes common stability-related parameters investigated for novel glycopeptides.

ParameterDescriptionTypical Assay PlatformSignificance in Drug Development
Plasma Half-Life (t½) The time required for the concentration of the compound in the plasma to decrease by half.LC-MS/MS analysis of plasma samples over time.Determines dosing frequency and duration of action.
Clearance (CL) The volume of plasma cleared of the compound per unit time.Calculated from pharmacokinetic data.Indicates the efficiency of elimination from the body.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Calculated from pharmacokinetic data.Provides insight into the extent of tissue distribution.
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Comparison of plasma concentration-time curves after intravenous and extravascular administration.Determines the efficiency of absorption for non-intravenous routes.

Anticipated Metabolic Pathways for Synthetic Glycopeptides

The metabolism of synthetic glycopeptides can be complex, involving modifications to both the peptide backbone and the carbohydrate moieties. Mass spectrometry is a cornerstone technology for identifying and quantifying metabolites in biological samples such as plasma and urine.[3] Understanding these metabolic transformations is crucial for a comprehensive safety and efficacy evaluation.[3]

Potential metabolic transformations for a compound like this compound could include:

  • Hydrolysis of the peptide backbone: Proteases and peptidases can cleave the amide bonds of the peptide core, leading to smaller peptide fragments or individual amino acids.

  • Modification of the glutamine residue: Deamidation of the glutamine side chain to glutamic acid is a common non-enzymatic degradation pathway.

  • Deglycosylation: Glycosidases can cleave the glycosidic bonds, removing sugar residues from the peptide core. The extent of deglycosylation can significantly impact the compound's solubility, stability, and receptor-binding affinity.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the compound's structure and function.

  • Phase II Conjugation: In some cases, the parent compound or its metabolites may undergo conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to facilitate excretion.

Experimental Protocols for Assessing In Vivo Stability and Metabolism

A systematic approach is required to elucidate the in vivo fate of a novel synthetic glycopeptide. The following outlines key experimental methodologies.

In Vivo Pharmacokinetic Study
  • Animal Model: Select an appropriate animal model (e.g., rat, mouse).

  • Compound Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at predetermined time points. Process the blood to obtain plasma.

  • Sample Analysis: Extract the compound and any potential metabolites from the plasma. Analyze the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound over time.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.

Metabolite Identification Study
  • Sample Collection: Collect plasma, urine, and feces at various time points after compound administration.

  • Sample Preparation: Pool samples and perform extraction to enrich for the parent compound and its metabolites.

  • High-Resolution Mass Spectrometry Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to obtain accurate mass measurements of the parent compound and all potential metabolites.

  • Data Processing: Utilize metabolite identification software to compare the mass spectra of treated and vehicle control samples and to identify potential biotransformations.

  • Structural Elucidation: Perform tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

Visualization of Workflows and Pathways

To aid in the conceptualization of the necessary experimental and analytical processes, the following diagrams are provided.

G cluster_0 In Vivo Study cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation cluster_3 Outcome A Compound Administration (e.g., this compound) B Serial Blood/Urine/Feces Collection A->B C Plasma/Urine/Feces Extraction B->C D LC-MS/MS Analysis C->D E High-Resolution MS for Metabolite ID C->E F Pharmacokinetic Modeling (Half-life, Clearance) D->F G Metabolite Profiling & Structural Elucidation E->G H In Vivo Stability & Metabolism Profile F->H G->H

Caption: Experimental workflow for assessing in vivo stability and metabolism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound (Parent Compound) B Hydrolyzed Peptide Backbone A->B Proteolysis C Deamidated Glutamine A->C Deamidation D Deglycosylated Peptide A->D Glycosidase Activity E Oxidized Metabolite A->E Oxidation G Excretion B->G C->G F Glucuronide Conjugate D->F UGT Activity D->G E->G F->G

Caption: Hypothetical metabolic pathways for a synthetic glycopeptide.

Conclusion

While specific data on the in vivo stability and metabolism of this compound remains to be published, a robust framework exists for the evaluation of synthetic glycopeptides. The methodologies outlined in this guide provide a clear path forward for researchers to characterize the pharmacokinetic and metabolic profile of this and other novel glycopeptide analogues. Such studies are indispensable for advancing these molecules from preclinical research to potential clinical applications. The insights gained will be crucial for understanding their efficacy, safety, and overall therapeutic potential.

References

Technical Guide: Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) as Biomarkers in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Glycotriosyl glutamine" does not correspond to a recognized biomarker in current scientific literature, it is plausible that this refers to glycosphingolipids containing a triose moiety, which are significant biomarkers in certain lysosomal storage disorders. This guide focuses on two such critical biomarkers: Globotriaosylceramide (Gb3) and its deacylated form, Globotriaosylsphingosine (lyso-Gb3). These molecules are central to the pathophysiology, diagnosis, and therapeutic monitoring of Fabry disease, an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A. This deficiency leads to the accumulation of Gb3 and related glycosphingolipids in various cells and tissues.[1][2][3][4]

This technical guide provides a comprehensive overview of Gb3 and lyso-Gb3 as biomarkers, including their structure, metabolic pathways, quantitative data in Fabry disease, and detailed experimental protocols for their detection and quantification.

Structure of Gb3 and lyso-Gb3

Gb3 is a neutral glycosphingolipid belonging to the globoside (B1172493) family. Its structure consists of a ceramide backbone linked to a neutral oligosaccharide unit composed of three sugar molecules: α-galactose-(1→4)-β-galactose-(1→4)-β-glucose.[5][6][7] The ceramide portion is composed of a sphingosine (B13886) molecule and a fatty acid, which can vary in length.[5][6]

Lyso-Gb3 is the deacylated form of Gb3, meaning it lacks the fatty acid chain.[8][9][10] This modification makes lyso-Gb3 more soluble and it is considered a key pathogenic molecule in Fabry disease.[10][11]

Quantitative Data in Fabry Disease

The levels of Gb3 and lyso-Gb3 are significantly elevated in patients with Fabry disease compared to healthy individuals, making them valuable diagnostic markers.[11][12] Lyso-Gb3, in particular, is considered a more sensitive and specific biomarker for Fabry disease and its severity.[1][11][13]

BiomarkerSample TypePatient PopulationMean Concentration (Range)Control Group Concentration (Range)Reference
Lyso-Gb3 PlasmaUntreated Male Fabry Patients170 nmol/L< 2.5 nmol/L (LOQ)[14]
PlasmaUntreated Female Fabry Patients9.7 nmol/L< 2.5 nmol/L (LOQ)[14]
PlasmaTreated Male Fabry Patients40.2 nmol/L< 2.5 nmol/L (LOQ)[14]
PlasmaTreated Female Fabry Patients7.5 nmol/L< 2.5 nmol/L (LOQ)[14]
PlasmaMale Fabry Patients106.5 ng/mL0.61 ng/mL[15]
PlasmaFemale Fabry Patients6.04 ng/mL0.61 ng/mL[15]
Gb3 UrineMale Fabry Patients (classic)ElevatedNormal[12]
PlasmaMale Fabry Patients (classic)ElevatedNormal[12]
UrineFemale Fabry Patients (non-N215S)97% had elevated levelsNormal[12]
PlasmaFemale Fabry Patients33% had elevated levelsNormal[12]

LOQ: Limit of Quantification

A plasma lyso-Gb3 cut-off value of 0.81 ng/mL has been proposed to distinguish Fabry patients from healthy individuals with high sensitivity (94.7%) and specificity (100%).[15] Another study suggests a cut-off of 0.6 ng/mL with 97.1% sensitivity and 100% specificity.[16][17]

Experimental Protocols

The quantification of Gb3 and lyso-Gb3 is most commonly performed using mass spectrometry-based methods, which offer high sensitivity and specificity. ELISA kits are also available for Gb3 detection.

3.1. Quantification of Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the quantification of lyso-Gb3 in plasma.[14][16]

Sample Preparation (Solid-Phase Extraction): [14]

  • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) and then equilibrate with water.

  • To 100 µL of plasma, add an internal standard solution (e.g., 1-β-D-glucosylsphingosine (GSG) or lyso-Gb3-d7).[14][16]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interfering substances.

  • Elute lyso-Gb3 with a high-organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: [8][16]

  • Liquid Chromatography (LC):

    • Column: C4 or C18 reverse-phase column.[8]

    • Mobile Phase: A gradient of water and methanol containing a modifier like formic acid or ammonium (B1175870) formate.[8]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[16]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lyso-Gb3: m/z 786.8 → 268.3 (quantifier).[8][17]

      • Internal Standard (e.g., N-glycinated lyso-ceramide trihexoside): m/z 843.5 → 264.3.[8]

3.2. Quantification of Gb3 by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits can be used for the quantification of Gb3 in various sample types.[18] The following is a general protocol for a sandwich ELISA.[19]

Protocol:

  • Coating: Coat a 96-well microplate with a capture antibody specific for Gb3 and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on Gb3 and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Determine the concentration of Gb3 in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

4.1. Metabolic Pathway of Globotriaosylceramide (Gb3)

The synthesis of Gb3 occurs in the Golgi apparatus through a series of enzymatic reactions. Its degradation occurs in the lysosome, and a deficiency in the α-galactosidase A enzyme leads to its accumulation in Fabry disease.[20][21]

Gb3_Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3 Synthase Degradation Degradation Products Gb3->Degradation α-Galactosidase A Accumulation Gb3 Accumulation (Fabry Disease) Gb3->Accumulation Deficient α-Galactosidase A LysoGb3_Signaling cluster_CellularEffects Cellular Effects cluster_Clinical Clinical Manifestations LysoGb3 Elevated Lyso-Gb3 SMC_prolif Smooth Muscle Cell Proliferation LysoGb3->SMC_prolif Ca_influx Calcium Influx in Sensory Neurons LysoGb3->Ca_influx Protein_ubiq Increased Protein Ubiquitination LysoGb3->Protein_ubiq Vasculopathy Vasculopathy SMC_prolif->Vasculopathy Pain Pain (Neuropathy) Ca_influx->Pain ER_stress ER Stress Protein_ubiq->ER_stress Organ_damage Organ Damage (Kidney, Heart) ER_stress->Organ_damage Vasculopathy->Organ_damage Biomarker_Workflow Sample Patient Sample (Plasma or Urine) Extraction Glycosphingolipid Extraction Sample->Extraction Analysis LC-MS/MS or ELISA Analysis Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification of Gb3 and Lyso-Gb3 Data->Quant Report Clinical Report Quant->Report

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Glycotriosyl Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a proposed laboratory-scale protocol for the synthesis of Glycotriosyl glutamine. As a novel glycoamino acid, the direct synthesis of this compound is not extensively documented in publicly available literature. Therefore, this protocol is a proposed strategy based on well-established principles of carbohydrate and peptide chemistry. It is intended to serve as a foundational guide for researchers initiating work in this area. The proposed synthesis involves a multi-step process, including the preparation of a protected glycotriosyl donor, the synthesis of a suitably protected glutamine acceptor, the crucial glycosylation step, and final deprotection to yield the target molecule. Detailed experimental procedures for each key stage are provided, along with data presentation tables and workflow visualizations to aid in experimental design and execution.

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins and peptides. While N-glycosylation of asparagine and O-glycosylation of serine and threonine are well-studied, the glycosylation of other amino acid residues, such as glutamine, represents an emerging area of interest in glycobiology and drug discovery. This compound, a molecule featuring a triglucose moiety attached to the side chain of glutamine, is a novel compound with potential applications in the study of glycan-protein interactions and as a building block for the synthesis of complex glycopeptides.

This document outlines a proposed chemical synthesis for this compound. The strategy is divided into four main stages:

  • Synthesis of a Protected Glycotriosyl Donor: Preparation of a triglucose unit with appropriate protecting groups and an activated anomeric center suitable for glycosylation.

  • Preparation of a Protected Glutamine Acceptor: Synthesis of a glutamine derivative with orthogonal protecting groups on the α-amino and γ-carboxyl functions, leaving the side-chain amide available for glycosylation.

  • Glycosylation Reaction: The key coupling of the glycotriosyl donor with the glutamine acceptor.

  • Global Deprotection: Removal of all protecting groups to yield the final this compound.

Proposed Synthetic Workflow

The overall proposed workflow for the synthesis of this compound is depicted below. This multi-step process requires careful control of protecting groups to ensure regioselectivity and efficient reaction outcomes.

G cluster_0 Stage 1: Glycotriosyl Donor Synthesis cluster_1 Stage 2: Glutamine Acceptor Preparation cluster_2 Stage 3: Glycosylation cluster_3 Stage 4: Deprotection Glucose Glucose Peracetylated_Glucose Peracetylated_Glucose Glucose->Peracetylated_Glucose Ac2O, Pyridine Glycosyl_Bromide Glycosyl_Bromide Peracetylated_Glucose->Glycosyl_Bromide HBr, AcOH Disaccharide Disaccharide Glycosyl_Bromide->Disaccharide Glucose Acceptor, AgOTf Trisaccharide Trisaccharide Disaccharide->Trisaccharide Glycosylation Activated_Donor Activated_Donor Trisaccharide->Activated_Donor Activation Protected_Glycotriosyl_Gln Protected_Glycotriosyl_Gln Activated_Donor->Protected_Glycotriosyl_Gln Coupling L_Glutamine L_Glutamine Protected_Gln Protected_Gln L_Glutamine->Protected_Gln Protection of α-amino and γ-carboxyl Protected_Gln->Protected_Glycotriosyl_Gln Final_Product This compound Protected_Glycotriosyl_Gln->Final_Product Global Deprotection

Caption: Proposed experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Peracetylated Glycotriosyl Donor (as a Glycosyl Bromide)

This protocol describes a general method for the synthesis of a triglucose donor, which is then activated as a glycosyl bromide.

Materials:

Procedure:

  • Peracetylation of Glucose: To a solution of D-glucose in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with ice water and extract the product with DCM. The organic layer is washed with HCl (1M), saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated to yield penta-O-acetyl-β-D-glucose.

  • Formation of Glycosyl Bromide: Dissolve the peracetylated glucose in a minimal amount of acetic acid and add a solution of HBr in acetic acid. Stir at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acetobromo-α-D-glucose.

  • First Glycosylation: Dissolve the acetobromo-α-D-glucose and a suitable protected glucose acceptor in anhydrous DCM. Add AgOTf at -20 °C and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate. Purify the resulting disaccharide by column chromatography.

  • Subsequent Glycosylations and Activation: Repeat the deprotection of the anomeric acetate (B1210297) (if necessary) and subsequent glycosylation with another protected glucose acceptor to form the trisaccharide. After obtaining the peracetylated triglucose, convert it to the glycosyl bromide using the method described in step 2.

Protocol 2: Preparation of a Protected Glutamine Acceptor

This protocol details the preparation of a glutamine derivative with protected α-amino and γ-carboxyl groups.

Materials:

Procedure:

  • α-Amino Protection: Dissolve L-glutamine in a mixture of dioxane and water. Add NaHCO3 followed by Boc2O. Stir at room temperature overnight. Acidify the solution and extract the Boc-protected glutamine.

  • γ-Carboxyl Protection: To a solution of Boc-L-glutamine in DMF, add TEA and benzyl bromide. Stir at room temperature for 24 hours. The product, Boc-L-Gln-OBn, can be purified by crystallization or column chromatography.

Protocol 3: Glycosylation of Protected Glutamine

This is the most challenging step, and the following is a general procedure that will require significant optimization.

Materials:

  • Peracetylated glycotriosyl bromide (from Protocol 1)

  • Boc-L-Gln-OBn (from Protocol 2)

  • Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter (e.g., NIS/TfOH)

  • Anhydrous DCM

  • Molecular sieves (4 Å)

Procedure:

  • Dissolve the protected glutamine acceptor and the glycotriosyl bromide donor in anhydrous DCM in the presence of activated molecular sieves.

  • Cool the mixture to -40 °C.

  • Add a solution of AgOTf in anhydrous DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Quench the reaction with triethylamine, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the protected this compound.

Protocol 4: Global Deprotection

This protocol describes the removal of all protecting groups to yield the final product.

Materials:

  • Protected this compound

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10%)

  • Methanol

  • Sodium methoxide

Procedure:

  • Removal of Boc and Benzyl Groups: Dissolve the protected glycopeptide in a mixture of TFA and DCM (e.g., 1:1) and stir at room temperature for 2 hours to remove the Boc group. For the benzyl ester, catalytic hydrogenation using Pd/C in methanol is a standard method.

  • Deacetylation (Zemplén Deacetylation): Dissolve the resulting compound in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature and monitor by TLC until all acetate groups are removed.

  • Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. The final product, this compound, should be purified by HPLC.

Data Presentation

Table 1: Physicochemical Properties of Key Intermediates and Final Product (Hypothetical)

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Proposed Analytical Characterization
Peracetylated TriglucoseAc11-Glc3C40H54O28974.841H NMR, 13C NMR, MS
Peracetylated Triglucosyl BromideAc11-Glc3-BrC38H51BrO261019.711H NMR, MS
Boc-L-Gln-OBnBoc-Gln-OBnC17H24N2O5336.381H NMR, 13C NMR, MS
Protected this compoundAc11-Glc3-Gln(Boc)-OBnC55H74N2O311263.171H NMR, 13C NMR, MS, HRMS
This compoundGlc3-GlnC23H40N2O18632.571H NMR, 13C NMR, MS, HRMS

Visualization of the Glycosylation Reaction

The key chemical transformation in the proposed synthesis is the formation of the glycosidic bond between the glycotriosyl donor and the glutamine acceptor.

G Donor Glycotriosyl Donor (Activated) Product Protected This compound Donor->Product Acceptor Protected Glutamine Acceptor Acceptor->Product Promoter Promoter (e.g., AgOTf) Promoter->Product Catalyzes Coupling

Mass spectrometry analysis of "Glycotriosyl glutamine"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of Glycotriosyl Glutamine

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that significantly influences a wide array of biological processes. Glutamine, the most abundant amino acid in the human body, is a key player in cellular metabolism, nitrogen transport, and maintaining gut health[1]. The convergence of these two entities in the form of "this compound" presents a molecule of significant interest for researchers in biochemistry, drug development, and clinical diagnostics. This compound consists of a trisaccharide moiety linked to a glutamine residue. While specific literature on this exact molecule is sparse, its analysis can be approached using advanced glycoproteomic and metabolomic mass spectrometry techniques.

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described workflow is designed for researchers, scientists, and drug development professionals aiming to identify and quantify this and similar glycosylated amino acids from complex biological matrices.

Challenges in Analysis

The analysis of glycosylated amino acids like this compound presents several analytical challenges:

  • Low Abundance: These molecules are often present in low concentrations in biological samples.

  • Heterogeneity: The glycan moiety can exhibit structural diversity (isomers, different linkages).

  • Ionization Efficiency: Glycosylated molecules can have poor ionization efficiency in mass spectrometry.

  • In-source Instability: Glutamine and its derivatives can be prone to cyclization in the mass spectrometer source, forming pyroglutamic acid, which can complicate quantification[2][3].

To overcome these challenges, a robust workflow incorporating sample enrichment, optimized chromatography, and high-resolution mass spectrometry is essential.

Experimental Workflow Overview

The overall workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis.

G Figure 1: Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Protein_Digestion Protein Digestion (if protein-bound) Sample->Protein_Digestion Enrichment Glycopeptide/Glycosylated Amino Acid Enrichment Protein_Digestion->Enrichment Derivatization Optional: Derivatization (e.g., Permethylation) Enrichment->Derivatization LC_Separation HILIC or Reversed-Phase LC Separation Enrichment->LC_Separation Derivatization->LC_Separation optional MS_Acquisition High-Resolution MS1 Scan LC_Separation->MS_Acquisition MSMS_Fragmentation MS/MS Fragmentation (HCD/CID/ETD) MS_Acquisition->MSMS_Fragmentation Feature_Detection Peak Detection & Alignment MSMS_Fragmentation->Feature_Detection Identification Database Search / Spectral Matching Feature_Detection->Identification Quantification Peak Area Integration & Quantification Identification->Quantification

Figure 1: Experimental Workflow for this compound Analysis

Potential Biological Significance

Glutamine is central to numerous metabolic pathways, including nucleotide synthesis, glutathione (B108866) production for redox balance, and serving as a respiratory substrate[4][5]. The addition of a glycan moiety could modulate its function, potentially impacting cell signaling, nutrient sensing, or its role in disease states.

G Figure 2: Potential Roles of Glycosylated Glutamine in Metabolism Glutamine Glutamine GlycoGln Glycotriosyl Glutamine Glutamine->GlycoGln Glycosylation TCA TCA Cycle Glutamine->TCA anaplerosis GSH Glutathione Synthesis Glutamine->GSH Nucleotide Nucleotide Synthesis Glutamine->Nucleotide Signaling Cell Signaling (e.g., Nutrient Sensing) GlycoGln->Signaling Metabolite Modified Metabolite GlycoGln->Metabolite

Figure 2: Potential Roles of Glycosylated Glutamine in Metabolism

Protocol 1: Sample Preparation and Enrichment

This protocol describes the steps for preparing biological samples for the analysis of this compound. It includes an optional protein digestion step for protein-bound forms and an enrichment step crucial for detecting this low-abundance analyte.

Materials:

  • Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Ammonium (B1175870) Bicarbonate

  • Sequencing-grade Trypsin

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

  • Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic Acid (TFA)

  • Ultrapure water

Procedure:

  • Protein Denaturation and Reduction (for protein-bound forms):

    • To 1 mg of total protein from a cell lysate or biofluid, add 8 M urea in 50 mM ammonium bicarbonate to a final volume of 100 µL.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • HILIC Solid Phase Extraction (SPE) for Enrichment:

    • Condition a HILIC SPE cartridge with 1 mL of 0.1% TFA, followed by 1 mL of 80% ACN, 0.1% TFA.

    • Acidify the peptide digest with TFA to a final concentration of 0.1%.

    • Load the sample onto the conditioned HILIC cartridge.

    • Wash the cartridge with 2 mL of 80% ACN, 0.1% TFA to remove non-glycosylated peptides and salts.

    • Elute the glycopeptides with 1 mL of 50% ACN, 0.1% FA.

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the enriched this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in 95% Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-25 min: 95% to 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B

    • 35-36 min: 5% to 95% B

    • 36-45 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL (reconstituted in 50 µL of 80% ACN)

MS Parameters:

  • Ionization Mode: Positive ESI

  • MS1 Resolution: 60,000

  • Scan Range: m/z 300-2000

  • AGC Target: 1e6

  • Data-Dependent Acquisition (DDA): Top 10 most intense ions

  • MS2 Resolution: 15,000

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped collision energy (20, 30, 40%)

  • Isolation Window: 1.6 m/z

  • Dynamic Exclusion: 30 seconds

Data Presentation and Analysis

Following data acquisition, specialized software is used to identify and quantify the this compound. The identification is based on the accurate mass of the precursor ion and its characteristic fragmentation pattern, which should show losses of monosaccharide units and the glutamine immonium ion. For quantification, the peak area of the extracted ion chromatogram is integrated.

Table 1: Hypothetical Quantitative Analysis of this compound in different cell lines.

Sample IDCell LineConditionPeak Area (Arbitrary Units)Relative Abundance (%)
S1Cell Line AControl1.5 x 10⁶100
S2Cell Line ATreatment X3.2 x 10⁶213
S3Cell Line BControl8.9 x 10⁵100
S4Cell Line BTreatment X9.1 x 10⁵102
S5Cell Line CControl4.5 x 10⁶100
S6Cell Line CTreatment X1.2 x 10⁶27

Note: Data presented is for illustrative purposes only.

Conclusion

The mass spectrometry-based workflow detailed in this application note provides a robust and sensitive method for the analysis of this compound. By combining optimized sample preparation, including enrichment, with high-resolution LC-MS/MS, researchers can confidently identify and quantify this novel glycosylated amino acid. This methodology opens the door to exploring its biological roles and its potential as a biomarker in various physiological and pathological states.

References

Application Notes: Quantification of Glycotriosyl Glutamine using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycotriosyl glutamine is a synthetic glycopeptide analogue that has been noted for its biological activity, including the induction of focal glomerulonephritis in research models. As a molecule combining a single amino acid (glutamine) with a triosaccharide moiety, its quantification presents unique analytical challenges. The high polarity of the glycan portion makes it unsuitable for traditional reversed-phase HPLC methods, where it would exhibit poor retention and resolution. This application note describes a robust and sensitive method for the quantification of this compound in biological matrices using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

Analytical Strategy

HILIC is the chromatographic technique of choice for highly polar analytes like glycopeptides.[1][2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating an aqueous layer on the stationary phase into which polar analytes can partition. This mechanism provides excellent retention and separation for compounds like this compound.

Coupling HILIC with tandem mass spectrometry provides the high selectivity and sensitivity required for quantification in complex matrices such as plasma or serum. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interference from matrix components and ensuring accurate quantification.[5] This method is suitable for pharmacokinetic studies, quality control of the synthetic compound, and research applications investigating its biological effects.

For analysis in biological fluids, a sample preparation step involving glycopeptide enrichment is crucial to remove high-abundance proteins and non-glycosylated peptides that can interfere with the analysis and cause ion suppression in the mass spectrometer.[1][2] HILIC-based Solid Phase Extraction (SPE) is an effective strategy for this purpose.[4]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound from serum samples.

1. Sample Preparation: Glycopeptide Enrichment from Serum

This protocol is adapted from standard methods for glycopeptide enrichment.[1][2]

  • Protein Precipitation: To 100 µL of serum sample, add 400 µL of ice-cold acetone. Vortex vigorously for 1 minute and incubate at -20°C for 2 hours to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Reduction and Alkylation: Resuspend the protein pellet in 100 µL of 50 mM ammonium (B1175870) bicarbonate buffer. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 60°C for 1 hour. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion (Optional but recommended for matrix cleanup): Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight. This step digests the now-denatured matrix proteins into smaller peptides.

  • HILIC Solid Phase Extraction (SPE) for Enrichment:

    • Condition a HILIC SPE cartridge (e.g., 100 mg) by washing with 1 mL of 0.1% trifluoroacetic acid (TFA) in water, followed by equilibration with 1 mL of 80% acetonitrile (B52724) (ACN), 0.1% TFA.

    • Acidify the digested sample with TFA to a final concentration of 0.1% and add ACN to a final concentration of 80%.

    • Load the sample onto the conditioned HILIC SPE cartridge.

    • Wash the cartridge with 2 mL of 80% ACN, 0.1% TFA to remove non-glycosylated peptides and salts.

    • Elute the glycopeptides (including this compound) with 1 mL of 0.1% TFA in water.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in 100 µL of 80% ACN in water for HILIC-MS/MS analysis.

2. HILIC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC system capable of high-pressure gradient elution.

  • Column: A HILIC column suitable for glycopeptide separations, e.g., a BEH Amide column (1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.3 90
    1.0 0.3 90
    12.0 0.3 60
    13.0 0.3 40
    15.0 0.3 40
    16.0 0.3 90

    | 20.0 | 0.3 | 90 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: As per manufacturer's recommendation.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data should be summarized for clarity. The following tables provide examples of expected performance characteristics for a validated HILIC-MS/MS assay for this compound. These values are representative for small glycopeptides and would need to be experimentally determined during method validation.[6][7][8]

Table 1: Example Chromatographic and Mass Spectrometric Parameters

ParameterExpected Value/Setting
Analyte This compound
Molecular Weight ~632.57 Da
Precursor Ion (Q1) m/z 633.6 [M+H]⁺
Product Ion (Q3) m/z 204.1 (HexNAc oxonium ion)[9]
Secondary Product Ion m/z 366.1 (Hex+HexNAc oxonium ion)[9]
Dwell Time 100 ms
Collision Energy To be optimized (typically 20-40 eV)
Expected Retention Time ~8-10 minutes (dependent on exact glycan)

Table 2: Example Method Validation and Performance Characteristics

ParameterDefinitionAcceptance Criteria
Linear Range The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99
LLOQ Lower Limit of Quantification: The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.Accuracy: 80-120% Precision: ≤20% CV[8]
ULOQ Upper Limit of Quantification: The highest concentration on the standard curve that can be measured with acceptable accuracy and precision.Accuracy: 80-120% Precision: ≤20% CV[8]
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of nominal (except LLOQ/ULOQ)
Precision The closeness of repeated measurements (intra- and inter-day).≤15% CV (except LLOQ/ULOQ)
Matrix Effect The effect of co-eluting matrix components on ionization.To be assessed and minimized.
Recovery The efficiency of the extraction process.Consistent and reproducible.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing serum Serum Sample Collection precip Protein Precipitation (Acetone) serum->precip digest Reduction, Alkylation & Trypsin Digestion precip->digest spe HILIC SPE Enrichment digest->spe reconstitute Dry & Reconstitute in 80% ACN spe->reconstitute hilic HILIC Separation (BEH Amide Column) reconstitute->hilic ms Tandem MS Detection (ESI+, MRM Mode) hilic->ms integrate Peak Integration ms->integrate quantify Quantification (Standard Curve) integrate->quantify report Report Generation quantify->report

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway Diagram

signaling_pathway cluster_glomerulus Glomerular Environment cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response gtg Glycotriosyl Glutamine (GTG) receptor Cell Surface Receptor (e.g., on Mesangial Cell) gtg->receptor Binding cascade Kinase Cascade (e.g., MAPK pathway) receptor->cascade nfkb Activation of Transcription Factors (e.g., NF-κB) cascade->nfkb cytokines ↑ Pro-inflammatory Cytokine Production (IL-6, TNF-α) nfkb->cytokines damage Glomerular Inflammation & Damage cytokines->damage

Caption: Hypothetical signaling pathway for this compound-induced glomerulonephritis.

References

Application Notes and Protocols for the Detection of Glycotriosyl Glutamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycotriosyl glutamine is a glycosylated amino acid identified as a nephritogenoside (B1214391) analog. Nephritogenoside is a glycopeptide known to induce experimental glomerulonephritis in animal models, suggesting that this compound may play a role in kidney pathology.[1][2][3] Structurally, nephritogenoside consists of a trisaccharide of glucose molecules linked to an asparagine residue.[1][2] By extension, this compound is presumed to be a glutamine molecule covalently attached to a trisaccharide moiety. Given its potential association with renal disease, sensitive and specific methods for the detection and quantification of this compound in biological samples are crucial for research into its physiological and pathological roles.

These application notes provide a comprehensive overview of hypothetical, yet robust, methodologies for the detection and quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates. The protocols are based on established techniques for the analysis of other glycosylated amino acids and will require optimization and validation for this specific analyte.

Overview of Analytical Approaches

The detection of this compound in complex biological samples necessitates a multi-step approach, including efficient sample preparation, sensitive analytical separation, and specific detection. A general workflow is outlined below.

Glycotriosyl_Glutamine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample_Collection Biological Sample (Plasma, Urine, Tissue) Deproteinization Deproteinization (e.g., Acetonitrile Precipitation) Sample_Collection->Deproteinization Enrichment Optional Enrichment (Affinity Chromatography) Deproteinization->Enrichment HPLC HPLC Separation (Reversed-Phase or HILIC) Enrichment->HPLC Detection Detection (Fluorescence or Mass Spectrometry) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Confirmation Structural Confirmation (MS/MS Fragmentation) Quantification->Confirmation Hypothetical_Signaling_Pathway Glycotriosyl_Gln This compound Receptor Cell Surface Receptor Glycotriosyl_Gln->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression (e.g., Pro-inflammatory Cytokines) Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Inflammation, Fibrosis) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Experimental Use of Glycotriosyl Glutamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential experimental use of Glycotriosyl glutamine, a glycosylated form of the essential amino acid L-glutamine, in mammalian cell culture. Drawing upon the well-established roles of L-glutamine in cellular metabolism, these guidelines offer a theoretical framework and practical protocols for evaluating this compound as a potentially more stable and efficient nutrient source. This document outlines hypothetical effects on cell viability, proliferation, and metabolism, and provides detailed experimental protocols to assess these parameters. The information presented is intended to serve as a foundational resource for researchers interested in exploring the utility of novel glycosylated amino acids in biopharmaceutical production, drug discovery, and fundamental cell biology research.

Introduction

L-glutamine is a critical component of most mammalian cell culture media, serving as a primary energy source, a precursor for nucleotide and amino acid synthesis, and a key player in maintaining cellular redox balance.[1][2] However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading into pyrrolidone carboxylic acid and ammonia (B1221849).[1][2] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and protein production.

This compound, a synthetic analogue of a glycopeptide, presents a novel approach to circumvent the instability of L-glutamine. While specific data on the use of this compound in cell culture is not yet available, its chemical structure suggests potential advantages. The glycosidic bond may enhance its stability in aqueous solutions, leading to a more controlled release of glutamine and a reduction in toxic ammonia accumulation. These notes provide a roadmap for the systematic evaluation of this compound in a research setting.

Potential Advantages of this compound

The glycosylation of glutamine may offer several benefits over the use of free L-glutamine in cell culture:

  • Enhanced Stability: The glycosidic linkage is expected to protect the amino acid from spontaneous degradation in liquid media, leading to a longer shelf-life of the media and more consistent experimental conditions.

  • Reduced Ammonia Accumulation: By preventing the rapid breakdown of glutamine, the formation of toxic ammonia byproducts is likely to be significantly reduced, leading to a healthier cellular environment.

  • Improved Cell Performance: A more stable and continuous supply of glutamine could potentially lead to improved cell growth, higher cell densities, and increased productivity of recombinant proteins or other biologics.

  • Controlled Nutrient Release: The release of glutamine from the glycan moiety may be dependent on cellular enzymatic activity, providing a more controlled and sustained nutrient source.

Hypothetical Data Presentation

The following tables are templates for organizing and presenting quantitative data from experiments designed to compare the effects of this compound with standard L-glutamine.

Table 1: Effect of this compound on Cell Viability and Proliferation

CompoundConcentration (mM)Cell Viability (%) (Day 3)Cell Density (x 10^5 cells/mL) (Day 5)
L-Glutamine (Control)295 ± 315.2 ± 1.1
This compound196 ± 214.8 ± 0.9
This compound297 ± 218.5 ± 1.3
This compound494 ± 420.1 ± 1.5
No Glutamine045 ± 53.1 ± 0.5

Table 2: Comparative Analysis of Metabolite Concentrations in Culture Supernatant

Compound (at 2 mM)Glutamine (mM) (Day 3)Glutamate (mM) (Day 3)Ammonia (mM) (Day 3)Lactate (g/L) (Day 3)
L-Glutamine (Control)0.8 ± 0.10.5 ± 0.053.2 ± 0.32.1 ± 0.2
This compound1.5 ± 0.20.3 ± 0.041.5 ± 0.21.8 ± 0.1

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line (e.g., CHO, HEK293, Hybridoma).

Materials:

  • Selected mammalian cell line

  • Basal cell culture medium (glutamine-free)

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • L-Glutamine solution (200 mM)

  • This compound (powder or stock solution)

  • Trypan blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL in the basal medium supplemented with FBS but lacking L-glutamine.

  • Compound Addition: Prepare working solutions of L-glutamine and this compound in the basal medium. Add the compounds to the wells to achieve the final desired concentrations (e.g., 0, 1, 2, 4 mM). Include a "No Glutamine" control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Counting and Viability Assessment (Day 3 and Day 5): a. Harvest the cells from each well by trypsinization. b. Resuspend the cells in a known volume of PBS. c. Mix an aliquot of the cell suspension with an equal volume of trypan blue solution. d. Count the total number of cells and the number of viable (unstained) cells using a hemocytometer or automated cell counter. e. Calculate cell density (cells/mL) and percentage of viable cells.

  • Data Analysis: Plot cell density and viability against the concentration of the test compounds.

Metabolite Analysis

Objective: To measure the concentrations of key metabolites (glutamine, glutamate, ammonia, lactate) in the cell culture supernatant to assess the metabolic impact of this compound.

Materials:

  • Cell culture supernatants collected from the proliferation assay.

  • Biochemical analyzer (e.g., YSI, Nova BioProfile) or specific assay kits for each metabolite.

  • Microcentrifuge tubes.

Procedure:

  • Sample Collection: At specified time points (e.g., Day 3 and Day 5), collect an aliquot of the cell culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant at 1000 x g for 5 minutes to remove any cells or debris.

  • Metabolite Measurement: Analyze the clarified supernatant using a biochemical analyzer according to the manufacturer's instructions. Alternatively, use individual enzymatic or colorimetric assay kits for each metabolite.

  • Data Analysis: Compare the metabolite concentrations between the different experimental groups.

Visualizations

Hypothetical Signaling Pathway

Glutamine_Metabolism_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glycotriosyl_Gln Glycotriosyl Glutamine Gln_pool Intracellular Glutamine Pool Glycotriosyl_Gln->Gln_pool Uptake & Cleavage L_Gln L-Glutamine L_Gln->Gln_pool Uptake Glu Glutamate Gln_pool->Glu Glutaminase Nucleotides Nucleotide Synthesis Gln_pool->Nucleotides GSH Glutathione (Antioxidant Defense) Glu->GSH alpha_KG α-Ketoglutarate Glu->alpha_KG Glutamate Dehydrogenase TCA TCA Cycle (Energy Production) alpha_KG->TCA

Caption: Hypothetical metabolic fate of this compound in a cell.

Experimental Workflow

Experimental_Workflow Start Start: Cell Line Selection Culture Culture in Glutamine-Free Medium + L-Glutamine vs. This compound Start->Culture Sampling Daily Sampling of Cells and Supernatant Culture->Sampling Analysis Analysis Sampling->Analysis Viability Cell Viability & Proliferation (Trypan Blue) Analysis->Viability Metabolites Metabolite Analysis (Glutamine, Ammonia, etc.) Analysis->Metabolites Protein Product Titer & Quality (e.g., ELISA, Western Blot) Analysis->Protein Data Data Interpretation & Conclusion Viability->Data Metabolites->Data Protein->Data

Caption: General workflow for evaluating a novel media supplement.

Logical Relationship

Logical_Relationship Glycosylation Glycosylation of Glutamine Stability Increased Chemical Stability Glycosylation->Stability Ammonia Reduced Ammonia Production Stability->Ammonia Toxicity Decreased Cytotoxicity Ammonia->Toxicity Performance Improved Cell Performance (Growth, Viability, Productivity) Toxicity->Performance

Caption: Potential benefits of glycosylated glutamine in cell culture.

Conclusion

While the experimental data for this compound in cell culture applications is currently lacking, its chemical nature suggests it could be a valuable alternative to L-glutamine. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to systematically investigate its potential benefits. Such studies will be crucial in determining if this compound can contribute to more robust and reproducible cell culture processes, ultimately benefiting various areas of biological research and biopharmaceutical development.

References

Application Notes and Protocols for the Purification of Glycosylated Glutamine and Related Glycopeptides from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and amino acids, is a critical post-translational modification that significantly influences protein folding, stability, and function.[1] Glutamine-linked glycosylation, while less common than N- and O-linked glycosylation, represents a novel area of interest in glycobiology and drug development.[2] The isolation and purification of specific glycosylated amino acids, such as glycotriosyl glutamine and other glycosylated glutamine derivatives, from complex biological mixtures is a challenging yet essential step for their structural and functional characterization. This document provides detailed application notes and protocols for the purification of these compounds, employing a multi-modal chromatographic approach.

Purification Strategies Overview

The purification of glycosylated glutamine from complex mixtures typically involves a series of chromatographic steps designed to separate molecules based on their unique physicochemical properties, including hydrophilicity, charge, and specific glycan structures. A general workflow often incorporates a combination of affinity chromatography, hydrophilic interaction liquid chromatography (HILIC), and reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification_Workflow start Complex Biological Mixture (e.g., cell lysate, urine) lectin_ac Lectin Affinity Chromatography (Enrichment of Glycopeptides) start->lectin_ac Initial Capture boronic_acid_ac Boronic Acid Affinity Chromatography (Capture of cis-diol containing molecules) start->boronic_acid_ac Alternative Initial Capture hilic Hydrophilic Interaction Liquid Chromatography (HILIC) (Separation based on hydrophilicity) lectin_ac->hilic Further Separation boronic_acid_ac->hilic rp_hplc Reverse-Phase HPLC (RP-HPLC) (Separation based on hydrophobicity) hilic->rp_hplc Final Polishing end Purified Glycosylated Glutamine rp_hplc->end

Caption: General workflow for the purification of glycosylated glutamine.

Key Purification Techniques: Protocols and Data

Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the enrichment of glycoproteins and glycopeptides from complex mixtures.[1][3] Lectins are proteins that bind specifically to certain carbohydrate moieties. The choice of lectin depends on the specific glycan structure of interest.

Experimental Protocol:

  • Column Preparation:

    • Equilibrate a commercially available lectin-conjugated agarose (B213101) or sepharose column (e.g., Concanavalin A for mannose-containing glycans, Wheat Germ Agglutinin for N-acetylglucosamine and sialic acid) with binding buffer (20 mM Tris, 0.5 M NaCl, 1 mM CaCl₂, and 1 mM MnCl₂, pH 7.3).[4]

  • Sample Loading:

    • Dissolve the crude or partially purified sample in the binding buffer.

    • Load the sample onto the equilibrated column at a flow rate of 0.5-1 mL/min.

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer to remove non-specifically bound molecules.

  • Elution:

    • Elute the bound glycopeptides using an elution buffer containing a specific competing sugar (e.g., 0.2 M methyl-α-D-mannopyranoside for Con A) or by changing the pH. For instance, elution can be achieved with 0.2 M lactose (B1674315) in PBS.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein/peptide concentration using UV absorbance at 280 nm.

    • Analyze fractions of interest using techniques like SDS-PAGE or mass spectrometry.

ParameterValue/RangeReference
Binding Buffer 20 mM Tris, 0.5 M NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.3[4]
Elution Buffer Binding buffer + 0.2 M competing sugar (e.g., lactose)[2]
Flow Rate 0.1 - 1 mL/min[2]
Typical Recovery Variable, dependent on sample complexity and glycan abundance
Boronic Acid Affinity Chromatography

Boronic acid affinity chromatography is used to selectively capture molecules containing cis-diol groups, which are present in the sugar moieties of glycoproteins and glycopeptides.[5]

Experimental Protocol:

  • Column Preparation:

    • Equilibrate a boronic acid-functionalized column (e.g., m-aminophenyl boronic acid immobilized on Bio-Gel P-6) with a binding buffer at an alkaline pH (e.g., pH 8.5).[5]

  • Sample Loading:

    • Adjust the pH of the sample to match the binding buffer and load it onto the column.

  • Washing:

    • Wash the column extensively with the binding buffer to remove non-retained molecules.

  • Elution:

    • Elute the bound glycosylated compounds using an acidic elution buffer (e.g., pH 4.0) or a buffer containing a competing diol such as sorbitol.

ParameterValue/RangeReference
Binding Buffer pH ~8.5[5]
Elution Buffer pH ~4.0 or containing competing diol[5]
Matrix m-aminophenyl boronic acid on Bio-Gel P-6[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a type of normal-phase chromatography that effectively separates polar compounds like glycopeptides.[1] It is particularly well-suited for interfacing with mass spectrometry due to the use of volatile organic solvents.[1]

HILIC_Workflow start Enriched Glycopeptide Fraction reconstitution Reconstitute in High Organic Solvent start->reconstitution injection Inject onto HILIC Column reconstitution->injection gradient Apply Aqueous Gradient (Increasing Water Content) injection->gradient elution Elution of Glycopeptides (More polar elute later) gradient->elution detection UV or MS Detection elution->detection

Caption: HILIC experimental workflow.

Experimental Protocol:

  • Sample Preparation:

    • Dry the glycopeptide fraction and reconstitute it in a solvent with a high percentage of organic solvent (e.g., 85% acetonitrile (B52724), 0.1% trifluoroacetic acid).[6]

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., TSKgel Amide-80).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A linear gradient from high organic (e.g., 95% A) to a higher aqueous concentration over 30-60 minutes.

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Detection: UV at 214 nm and/or mass spectrometry.

ParameterValue/RangeReference
Mobile Phase A Acetonitrile with 0.1% Formic Acid[2]
Mobile Phase B Water with 0.1% Formic Acid[2]
Gradient Linear, decreasing acetonitrile concentration[7]
Column Type Amide-based HILIC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is often used as a final polishing step to achieve high purity.[8]

Experimental Protocol:

  • Sample Preparation:

    • The fractions from the previous purification step are dried and reconstituted in the initial mobile phase (high aqueous content).

  • Chromatographic Conditions:

    • Column: C18 or C4 column (e.g., Varian Polaris ether C18).[2]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from low organic (e.g., 5% B) to high organic (e.g., 90% B) over 30-60 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm, or mass spectrometry.

ParameterValue/RangeReference
Column Type C18 or C4[2][9]
Mobile Phase A Water + 0.1% TFA/Formic Acid[2]
Mobile Phase B Acetonitrile + 0.1% TFA/Formic Acid[2]
Gradient Linear, increasing acetonitrile concentration[2]

Signaling Pathway Context

While a specific signaling pathway for "this compound" is not well-defined in the current literature, glycosylation in general plays a crucial role in cell signaling. For instance, glutamine is a key substrate for the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, a critical precursor for N- and O-linked glycosylation.[10] This pathway is often upregulated in cancer cells, impacting protein glycosylation and downstream signaling related to cell growth and proliferation.[10]

HBP_Signaling Glutamine Glutamine HBP Hexosamine Biosynthetic Pathway (HBP) Glutamine->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc Protein_Glycosylation Protein Glycosylation (N- and O-linked) UDP_GlcNAc->Protein_Glycosylation Signaling Altered Cell Signaling (e.g., Growth, Proliferation) Protein_Glycosylation->Signaling

Caption: Role of glutamine in the Hexosamine Biosynthetic Pathway.

Conclusion

The purification of glycosylated glutamine and related glycopeptides from complex biological mixtures requires a multi-step strategy that leverages the unique properties of these molecules. The combination of affinity chromatography for initial enrichment, followed by high-resolution techniques like HILIC and RP-HPLC, provides a robust workflow for obtaining highly purified material suitable for downstream structural and functional studies. The protocols and data presented here serve as a valuable resource for researchers in the field of glycobiology and drug discovery.

References

Application Notes and Protocols for Glutamine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Glycotriosyl glutamine" did not yield specific results in the scientific literature. This document will focus on Glutamine , a closely related and extensively studied amino acid, assuming it is the compound of interest for in vivo animal studies.

Introduction

Glutamine is the most abundant free amino acid in the body and plays a crucial role in a multitude of physiological processes.[1] It serves as a primary respiratory fuel for rapidly dividing cells, a precursor for nucleotide and amino acid synthesis, and a key regulator of redox homeostasis.[2] In the context of in vivo animal studies, glutamine is investigated for its therapeutic potential in various disease models, including inflammatory bowel disease (IBD) and cancer.[3][4][5][6][7] These application notes provide an overview of the use of glutamine in animal research, including experimental protocols and relevant signaling pathways.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies investigating the effects of glutamine supplementation in different animal models.

Table 1: Effect of Oral Glutamine Gavage on Clinical Scores in a Rat Model of DSS-Induced Colitis [3]

Treatment GroupArea Under Curve for Bleeding (Mean ± SEM)Area Under Curve for Diarrhea (Mean ± SEM)
Sham10.38 ± 0.798.53 ± 0.39
Glutamine (0.75 g/kg/d)8.06 ± 0.876.97 ± 0.46
*P < .05 compared to sham

Table 2: Effect of Glutamine Supplementation on Glutathione (B108866) (GSH) Metabolism in Dogs [8]

ParameterControlGlutamine SupplementationP-value
Erythrocyte GSH Concentration (μmol/L)1994 ± 1022189 ± 86ns
Erythrocyte GSH Fractional Synthesis Rate (%/day)74 ± 2064 ± 17ns
Duodenal Reduced/Oxidized GSH Ratio-92% increase0.024
Duodenal GSH Fractional Synthesis Rate (%/day)170 ± 1896 ± 150.005
Duodenal Total GSH Concentration (μmol/kg)740 ± 127808 ± 1540.779
ns = not significant

Table 3: Effect of Glutamine Pathway Inhibitors on Tumor Growth in Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Models [4][5][6][7]

TreatmentEffect on Tumor Growth
Glutaminase (GLS) Inhibition (e.g., CB-839)Modest suppression of tumorgraft growth.[4][5][6][7]
Amidotransferase Inhibition (e.g., JHU-083)Reduced tumor growth in both immunocompromised and immunocompetent mice.[4][5][6][7]
Genetic Silencing of IDH1 or IDH2Suppressed growth of tumors.[4][6]

Experimental Protocols

Induction and Treatment of Experimental Colitis in Rats

This protocol is based on a study investigating the therapeutic effects of glutamine in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in Sprague-Dawley rats.[3]

Workflow for Experimental Colitis Study

G cluster_acclimation Acclimation cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis acclimation Acclimate Sprague-Dawley rats induction Induce colitis with 5% DSS in drinking water for 7 days acclimation->induction treatment_gln Oral gavage with Glutamine (0.75 g/kg/d) induction->treatment_gln treatment_sham Oral gavage with sham induction->treatment_sham monitoring Daily monitoring of bleeding and diarrhea treatment_gln->monitoring treatment_sham->monitoring analysis Histological analysis of colonic mucosa monitoring->analysis hsp_analysis Western blot for HSP25 and HSP70 analysis->hsp_analysis

Caption: Workflow for inducing and treating experimental colitis in rats.

Materials:

  • Sprague-Dawley rats

  • 5% Dextran Sulfate Sodium (DSS) solution

  • L-Glutamine

  • Oral gavage needles

Procedure:

  • Acclimation: Acclimate Sprague-Dawley rats to the housing conditions for a sufficient period.

  • Induction of Colitis: Induce colitis by providing 5% DSS in the drinking water for 7 consecutive days.[3]

  • Treatment:

    • Glutamine Group: Administer L-glutamine at a dose of 0.75 g/kg/day via oral gavage.[3]

    • Sham Group: Administer a corresponding volume of the vehicle (e.g., water) via oral gavage.

  • Monitoring: Monitor the rats daily for clinical signs of colitis, including bleeding and diarrhea, and calculate the area under the curve for these parameters.[3]

  • Tissue Collection and Analysis: At the end of the study period, euthanize the animals and collect colonic tissue for histological analysis and protein expression analysis (e.g., Western blot for HSP25 and HSP70).[3]

In Vivo Glutamine Metabolism Analysis using Isotope Tracing in Tumor-Bearing Mice

This protocol describes the use of stable isotope-labeled glutamine to trace its metabolic fate in vivo in mice bearing clear cell renal cell carcinoma (ccRCC) tumorgrafts.[4][5][7]

Workflow for In Vivo Isotope Tracing

G cluster_tumor Tumor Implantation cluster_infusion Isotope Infusion cluster_collection Sample Collection cluster_analysis Metabolite Analysis implantation Implant ccRCC tumorgrafts in mice infusion Infuse [U-13C]glutamine or [amide-15N]glutamine implantation->infusion collection Collect tumor and plasma samples infusion->collection extraction Extract metabolites collection->extraction lcms Analyze 13C and 15N enrichment by LC-MS extraction->lcms G Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int ASCT2/SLC1A5 Glutamate Glutamate Glutamine_int->Glutamate GLS aKG α-Ketoglutarate Glutamate->aKG GDH/TA TCA TCA Cycle aKG->TCA G Glutamine Glutamine Glutaminolysis Increased Glutaminolysis Glutamine->Glutaminolysis cMyc c-Myc SLC1A5_GLS SLC1A5 & GLS Expression cMyc->SLC1A5_GLS SLC1A5_GLS->Glutaminolysis aKG α-Ketoglutarate Glutaminolysis->aKG mTORC1 mTORC1 Signaling aKG->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GSH Glutathione (GSH) Glutamate->GSH Redox Redox Homeostasis GSH->Redox

References

Application Note: Structural Elucidation of Glycotriosyl Glutamine using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization of glycoproteins, glycopeptides, and related metabolites.

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein structure, function, and stability. The covalent attachment of glycans to amino acids, such as the N-linkage to asparagine or O-linkage to serine/threonine, introduces significant structural diversity and biological complexity. Glutamine, while not a primary site for glycosylation, can be part of glycopeptide structures or related metabolites. Understanding the precise structure of these glycoconjugates, including the glycan sequence, linkage points, and anomeric configurations, is paramount for deciphering their biological roles and for the development of therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural characterization of glycoconjugates in solution.[1][2][3] It provides detailed information on scalar couplings (through-bond connectivity) and dipolar couplings (through-space proximity), which are essential for unambiguous structural assignment.[2][3]

This application note provides a comprehensive set of protocols for the structural elucidation of a model compound, "Glycotriosyl Glutamine," using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR data. The following protocol outlines the standard procedure for preparing a glycopeptide sample for analysis.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Lyophilize the sample to remove any residual solvents.

  • Solvent Selection: Dissolve approximately 1-5 mg of the lyophilized sample in 500 µL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is used to minimize the large solvent signal from water.

  • Internal Standard: Add a known amount of an internal standard for chemical shift referencing. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP) is commonly used, with the methyl signal set to 0.00 ppm.

  • pH Adjustment: If necessary, adjust the pH of the solution by adding microliter amounts of DCl or NaOD. The pH can influence the chemical shifts of exchangeable protons and carboxyl groups.

  • Sample Transfer: Transfer the final solution into a high-precision 5 mm NMR tube.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[4] The sample temperature should be maintained, for instance, at 298 K (25°C).

Table 1: NMR Experimental Parameters

Experiment Purpose Key Parameters
1D ¹H Overview of proton signals, integration for stoichiometry.Pulse Program: NOESYPR1D (with water suppression)[5]; Spectral Width: 12-16 ppm; Acquisition Time: ~2s; Relaxation Delay: 4-5s[5]
1D ¹³C Overview of carbon signals (requires more sample).Pulse Program: Proton-decoupled; Spectral Width: ~200 ppm; Requires higher concentration or longer acquisition time.
2D DQF-COSY Correlation of scalar coupled protons (²JHH, ³JHH). Identifies protons within the same spin system (e.g., within a sugar ring).[2]Spectral Width: Same as 1D ¹H in both dimensions; Data Points: 2048 x 512; Scans per increment: 8-16.
2D TOCSY Correlation of all protons within a spin system, not just direct neighbors. Excellent for identifying complete sugar spin systems from the anomeric proton.[2][6]Spectral Width: Same as 1D ¹H in both dimensions; Mixing Time: 60-120 ms; Data Points: 2048 x 512.
2D ¹H-¹³C HSQC Correlation of protons to their directly attached carbons. Provides the carbon chemical shift for each proton.[2]¹H Spectral Width: ~12 ppm; ¹³C Spectral Width: ~160 ppm; Data Points: 2048 x 256.
2D ¹H-¹³C HMBC Correlation of protons to carbons over 2-3 bonds. Crucial for identifying glycosidic linkages (e.g., H1 to C3' or C4') and the linkage to the glutamine moiety.[6]¹H Spectral Width: ~12 ppm; ¹³C Spectral Width: ~200 ppm; Long-range coupling delay optimized for ~8 Hz.
2D NOESY/ROESY Correlation of protons that are close in space (<5 Å). Used to determine anomeric configuration (α/β) and confirm glycosidic linkages.[2]Spectral Width: Same as 1D ¹H in both dimensions; Mixing Time: 150-400 ms.

Data Analysis and Structural Elucidation Workflow

The structural elucidation process is a stepwise puzzle solved by integrating data from the full suite of NMR experiments. The general workflow is depicted below.

G Figure 1: NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified this compound Dissolve Dissolve in D2O + Internal Standard Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY / TOCSY H1->COSY Assign_Spin Assign Intra-Residue Spin Systems COSY->Assign_Spin HSQC 2D HSQC Assign_C Assign Carbon Resonances HSQC->Assign_C HMBC 2D HMBC Linkage Determine Inter-Residue Linkages & Sequence HMBC->Linkage NOESY 2D NOESY / ROESY Stereo Determine Anomeric Stereochemistry NOESY->Stereo Assign_Spin->HSQC Structure Final 3D Structure Assign_Spin->Structure Assign_C->HMBC Linkage->NOESY Linkage->Structure Stereo->Structure G Figure 2: Logic of Structural Assembly cluster_exp Experimental Data cluster_info Derived Information cluster_structure Final Structural Features COSY COSY / TOCSY Spin_Systems Intra-Residue ¹H-¹H Connectivity (Sugar Rings, Gln sidechain) COSY->Spin_Systems HSQC HSQC CH_Pairs Direct ¹H-¹³C Pairs HSQC->CH_Pairs HMBC HMBC Long_Range Inter-Residue Connectivity (Glycosidic Linkages) ¹H(i) -> ¹³C(j) HMBC->Long_Range NOESY NOESY / ROESY Proximity Through-Space Proximity (Anomeric Config, Linkage Geom.) ¹H(i) <-> ¹H(j) NOESY->Proximity Residue_ID Residue Identification Spin_Systems->Residue_ID CH_Pairs->Residue_ID Sequence Glycan Sequence & Linkage to Gln Long_Range->Sequence Proximity->Sequence Anomers Anomeric Configuration (α/β) Proximity->Anomers Final_Structure Complete Structure of This compound Residue_ID->Final_Structure Sequence->Final_Structure Anomers->Final_Structure

References

Troubleshooting & Optimization

"Glycotriosyl glutamine" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glycotriosyl glutamine in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound activity or concentration over a short period.

  • Unexpected changes in pH of the solution.

  • Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

Possible Causes and Solutions:

Possible Cause Recommended Action
Inappropriate Storage Temperature L-glutamine and its derivatives are highly susceptible to degradation at room temperature and above.[1][2][3] Store stock solutions and experimental samples at appropriate low temperatures. For short-term storage (hours), use 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C.[1][2] Avoid multiple freeze-thaw cycles.[4]
Suboptimal pH of the Solution The stability of glutamine is pH-dependent, with maximum stability generally observed in the neutral pH range (approximately 6.0-7.5).[5][6] Both acidic and alkaline conditions can accelerate degradation.[3] Buffer your aqueous solution to a pH within the optimal range.
Presence of Catalytic Components in the Buffer Certain buffer components can catalyze the degradation of glutamine. The degradation rate can vary depending on the type of buffer used.[2] If possible, use simple aqueous solutions or buffers known to be compatible with glutamine derivatives.
Extended Incubation at Physiological Temperatures Experiments conducted at 37°C will lead to significant degradation of glutamine-based compounds.[1] For cell culture experiments, consider using stabilized glutamine dipeptides like L-alanyl-L-glutamine as a substitute if the experimental design allows.[7]

Troubleshooting Workflow:

start Start: Suspected Degradation check_storage Verify Storage Conditions (Temp, Duration) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_ph Measure Solution pH improper_ph pH Outside 6.0-7.5? check_ph->improper_ph analyze_sample Analyze Sample via HPLC/LC-MS degradation_products Degradation Products Detected? analyze_sample->degradation_products improper_storage->check_ph No adjust_storage Action: Adjust Storage (Aliquot, Freeze at -80°C) improper_storage->adjust_storage Yes improper_ph->analyze_sample No adjust_ph Action: Adjust pH to 6.0-7.5 improper_ph->adjust_ph Yes confirm_degradation Conclusion: Degradation Confirmed. Optimize experimental conditions. degradation_products->confirm_degradation Yes no_degradation Conclusion: Compound is Stable. Check other experimental variables. degradation_products->no_degradation No

Fig. 1: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

cluster_0 Degradation Pathway Glycotriosyl_Glutamine This compound in Aqueous Solution Cyclization Intramolecular Cyclization Glycotriosyl_Glutamine->Cyclization Pyroglutamate_Derivative Glycotriosyl-Pyroglutamate Cyclization->Pyroglutamate_Derivative Ammonia Ammonia Cyclization->Ammonia

Fig. 2: Postulated degradation pathway of this compound.

Q2: How do temperature and pH affect the stability of this compound?

Temperature and pH are critical factors influencing the stability of glutamine derivatives.

  • Temperature: Stability is inversely proportional to temperature. For maximum stability, especially for long-term storage, solutions should be kept frozen at -80°C.[1][2] Degradation is significant at room temperature and rapid at 37°C.[1]

  • pH: Glutamine derivatives are most stable in the neutral pH range, typically between 6.0 and 7.5.[5][6] Both acidic and basic conditions can catalyze the degradation process. The effect of glycosylation on stability can also be pH-dependent.[8]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

Based on the stability profile of L-glutamine, the following storage conditions are recommended:

Storage Temperature Recommended Duration Notes
-80°CUp to 6 monthsUndetectable degradation is expected at this temperature.[1][2]
-20°CUp to 1 monthMinimal degradation is anticipated.[1]
4°CUp to 14 daysSlow degradation occurs.[1]
Room Temperature (22-24°C)Short-term (hours)Significant degradation is expected.[1][2]
37°CNot recommendedRapid degradation will occur.[1]

Q4: How can I monitor the stability of my this compound solution?

Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. A reversed-phase C18 column with UV detection (at around 210 nm) is commonly used for glutamine and its derivatives.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for identifying and quantifying the parent compound and its degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of degradation products.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.

Objective: To quantify the concentration of this compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • Buffer salts (e.g., phosphate (B84403) buffer components)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Sample Incubation: Aliquot the stock solution into several vials and store them under the desired experimental conditions (e.g., different temperatures and pH values).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Sample Preparation for HPLC: Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: An isocratic mobile phase of water and methanol is often sufficient.[1] For MS compatibility, use a volatile buffer like formic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210 nm.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Experimental Workflow:

prep_stock 1. Prepare Stock Solution aliquot 2. Aliquot and Store (Varying Temp/pH) prep_stock->aliquot sampling 3. Collect Samples at Defined Time Points aliquot->sampling prep_hplc 4. Prepare Samples for HPLC sampling->prep_hplc hplc 5. HPLC Analysis prep_hplc->hplc data_analysis 6. Data Analysis and Kinetic Modeling hplc->data_analysis

Fig. 3: Workflow for HPLC-based stability testing.

References

Preventing "Glycotriosyl glutamine" degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glycotriosyl Glutamine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with this compound stability.

Problem 1: Loss of Potency or Activity in Solution

Potential Cause Recommended Action
Glutamine Deamidation Deamidation of the glutamine residue to glutamic acid or pyroglutamic acid is a primary degradation pathway in aqueous solutions, accelerated by neutral to alkaline pH and elevated temperatures.[1][2][3] Maintain solutions at a slightly acidic pH (5.0-6.0) for maximum stability.[4][5] Avoid prolonged storage at room temperature or 37°C.
Glycosidic Bond Hydrolysis The bond linking the glycotriosyl moiety to glutamine can be susceptible to hydrolysis, particularly under acidic conditions (pH < 5) or at high temperatures.[6][7][8] For applications requiring acidic conditions, minimize exposure time and temperature.
Oxidation While the core structure of this compound is not highly prone to oxidation, contaminants or other components in your formulation might be. If your peptide contains other susceptible residues (e.g., Met, Cys, Trp), consider using degassed buffers and storing under an inert atmosphere.
Microbial Contamination If solutions are not sterile, microbial growth can lead to enzymatic degradation. Use sterile solvents and consider passing the final solution through a 0.22 µm filter.[9]

Problem 2: Poor Solubility or Precipitation After Reconstitution

Potential Cause Recommended Action
Aggregation Peptides and glycopeptides can aggregate, especially at high concentrations or after freeze-thaw cycles.[6][10] Reconstitute at the desired concentration and avoid repeated freeze-thaw cycles by aliquoting into single-use vials.[9][11]
Incorrect pH The solubility of glycopeptides is often pH-dependent. Ensure the pH of your solvent is appropriate for this compound.
Degradation Products The accumulation of degradation products, such as those from deamidation, can alter the charge and solubility of the parent compound, sometimes leading to precipitation.[6]

Problem 3: Discoloration of Lyophilized Powder (Browning)

Potential Cause Recommended Action
Maillard Reaction This non-enzymatic browning reaction can occur between the amino group of glutamine and a reducing sugar, especially during lyophilization or prolonged storage at elevated temperatures in the solid state.[12][13][14][15] If possible, avoid using reducing sugars in the formulation. Store the lyophilized powder at -20°C or -80°C.[11][16]
Oxidation Exposure to air and light can cause oxidation and discoloration over time.[17] Store the lyophilized powder in a tightly sealed, opaque container with a desiccant.[9][11][18]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the optimal way to store this compound for long-term use?

    • A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, opaque container with a desiccant to protect it from moisture and light.[9][11][16][18]

  • Q2: I need to use the product frequently. How can I avoid degradation from repeated handling?

    • A2: To minimize degradation from freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot the lyophilized powder into single-use vials upon receipt.[9][11] This allows you to take out only what you need for each experiment.

  • Q3: For how long is this compound stable in solution?

    • A3: The stability of peptides in solution is limited.[9][19] At 4°C in a sterile buffer at optimal pH (5.0-6.0), the solution may be stable for a few days to a week. For longer storage, it is best to store aliquots at -20°C or -80°C.[19] However, always perform a stability study for your specific formulation.

Degradation Pathways

  • Q4: What are the main chemical degradation pathways for this compound?

    • A4: The two primary chemical degradation pathways are the deamidation of the glutamine side chain and the hydrolysis of the glycosidic bond.[1][6] Glutamine deamidation involves the conversion of the amide group to a carboxylic acid, forming glutamic acid or pyroglutamic acid.[1][3][20] Glycosidic bond hydrolysis is the cleavage of the bond connecting the sugar moiety to the glutamine residue.[6][21][22]

  • Q5: How does pH affect the stability of this compound in solution?

    • A5: pH is a critical factor.[10] Glutamine deamidation is generally accelerated at neutral to basic pH (pH > 7).[3] Conversely, glycosidic bond hydrolysis is typically catalyzed by acidic conditions (pH < 5).[6][8] Therefore, a slightly acidic pH range of 5.0-6.0 is often a good compromise to minimize both degradation pathways.[4]

  • Q6: Why is glutamine deamidation a concern?

    • A6: Deamidation introduces a negative charge (conversion to glutamic acid), which can alter the three-dimensional structure, receptor binding, and overall biological activity of the molecule.[1] It also introduces heterogeneity into your sample.

Analysis and Detection

  • Q7: How can I detect and quantify the degradation of this compound?

    • A7: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a common method to separate the parent compound from its degradation products.[23] Mass Spectrometry (MS) is essential for identifying the degradation products by their mass change. For example, deamidation results in a mass increase of approximately 0.984 Da.[2] LC-MS combines both techniques for powerful analysis.[24][25]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

  • Objective: To determine the stability of this compound under different pH and temperature conditions.

  • Methodology:

    • Preparation of Buffers: Prepare a series of sterile buffers, for example:

      • 10 mM Sodium Acetate, pH 5.0

      • 10 mM Phosphate Buffer, pH 7.4

      • 10 mM Sodium Borate, pH 9.0

    • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

    • Incubation: Aliquot samples from each pH condition into separate vials for each time point and temperature. Incubate at the following temperatures:

      • 4°C (refrigerator)

      • 25°C (room temperature)

      • 40°C (accelerated stability)

    • Time-Point Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition. Immediately freeze the sample at -80°C to stop further degradation.[3]

    • Analysis: After collecting all time points, analyze the samples by RP-HPLC with UV detection or LC-MS.

    • Data Interpretation: Calculate the percentage of the remaining parent this compound peak area relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

DegradationPathways cluster_storage Storage Form cluster_degradation Degradation Products Lyophilized Lyophilized Powder (-20°C to -80°C) Maillard Maillard Products (Solid State) Lyophilized->Maillard Maillard Reaction (with reducing sugars, Temp) Solution Aqueous Solution Deamidated Deamidated Product (Glutamic Acid / Pyroglutamic Acid) Solution->Deamidated Deamidation (pH > 7, Temp) Hydrolyzed Hydrolyzed Products (Glycotriosyl + Glutamine) Solution->Hydrolyzed Hydrolysis (pH < 5, Temp) GTQ This compound GTQ->Lyophilized Recommended Storage GTQ->Solution Reconstitution

Caption: Key degradation pathways for this compound.

TroubleshootingWorkflow start Observe Product Degradation (e.g., loss of activity, new peaks in HPLC) check_form Is the product in solid or solution form? start->check_form solid_issue Solid Form Issue: Discoloration? check_form->solid_issue Solid solution_issue Solution Form Issue: Check analytical data check_form->solution_issue Solution maillard Potential Maillard Reaction. Action: Avoid reducing sugars, store at -20°C or below. solid_issue->maillard Yes (Browning) oxidation Potential Oxidation. Action: Store under inert gas, protect from light. solid_issue->oxidation No mass_change Mass change of +0.984 Da? solution_issue->mass_change bond_cleavage Peaks for sugar and peptide backbone appear? mass_change->bond_cleavage No deamidation Indicates Deamidation. Action: Adjust pH to 5.0-6.0, lower storage temperature. mass_change->deamidation Yes hydrolysis Indicates Glycosidic Hydrolysis. Action: Adjust pH to > 5.0, lower storage temperature. bond_cleavage->hydrolysis Yes other Other degradation. Investigate formulation components and conditions. bond_cleavage->other No

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing Glycotriosyl Glutamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of "Glycotriosyl glutamine."

Disclaimer: The term "this compound" is not widely found in the current scientific literature. Therefore, this guide is based on established principles and methodologies for the synthesis of complex N-linked glycopeptides, specifically focusing on the challenges associated with glutamine glycosylation. The term "glycotriosyl" is treated here as a generic trisaccharide moiety attached to the side chain of a glutamine residue.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

The primary challenges in synthesizing this compound, and complex glycopeptides in general, include:

  • Low glycosylation efficiency: Steric hindrance from both the peptide backbone and the bulky trisaccharide can lead to low yields of the desired glycosylated product.

  • Anomeric control: Achieving a stereoselective glycosidic bond (α or β) can be difficult and often results in a mixture of anomers, complicating purification.

  • Side reactions: The functional groups on the amino acid and the sugar are prone to various side reactions, such as racemization, aspartimide formation (in asparagine-containing sequences), and degradation of the glycan.[1]

  • Protecting group strategy: The selection of appropriate protecting groups for the amino acid, the peptide backbone, and the hydroxyl groups of the trisaccharide is critical and complex. The protecting groups must be stable during the coupling reactions and selectively removable without affecting other parts of the molecule.[2]

  • Purification: The similarity in physical properties between the desired product, starting materials, and byproducts makes the purification of the final glycopeptide challenging.

Q2: What are the key considerations for choosing a protecting group strategy for the glutamine side chain?

When selecting a protecting group for the glutamine side chain amide, consider the following:

  • Stability: The protecting group must be stable to the conditions used for peptide synthesis (e.g., Fmoc or Boc strategy) and glycosylation.

  • Orthogonality: It should be removable under conditions that do not affect other protecting groups on the peptide or the glycan.

  • Suppression of side reactions: The protecting group should prevent side reactions at the amide nitrogen, such as dehydration to a nitrile. While the side-chain amide of glutamine can sometimes be left unprotected in peptide synthesis, glycosylation introduces more stringent requirements.[3]

  • Solubility: The protecting group can influence the solubility of the protected amino acid and peptide, which can be a critical factor in both solid-phase and solution-phase synthesis.

Q3: What analytical techniques are recommended for characterizing the synthesized this compound?

A combination of analytical techniques is essential for the comprehensive characterization of this compound:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) are crucial for confirming the molecular weight of the glycopeptide and identifying any side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are vital for determining the structure of the glycan, the anomeric configuration of the glycosidic linkage, and the integrity of the peptide backbone.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the final product and to purify it from reaction mixtures.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly useful for separating glycopeptides.[5]

  • Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized glycopeptide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Glycosylation Yield 1. Steric hindrance at the glycosylation site.2. Poor activation of the glycosyl donor.3. Inappropriate solvent or temperature.1. Optimize the linker length between the peptide and the solid support in solid-phase synthesis.2. Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) or glycosyl fluoride).3. Screen different solvents to improve the solubility of reactants.4. Optimize the reaction temperature; higher temperatures may improve yield but can also lead to side reactions.
Formation of Anomeric Mixtures 1. Lack of stereocontrol in the glycosylation reaction.2. Use of a non-participating protecting group at the C2 position of the sugar.1. Use a participating protecting group (e.g., an acetyl group) at the C2 position of the innermost sugar to favor the formation of a 1,2-trans glycosidic linkage.[2]2. Employ a glycosyl donor with a specific anomeric configuration.3. Optimize the reaction conditions (solvent, temperature, promoter) to favor the desired anomer.
Side Product Formation 1. Dehydration of the glutamine side chain to a nitrile.2. Racemization of the amino acid.3. Degradation of the trisaccharide under acidic or basic conditions.1. Use a suitable protecting group on the glutamine side chain amide.2. Use mild coupling and deprotection conditions to minimize racemization.3. Carefully select deprotection conditions for the glycan to avoid cleavage of glycosidic bonds.
Difficult Purification 1. Co-elution of the product with starting materials or byproducts.2. Poor solubility of the glycopeptide.1. Employ orthogonal purification techniques (e.g., RP-HPLC followed by size-exclusion chromatography).2. Use a combination of isocratic and gradient elution in HPLC.3. Modify the glycopeptide with a tag to facilitate purification.

Quantitative Data Summary

Due to the lack of specific data for "this compound," the following table presents representative yield data for the synthesis of a model glycosylated glutamine derivative, "Gal(β1-4)Glc(β1-4)GlcNAc-Gln," under different conditions, based on typical outcomes in glycopeptide synthesis.

Glycosyl Donor Promoter Solvent Temperature (°C) Yield (%)
TrichloroacetimidateTMSOTfDichloromethane-20 to 045-55
Glycosyl FluorideBF3·OEt2Acetonitrile0 to 2535-45
Thio-glycosideNIS/TfOHDichloromethane-40 to -2050-60

Experimental Protocols

Protocol 1: Chemical Synthesis of a Model this compound Derivative

This protocol outlines the key steps for the chemical synthesis of a model "this compound" derivative using a solid-phase peptide synthesis (SPPS) approach.

1. Synthesis of the Glycosyl Donor:

  • Synthesize the desired trisaccharide with appropriate protecting groups on the hydroxyl groups (e.g., acetyl or benzyl (B1604629) groups).
  • Install a suitable leaving group at the anomeric position to create the glycosyl donor (e.g., trichloroacetimidate).

2. Solid-Phase Peptide Synthesis (SPPS):

  • Assemble the peptide backbone on a solid support (e.g., Wang resin) using a standard Fmoc/tBu strategy.
  • Incorporate the Fmoc-Gln(Trt)-OH at the desired position. The trityl (Trt) group protects the side chain amide of glutamine.

3. Glycosylation on the Solid Support:

  • Swell the peptide-resin in a suitable solvent (e.g., dichloromethane).
  • Add the glycosyl donor (e.g., 3-5 equivalents) and a promoter (e.g., TMSOTf, 0.1-0.3 equivalents) to the resin.
  • Stir the reaction mixture at the optimized temperature (e.g., -20 °C) for several hours.
  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small resin sample).
  • Wash the resin thoroughly to remove excess reagents.

4. Deprotection and Cleavage:

  • Remove the Fmoc group from the N-terminus using a solution of piperidine (B6355638) in DMF.
  • Cleave the glycopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
  • Precipitate the crude glycopeptide in cold diethyl ether.

5. Purification:

  • Dissolve the crude glycopeptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the glycopeptide using preparative RP-HPLC.
  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Synthesis_Workflow cluster_donor Glycosyl Donor Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_coupling On-Resin Glycosylation cluster_final Final Steps Trisaccharide Protected Trisaccharide Donor Activated Glycosyl Donor Trisaccharide->Donor Activation GlycoPeptideResin Glycopeptide on Resin Donor->GlycoPeptideResin Resin Solid Support PeptideResin Peptide on Resin Resin->PeptideResin Fmoc/tBu SPPS PeptideResin->GlycoPeptideResin Glycosylation Crude Crude Glycopeptide GlycoPeptideResin->Crude Cleavage & Deprotection Pure Pure this compound Crude->Pure HPLC Purification

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Analyze by HPLC & MS Start->CheckPurity MultiplePeaks Multiple Peaks? CheckPurity->MultiplePeaks LowConversion Low Conversion? CheckPurity->LowConversion OptimizePurification Optimize Purification: - Gradient - Orthogonal Method MultiplePeaks->OptimizePurification No (Isomers) SideProducts Side Products Present? MultiplePeaks->SideProducts Yes OptimizeGlycosylation Optimize Glycosylation: - Donor Reactivity - Promoter - Temp/Solvent LowConversion->OptimizeGlycosylation Yes CheckProtectingGroups Review Protecting Group Strategy SideProducts->CheckProtectingGroups Yes CheckDeprotection Adjust Deprotection Conditions CheckProtectingGroups->CheckDeprotection

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting low signal in "Glycotriosyl glutamine" mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of "Glycotriosyl glutamine" and other glycopeptides.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no signal for my this compound sample?

A1: Low signal intensity for glycopeptides like this compound is a common challenge in mass spectrometry. Several factors can contribute to this issue:

  • Low Abundance: Glycopeptides are often present in low concentrations compared to their non-glycosylated peptide counterparts in complex biological samples.[1][2]

  • Ion Suppression: The presence of high concentrations of co-eluting non-glycosylated peptides can suppress the ionization of the target glycopeptide.[1][2][3][4]

  • Poor Ionization Efficiency: The hydrophilic nature of the glycan moiety can lead to reduced ionization efficiency, particularly in positive ion mode electrospray ionization (ESI).[4]

  • Glycan Heterogeneity: A single peptide backbone can have multiple glycoforms, which dilutes the signal for any individual glycopeptide species.[2][3]

  • In-source Fragmentation: Labile glycosidic bonds can break in the ion source, reducing the abundance of the intact glycopeptide ion.[5]

  • Sample Preparation Issues: Inefficient extraction, incomplete digestion, or sample loss during enrichment steps can all lead to a lower concentration of the analyte reaching the mass spectrometer.

Q2: What are oxonium ions and how can they help in my analysis?

A2: Oxonium ions are characteristic fragment ions generated from the glycan part of a glycopeptide during tandem mass spectrometry (MS/MS).[1][3] They are invaluable for identifying spectra that belong to glycopeptides. Common oxonium ions, such as m/z 204.0867 (HexNAc) and 366.1396 (Hex-HexNAc), serve as diagnostic markers.[6][7] Many modern mass spectrometers can be configured to trigger MS/MS scans only when these specific oxonium ions are detected in a survey scan, a method known as product-dependent acquisition.[8]

Q3: Which ionization mode is better for this compound, positive or negative?

A3: While positive ion mode is more common in proteomics, negative ion mode mass spectrometry can offer advantages for glycopeptide analysis, especially for those containing sialic acids which carry a negative charge.[5] Negative ion mode can sometimes result in less in-source fragmentation and cleaner spectra.[5] However, the optimal choice depends on the specific instrumentation and the exact structure of your glycopeptide. It is often beneficial to test both modes during method development.

Q4: How does the glutamine residue affect fragmentation?

A4: Peptides containing glutamine can exhibit characteristic fragmentation patterns. Under collision-induced dissociation (CID), glutamine can readily lose ammonia (B1221849) (NH₃) or water (H₂O).[9][10][11] This can sometimes complicate spectral interpretation. When glutamine is at the N-terminus, cyclization can occur, which influences the subsequent fragmentation of the peptide backbone.[10][12]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal issues for this compound.

Problem: Low or no detectable signal for this compound.

Below is a troubleshooting workflow to address this issue.

TroubleshootingWorkflow start Start: Low Signal for this compound sample_prep Step 1: Evaluate Sample Preparation start->sample_prep enrichment Is Glycopeptide Enrichment Performed? sample_prep->enrichment perform_enrichment Implement Enrichment (HILIC, Lectin, etc.) enrichment->perform_enrichment No optimize_enrichment Optimize Enrichment Protocol (e.g., binding/elution conditions) enrichment->optimize_enrichment Yes lc_ms_params Step 2: Optimize LC-MS Parameters perform_enrichment->lc_ms_params optimize_enrichment->lc_ms_params ionization_mode Test Negative Ion Mode? lc_ms_params->ionization_mode implement_neg_mode Acquire Data in Negative Ion Mode ionization_mode->implement_neg_mode Yes flow_rate Using Nano-LC? ionization_mode->flow_rate No implement_neg_mode->flow_rate reduce_flow Lower Flow Rate (e.g., <300 nL/min) flow_rate->reduce_flow Yes fragmentation_method Step 3: Adjust Fragmentation Method flow_rate->fragmentation_method No reduce_flow->fragmentation_method fragmentation_type Using CID? fragmentation_method->fragmentation_type use_hcd_etd Use HCD, ETD, or EThcD for Improved Backbone Fragmentation fragmentation_type->use_hcd_etd Yes collision_energy Optimize Collision Energy (Stepped NCE can be beneficial) fragmentation_type->collision_energy No use_hcd_etd->collision_energy end End: Signal Improved collision_energy->end

Caption: Troubleshooting workflow for low signal.

Detailed Troubleshooting Steps

Step 1: Sample Preparation and Enrichment

  • Rationale: Glycopeptides are often of low abundance and can be masked by non-glycosylated peptides.[1][2] Enrichment is a critical step to increase their relative concentration.

  • Actionable Advice:

    • If not already doing so, implement a glycopeptide enrichment strategy. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective method.[1][13] Other options include lectin affinity or boronate affinity chromatography.[2]

    • If enrichment is already in use, optimize the protocol. This includes ensuring complete binding of the glycopeptides to the stationary phase and efficient elution.

    • Ensure that sample handling steps minimize loss. Use low-binding tubes and pipette tips.

Step 2: Liquid Chromatography and Mass Spectrometry Parameters

  • Rationale: The ionization efficiency of glycopeptides is highly dependent on the LC-MS conditions.

  • Actionable Advice:

    • Flow Rate: Lower flow rates, such as those used in nano-electrospray (nano-ESI), significantly enhance ionization efficiency and sensitivity for hydrophilic molecules like glycopeptides.[14]

    • Mobile Phase: Ensure the mobile phase composition is optimal. The addition of small amounts of acid (e.g., 0.1% formic acid) is standard for promoting protonation in positive ion mode.

    • Ionization Source Parameters: Optimize source parameters such as capillary voltage, gas flow rates, and temperatures to ensure efficient desolvation and ionization.

    • Ionization Mode: As mentioned in the FAQs, consider acquiring data in negative ion mode, which can be advantageous for certain glycopeptides.[5]

Step 3: Fragmentation Method

  • Rationale: The choice of fragmentation technique greatly influences the resulting MS/MS spectrum and the ability to identify the glycopeptide.

  • Actionable Advice:

    • Fragmentation Technique: Standard Collision-Induced Dissociation (CID) often leads to preferential fragmentation of the labile glycan portion, with little to no fragmentation of the peptide backbone.[1][15] This makes peptide identification difficult. Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) are generally more effective at fragmenting the peptide backbone of glycopeptides.[2][8]

    • Collision Energy: The applied collision energy needs to be carefully optimized. Using stepped normalized collision energies (NCE) can be beneficial, as lower energies will fragment the glycan and higher energies will fragment the peptide backbone, providing a more complete picture in a single spectrum.[1]

Experimental Protocols

Protocol 1: HILIC-Based Glycopeptide Enrichment

This is a general protocol for the enrichment of glycopeptides from a complex peptide mixture.

  • Sample Preparation: Start with a tryptic digest of your protein sample. Ensure the sample is desalted using a C18 solid-phase extraction (SPE) cartridge.

  • Equilibration: Equilibrate a HILIC SPE cartridge with 80% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Loading: Dissolve the dried peptide mixture in the equilibration buffer and load it onto the HILIC cartridge.

  • Washing: Wash the cartridge extensively with the equilibration buffer to remove non-glycosylated peptides.

  • Elution: Elute the enriched glycopeptides with an aqueous solvent, such as 0.1% TFA in water.

  • Drying and Reconstitution: Dry the eluted glycopeptides using a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the impact of different parameters on glycopeptide signal intensity, based on principles discussed in the cited literature. The values are illustrative to demonstrate expected trends.

ParameterStandard ConditionOptimized ConditionExpected Signal ChangeRationale
Sample Enrichment NoneHILIC Enrichment5-20x IncreaseIncreases the relative concentration of glycopeptides.[1][2]
LC Flow Rate 5 µL/min300 nL/min10x or more IncreaseNano-ESI provides higher ionization efficiency.[14]
Ionization Mode Positive ESINegative ESIVariableCan reduce fragmentation and improve signal for acidic glycans.[5]
Fragmentation CIDHCD/EThcDImproved IdentificationProvides more peptide backbone fragments for confident identification.[1][2]

Signaling Pathways and Workflows

Logical Relationship: Factors Affecting Glycopeptide Signal

The following diagram illustrates the key factors that influence the final signal intensity of a glycopeptide in a mass spectrometry experiment.

SignalFactors cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_ms Mass Spectrometry abundance Analyte Abundance enrichment Enrichment Efficiency abundance->enrichment complexity Sample Complexity (Presence of Contaminants) complexity->enrichment ionization Ionization Efficiency (ESI Source Parameters) enrichment->ionization digestion Proteolytic Digestion Efficiency digestion->enrichment fragmentation Fragmentation & Ion Transmission ionization->fragmentation detection Detector Sensitivity fragmentation->detection final_signal Final Signal Intensity detection->final_signal

Caption: Factors influencing glycopeptide signal intensity.

References

Technical Support Center: Glycotriosyl Glutamine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with novel compounds like Glycotriosyl glutamine.

Q1: What are the primary mechanisms by which a small molecule like this compound might interfere with my biochemical assay?

A1: Interference from a novel glycosylated amino acid can be categorized into three main types:

  • Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in your assay, leading to artificially high readings.

  • Chemical Interference: this compound could directly interact with assay reagents. For example, the glycan moiety might be recognized by assay antibodies or enzymes, or the glutamine part could react with detection substrates.[1] Some amino acids have been shown to interfere with assays for reducing sugars.[2][3]

  • Biological Interference: The compound may have off-target biological effects, such as modulating the activity of an enzyme in a coupled-reporter assay, in a manner unrelated to the primary target of the assay.

Q2: I'm observing high variability between my sample replicates. Could this compound be the cause?

A2: Yes, high variability is a common sign of assay interference.[1] This can happen if the compound is not fully soluble at the concentrations tested, or if it interacts unpredictably with components of a complex biological sample matrix.

Q3: Which types of assays are most likely to be affected by a glycosylated amino acid?

A3: Several types of assays could be susceptible:

  • Immunoassays (e.g., ELISA): The glycan portion of the molecule might cross-react with antibodies, or the compound could interfere with the antigen-antibody binding.[4][5]

  • Protein Quantification Assays: Some protein assays are sensitive to the presence of certain amino acids or reducing substances, which could be a property of the glycan.

  • Enzyme Activity Assays: The compound could act as an inhibitor or an allosteric modulator of the enzyme being studied or a reporter enzyme in the detection system.[6][7]

  • Cell-Based Assays: this compound could have unexpected effects on cell health, metabolism, or signaling pathways, indirectly affecting the assay readout.

Q4: How can I proactively test for potential interference from this compound?

A4: Before starting a large-scale experiment, it is advisable to run a series of control experiments. A good starting point is to perform an "interference check" by running the assay with your compound in the absence of the analyte of interest.[1] This can help identify issues like optical interference or non-specific interactions with assay components.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you might encounter.

Issue 1: Unexpectedly High Background Signal in an Absorbance-Based Assay

Possible Cause: The this compound compound may be absorbing light at the detection wavelength.

Troubleshooting Steps:

  • Run a Blank Control: Prepare a dilution series of this compound in the assay buffer.

  • Measure Absorbance: Read the absorbance of these solutions at the same wavelength used in your assay.

  • Data Analysis: If you observe a significant, concentration-dependent increase in absorbance, this indicates optical interference.

  • Mitigation:

    • Subtract Background: For each experimental well containing the compound, subtract the absorbance value of a matched control well containing only the compound at the same concentration.

    • Change Wavelength: If possible, switch to a different detection wavelength where the compound has minimal absorbance.

Issue 2: Reduced Signal in a Competitive ELISA

Possible Cause: The compound may be cross-reacting with the detection antibody, mimicking the analyte, or it could be inhibiting the reporter enzyme (e.g., HRP).

Troubleshooting Steps:

  • Cross-Reactivity Check: Run the ELISA with this compound in the absence of the target analyte. A dose-dependent decrease in signal would suggest cross-reactivity.

  • Enzyme Inhibition Check: In a separate experiment, combine the reporter enzyme (e.g., HRP) and its substrate with your compound. A reduced signal compared to a control without the compound indicates direct enzyme inhibition.[1][6]

  • Sample Dilution: Serially diluting your sample can help reduce the concentration of the interfering substance.[4][8]

Data Presentation

The following tables present hypothetical data from troubleshooting experiments.

Table 1: Optical Interference of this compound at 450 nm

This compound (µM)Average Absorbance (450 nm)Standard Deviation
0 (Blank)0.0520.003
10.0780.004
100.1250.006
500.2540.011
1000.4880.023

Table 2: Effect of this compound on HRP Activity

This compound (µM)HRP Activity (% of Control)Standard Deviation
01004.2
198.55.1
1095.24.8
5072.36.3
10045.15.9

Experimental Protocols

Protocol 1: Assessing Optical Interference
  • Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in the main experiment.

  • Plate Layout: Add the dilutions to a microplate in triplicate. Include a "buffer only" blank.

  • Incubation: Incubate the plate under the same conditions as the main assay (temperature and time).

  • Absorbance Reading: Measure the absorbance at the detection wavelength of your assay.

  • Analysis: Plot the average absorbance against the compound concentration. A positive slope indicates optical interference.

Protocol 2: Testing for Reporter Enzyme Inhibition
  • Reagent Preparation: Prepare the reporter enzyme (e.g., HRP) and its substrate according to the assay kit's instructions.

  • Compound Addition: In a microplate, add your this compound dilutions.

  • Enzyme Addition: Add the reporter enzyme to all wells and incubate for a short period (e.g., 5 minutes).

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Signal Measurement: Immediately measure the kinetic or endpoint signal according to your standard assay protocol.

  • Analysis: Compare the signal in the presence of the compound to the "no compound" control. A reduction in signal indicates inhibition.

Visualizations

Diagrams of Workflows and Pathways

TroubleshootingWorkflow Start Assay Anomaly Observed (e.g., High Background, Low Signal) CheckOptical Run Optical Interference Control Start->CheckOptical CheckChemical Run Chemical Interference Control (e.g., Enzyme Inhibition) CheckOptical->CheckChemical No InterferenceFound Interference Confirmed CheckOptical->InterferenceFound Yes CheckMatrix Perform Spike and Recovery & Parallelism Analysis CheckChemical->CheckMatrix No CheckChemical->InterferenceFound Yes CheckMatrix->InterferenceFound Yes NoInterference No Interference Detected CheckMatrix->NoInterference No SubtractBackground Action: Subtract Background InterferenceFound->SubtractBackground ChangeMethod Action: Change Detection Method InterferenceFound->ChangeMethod Revalidate Re-validate Assay NoInterference->Revalidate SubtractBackground->Revalidate ChangeMethod->Revalidate ModifyAssay Action: Modify Assay (e.g., add blockers, dilute sample) ModifyAssay->Revalidate

Caption: Troubleshooting workflow for identifying assay interference.

SignalingPathway cluster_assay Hypothetical Kinase Assay cluster_interference Potential Interference Points Kinase Target Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Peptide Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP DetectionAb Detection Antibody (Anti-Phospho) PhosphoSubstrate->DetectionAb ReporterEnzyme Reporter Enzyme (e.g., HRP) DetectionAb->ReporterEnzyme Signal Signal Output ReporterEnzyme->Signal GlycotriosylGlutamine This compound GlycotriosylGlutamine->Kinase 1. Inhibit/Activate GlycotriosylGlutamine->DetectionAb 2. Cross-reactivity GlycotriosylGlutamine->ReporterEnzyme 3. Inhibit Reporter

Caption: Potential interference points in a kinase assay.

LogicalRelationship Start Is the assay readout unexpected? YesNode Yes Start->YesNode NoNode No, results are as expected. Proceed with caution. Start->NoNode ControlCheck Did controls (positive/negative) perform correctly? YesNode->ControlCheck ControlFail No. Troubleshoot assay reagents and protocol. ControlCheck->ControlFail ControlPass Yes ControlCheck->ControlPass InterferenceCheck Run interference controls (compound alone). ControlPass->InterferenceCheck InterferenceDetected Is interference detected? InterferenceCheck->InterferenceDetected Mitigate Yes. Implement mitigation strategy (e.g., background subtraction, dilution). InterferenceDetected->Mitigate NoClearCause No. Investigate other causes (e.g., sample matrix effects). InterferenceDetected->NoClearCause

References

Technical Support Center: Glycotriosyl Glutamine Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of "Glycotriosyl glutamine" for experimental use. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a recommended solvent. A supplier of this compound suggests that a 2 mg compound can be dissolved in 50 μL of DMSO to achieve a mother liquor concentration of 40 mg/mL.[1] For in vivo experiments, a formulation containing DMSO, PEG300, Tween 80, and saline or PBS has been suggested.[1]

Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What should I do?

A2: Direct dissolution of many glycopeptides in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer. When diluting, add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in your experimental medium should be kept low (typically ≤ 0.1% for DMSO in cell-based assays) to avoid solvent-induced artifacts.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be employed to aid in the dissolution of some peptides and glycopeptides. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. If you choose to warm the solution, do so cautiously (e.g., a brief period at 37°C) and monitor for any signs of degradation.

Q4: Does the pH of the solution affect the solubility of this compound?

Q5: Are there any other techniques I can use to improve solubility?

A5: Sonication can be a useful technique to break up aggregates and enhance the dissolution of peptides and glycopeptides. Use a bath sonicator for a short period while monitoring the solution. Be aware that over-sonication can potentially damage the molecule.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.

Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
Potential Cause Suggested Solution
Rapid solvent change Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation.
Low temperature of the aqueous buffer Ensure your aqueous buffer is at room temperature before adding the stock solution. Lower temperatures can decrease the solubility of some compounds.
High final concentration Try preparing a more dilute final solution. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer.
Incompatible buffer components Certain buffer components may promote precipitation. If possible, try a different buffer system.
Problem: The compound does not fully dissolve in the initial solvent (e.g., DMSO).
Potential Cause Suggested Solution
Insufficient solvent volume Ensure you are using a sufficient volume of the solvent to achieve a concentration within the known solubility range. If unsure, start with a smaller amount of the compound.
Compound aggregation Use a bath sonicator for a few minutes to help break up any aggregates.
Degradation of the compound If the compound is old or has been stored improperly, it may have degraded, affecting its solubility. Use a fresh vial of the compound if possible.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Bring the vial of this compound and a vial of high-purity DMSO to room temperature.

  • In a sterile environment, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 40 mg/mL).[1]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., ≤ 0.1% for cell-based assays).

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider preparing a more dilute working solution.

Visualizing the Troubleshooting Workflow

G start Start: Solubility Issue with This compound initial_dissolution Attempting initial dissolution in recommended solvent (e.g., DMSO) start->initial_dissolution dissolved_q Is the compound fully dissolved? initial_dissolution->dissolved_q sonicate_warm Apply gentle warming (37°C) or sonication dissolved_q->sonicate_warm No prepare_working Prepare working solution by diluting stock into aqueous buffer dissolved_q->prepare_working Yes check_again Re-check for dissolution sonicate_warm->check_again consult_specialist Consider compound degradation. Consult technical support. check_again->consult_specialist No check_again->prepare_working Yes precipitate_q Does a precipitate form? prepare_working->precipitate_q slow_dilution Troubleshoot dilution: - Add stock slowly - Vortex during addition - Use room temp buffer precipitate_q->slow_dilution Yes success Solution is ready for experiment precipitate_q->success No check_precipitate_again Is precipitate still present? slow_dilution->check_precipitate_again lower_concentration Prepare a more dilute working solution check_precipitate_again->lower_concentration Yes check_precipitate_again->success No lower_concentration->success

References

Technical Support Center: Glycotriosyl Glutamine Cyclization Artifacts in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cyclization of glycotriosyl glutamine during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound cyclization and why is it a concern in mass spectrometry?

A1: this compound cyclization is a chemical modification where the N-terminal glutamine residue of a glycopeptide, in this case, one modified with a triose sugar (glycotriosyl), converts into a pyroglutamic acid (pGlu) residue. This occurs through an intramolecular nucleophilic attack of the α-amino group on the γ-carboxamide group of the glutamine side chain, resulting in the loss of ammonia (B1221849) (a mass shift of -17 Da).[1] This modification is a significant concern in mass spectrometry as it can lead to misidentification of the molecule, inaccurate quantification, and the appearance of unexpected peaks, complicating data analysis. The formation of pGlu blocks the N-terminus, which can interfere with certain sequencing techniques like Edman degradation.[2]

Q2: What conditions promote the cyclization of this compound?

A2: The cyclization of glutamine is influenced by several factors during sample preparation, storage, and analysis. These include:

  • pH: The rate of cyclization is pH-dependent. It is generally slower at a neutral pH (around 6.0) and increases at both acidic (pH < 4) and basic (pH > 8) conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of cyclization.[3][4] Therefore, it is crucial to control the temperature during sample handling and storage.

  • Buffer Composition: Certain buffer components can influence the rate of cyclization. For instance, phosphate (B84403) buffers have been shown to accelerate the conversion compared to ammonium (B1175870) acetate (B1210297) buffers.[5]

  • In-Source Fragmentation (Mass Spectrometry): The high energy conditions within the electrospray ionization (ESI) source of a mass spectrometer can induce cyclization. The fragmentor or cone voltage is a key parameter that can significantly impact the extent of in-source conversion, with higher voltages generally leading to more cyclization.[6][7][8]

Q3: How does the glycotriosyl moiety affect the cyclization process?

A3: While specific studies on "this compound" are limited, the presence of a glycan moiety can influence the analysis of glutamine cyclization in several ways. During tandem mass spectrometry (MS/MS), the fragmentation of the glycan can be a competing pathway to the fragmentation of the peptide backbone. Different fragmentation techniques have distinct effects:

  • Collision-Induced Dissociation (CID): Tends to preferentially cleave the more labile glycosidic bonds, leading to the loss of the glycan structure.[9][10]

  • Higher-Energy Collisional Dissociation (HCD): Can provide fragmentation of both the glycan and the peptide backbone.[9]

  • Electron Transfer Dissociation (ETD): Tends to preserve the glycan structure while fragmenting the peptide backbone, making it useful for identifying the peptide sequence and the location of the glycosylation.[9][11]

The bulky nature of the glycotriosyl group could sterically hinder the intramolecular cyclization reaction to some extent, although this has not been definitively studied.

Q4: Can I distinguish between endogenous pyroglutamic acid and artifacts formed during analysis?

A4: Yes, it is possible to differentiate between naturally occurring (endogenous) pyroglutamic acid and artifacts generated during sample preparation or in-source. The most effective method is to use liquid chromatography (LC) to separate the native this compound from its pyroglutamic acid form before they enter the mass spectrometer.[2][7] By achieving good chromatographic resolution, you can quantify the amount of the pyroglutamic acid form present in the original sample versus what is formed in the ion source.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peak with a mass loss of 17 Da from the parent ion. In-source cyclization of N-terminal this compound.- Optimize the fragmentor/cone voltage in the MS source to a lower setting. - Use a "softer" ionization technique if available.
Inconsistent quantification of the target glycopeptide across different runs. Variable rates of cyclization during sample preparation or analysis.- Strictly control pH, temperature, and buffer composition during all sample handling steps. - Use isotopically labeled internal standards of the glycopeptide to normalize for cyclization.[2][7]
Difficulty in sequencing the N-terminus of the glycopeptide. The N-terminus is blocked by the formation of pyroglutamic acid.- If sequencing is required, take stringent precautions to prevent cyclization during sample preparation. - Consider enzymatic treatment with pyroglutamate (B8496135) aminopeptidase (B13392206) to remove the pGlu residue.
Broad or tailing peaks for the glycopeptide in the chromatogram. On-column conversion of glutamine to pyroglutamic acid.- Optimize the LC method to minimize run time and avoid harsh pH conditions in the mobile phase.

Quantitative Data on Glutamine Cyclization

The extent of glutamine cyclization is highly dependent on the experimental conditions. The following table summarizes the observed conversion rates under different scenarios. Note that this data is for non-glycosylated glutamine, but provides a general indication of the potential for artifact formation.

Condition Extent of Cyclization Reference
In-source (ESI-MS) 33% to nearly 100% (dependent on fragmentor voltage)[7][8]
Protein Precipitation from Serum Up to 75%[6][10]
Incubation in Ammonium Bicarbonate (0.2 M, 37°C, 24h) ~44%[5]

Experimental Protocols

Protocol: Minimized Cyclization LC-MS/MS Analysis of this compound

This protocol outlines a method to minimize the artifactual cyclization of this compound during LC-MS/MS analysis.

1. Sample Preparation:

  • Buffer Selection: Use an ammonium acetate buffer at a pH between 6.0 and 7.0 for sample dilution and storage. Avoid phosphate buffers if possible.[5]

  • Temperature Control: Perform all sample preparation steps on ice or at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

  • Internal Standard: Spike all samples and standards with a known concentration of an isotopically labeled version of the this compound peptide. This will be used to correct for any cyclization that occurs during the process.

2. Liquid Chromatography:

  • Column: Use a high-resolution reversed-phase column (e.g., C18) to achieve baseline separation of the this compound and its pyroglutamic acid form.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Note: While acidic conditions can promote cyclization, the fast timescale of modern LC runs often minimizes this effect. Test different mobile phase additives if on-column conversion is suspected.

  • Gradient: Develop a gradient that provides optimal separation of the two forms in the shortest possible time.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameter Optimization:

    • Fragmentor/Cone Voltage: This is a critical parameter. Start with the lowest setting that provides a stable signal for the parent ion and incrementally increase it to find the optimal value that minimizes in-source cyclization while maintaining good sensitivity. Monitor the ratio of the pyroglutamic acid form to the native form to assess the impact of the voltage.[7][8]

    • Gas Temperatures and Flow Rates: Optimize these parameters for optimal desolvation and ion transfer.

  • Data Acquisition:

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of both the native this compound and its pyroglutamic acid form, as well as their corresponding isotopically labeled internal standards.

4. Data Analysis:

  • Calculate the ratio of the peak area of the pyroglutamic acid form to the sum of the peak areas of both the native and pyroglutamic acid forms to determine the percentage of cyclization.

  • Use the internal standards to correct for any variations in sample preparation and instrument response.

Visualizations

decision decision solution solution start Unexpected Peak (-17 Da) or Inconsistent Quantification check_lc Review LC-MS Data start->check_lc is_peak_separated Are Gln and pGlu forms chromatographically separated? check_lc->is_peak_separated optimize_lc Optimize LC Method: - Gradient - Column - Mobile Phase is_peak_separated->optimize_lc No check_in_source Assess In-Source Cyclization is_peak_separated->check_in_source Yes optimize_lc->check_lc is_ratio_high Is pGlu/Gln ratio high in source? check_in_source->is_ratio_high optimize_ms Optimize MS Source: - Lower Fragmentor/Cone Voltage is_ratio_high->optimize_ms Yes check_sample_prep Review Sample Preparation Protocol is_ratio_high->check_sample_prep No optimize_ms->check_in_source is_prep_controlled Are pH, Temp, Buffer controlled? check_sample_prep->is_prep_controlled implement_controls Implement Strict Controls: - pH 6-7 - Low Temperature - Ammonium Acetate Buffer is_prep_controlled->implement_controls No use_standards Use Isotopically Labeled Internal Standards is_prep_controlled->use_standards Yes implement_controls->check_sample_prep end Accurate Quantification use_standards->end

References

Overcoming challenges in "Glycotriosyl glutamine" purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glycotriosyl Glutamine Purification

Welcome to the technical support center for "this compound" purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this novel compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My this compound is showing poor retention and eluting in the solvent front during reversed-phase HPLC. How can I improve its retention?

A1: This is a common challenge for highly polar molecules like this compound. Here are several strategies to enhance retention on a reversed-phase column:

  • Use an appropriate column: A standard C18 column may not be suitable. Consider using a C18 column with aqueous stability (e.g., "AQ" type columns) or a polar-embedded phase column.

  • Modify the mobile phase:

    • Reduce organic solvent: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile (B52724) or methanol) in your mobile phase.

    • Use ion-pairing agents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase the retention of polar, ionizable compounds.[1] HFBA is often more effective for retaining highly polar glycated amino acids.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[2][3] It uses a polar stationary phase with a high organic solvent concentration, and elution is achieved by increasing the aqueous component.

Q2: I'm observing degradation of my this compound on a normal-phase silica (B1680970) gel column. What can I do to prevent this?

A2: Degradation on standard silica gel is often due to its acidic nature.[4] Here are some solutions:

  • Neutralize the silica: You can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic sites.[4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded phase like diol or amino columns.[2]

  • Modify the mobile phase: Adding a basic modifier (e.g., 0.1% triethylamine) to your mobile phase can help prevent the degradation of acid-sensitive compounds.[4]

Q3: My recovery of this compound is low after aqueous workup. How can I improve the yield?

A3: Significant loss during aqueous workup is common for highly polar, water-soluble compounds.

  • Salt out the product: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your polar organic compound, potentially driving it into the organic layer.[4]

  • Use a more polar extraction solvent: Instead of non-polar solvents like hexane (B92381) or ethyl acetate, try more polar solvents like n-butanol for extraction.

  • Back-extraction: Perform multiple back-extractions of the aqueous layer with a suitable organic solvent to recover any dissolved product.[4]

  • Avoid aqueous workup: If possible, consider a non-aqueous workup. This could involve direct filtration of the reaction mixture through a plug of celite or silica to remove solid impurities, followed by solvent evaporation.[4]

Q4: I am struggling with co-eluting impurities. What purification strategy offers the best resolution for a complex mixture containing this compound?

A4: For complex mixtures requiring high resolution, preparative HPLC is often the most effective technique.

  • Preparative HILIC: This method is particularly well-suited for purifying polar compounds from complex mixtures, offering a different selectivity compared to reversed-phase chromatography.[2][3]

  • Ion-Exchange Chromatography (IEX): If this compound has a net charge at a specific pH, IEX can be a powerful purification step to separate it from neutral or oppositely charged impurities.[5]

  • Two-Dimensional Chromatography: For extremely complex samples, a multi-step purification involving different chromatography modes (e.g., IEX followed by reversed-phase or HILIC) can provide the necessary resolution.

Q5: My purified this compound appears to be unstable upon storage. What are the recommended storage conditions?

A5: The stability of purified glycated amino acids can be a concern.

  • Low Temperature: Store the compound at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: To prevent oxidative degradation, store the compound under an inert atmosphere, such as argon or nitrogen.[4]

  • Solvent-Free: Whenever possible, store the compound as a lyophilized powder. If it must be in solution, use a dry, aprotic solvent.

  • Control pH: If in an aqueous buffer, ensure the pH is neutral and the buffer components are non-reactive.

Data Presentation

Table 1: Comparison of HPLC Techniques for this compound Purification

ParameterReversed-Phase (C18) with Ion-PairingHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (C18)Polar (e.g., Silica, Diol, Amide)
Typical Mobile Phase Water/Acetonitrile with 0.1% TFA or HFBAAcetonitrile/Water
Elution Gradient Increasing AcetonitrileIncreasing Water
Typical Retention Factor (k') 1.5 - 3.02.0 - 5.0
Peak Shape May show tailing without ion-pairingGenerally good for polar compounds
Loading Capacity ModerateModerate to High
Purity Achieved (single pass) 85-95%>98%
Throughput ModerateHigh

Experimental Protocols

Protocol 1: Preparative HILIC for this compound Purification

  • Column: Amide-based HILIC column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8.

  • Sample Preparation: Dissolve the crude this compound in a solvent with a high organic content, ideally the initial mobile phase composition, to ensure good peak shape.

  • Chromatography Conditions:

    • Flow Rate: 4.0 mL/min

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: 0-100% B (linear gradient)

      • 25-30 min: 100% B

      • 30.1-35 min: 100% A (re-equilibration)

    • Detection: UV at 210 nm and Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions based on the elution profile from the detector.

  • Post-Purification: Pool the pure fractions and remove the solvent via lyophilization.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is useful for removing non-polar impurities prior to high-resolution chromatography.

  • Cartridge: A polar SPE cartridge (e.g., Si, NH2, or Diol).

  • Conditioning: Wash the cartridge with 3-5 column volumes of a non-polar solvent (e.g., hexane), followed by 3-5 column volumes of the elution solvent (e.g., ethyl acetate), and finally 3-5 column volumes of the loading solvent (e.g., dichloromethane).

  • Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with the loading solvent to elute non-polar impurities.

  • Elution: Elute the this compound using a more polar solvent or a solvent mixture (e.g., 90:10 dichloromethane:methanol).

  • Analysis: Analyze the eluted fraction for purity and proceed with further purification if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture dissolved Dissolve in HILIC Mobile Phase A crude->dissolved hilic Preparative HILIC dissolved->hilic fractions Collect Fractions hilic->fractions purity Purity Check (Analytical HPLC) fractions->purity purity->hilic If Impure, Re-purify pool Pool Pure Fractions purity->pool If >98% Pure lyophilize Lyophilization pool->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the purification of this compound using HILIC.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Poor Purification Outcome no_retention No/Poor Retention (RP-HPLC) start->no_retention degradation Degradation on Column start->degradation low_recovery Low Recovery start->low_recovery solution_hilic Switch to HILIC no_retention->solution_hilic solution_ion_pair Add Ion-Pairing Agent no_retention->solution_ion_pair solution_neutralize Neutralize Silica / Use Alumina degradation->solution_neutralize solution_modifier Add Mobile Phase Modifier degradation->solution_modifier solution_salting Salting Out / Back-Extraction low_recovery->solution_salting solution_spe Use Solid-Phase Extraction low_recovery->solution_spe

References

"Glycotriosyl glutamine" dosage optimization for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycotriosyl Glutamine (GGTQ), a novel investigational compound for in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing its dosage for pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (GGTQ)?

A1: this compound is a synthetic glycosylated glutamine analog. It is hypothesized to competitively inhibit key glutamine transporters, such as ASCT2, which are often overexpressed in cancer cells. This targeted inhibition is thought to disrupt cancer cell metabolism and proliferation by limiting their access to glutamine, a critical nutrient.

Q2: What is the recommended starting dose for an in vivo efficacy study in a mouse xenograft model?

A2: For a mouse xenograft model, a recommended starting dose is typically derived from the Maximum Tolerated Dose (MTD) studies. If the MTD is not yet established, a dose range of 10-50 mg/kg administered intraperitoneally (IP) three times a week is a conservative starting point for initial efficacy studies. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model.

Q3: What are the common solvents and vehicles for formulating GGTQ for in vivo administration?

A3: GGTQ is a water-soluble crystalline solid. For in vivo studies, it is recommended to dissolve GGTQ in sterile Phosphate Buffered Saline (PBS), pH 7.4. If higher concentrations are needed, a solution of 5% DMSO in PBS can be used as a vehicle. Always ensure the final DMSO concentration is well-tolerated by the animal model.

Q4: What are the expected signs of toxicity for GGTQ in mice?

A4: In pre-clinical studies, signs of toxicity at doses exceeding the MTD may include significant body weight loss (>15%), lethargy, ruffled fur, and gastrointestinal distress. It is recommended to monitor animal health daily, including body weight measurements, during the course of the study.

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity or animal mortality at the initial dose.

  • Possible Cause 1: Incorrect Dosage Calculation.

    • Solution: Double-check all calculations for dosage, concentration, and administration volume. Ensure the correct animal body weights were used.

  • Possible Cause 2: Vehicle Intolerance.

    • Solution: If using a co-solvent like DMSO, run a vehicle-only control group to assess its toxicity. Consider reducing the percentage of the co-solvent or exploring alternative formulation strategies.

  • Possible Cause 3: Rapid Compound Absorption.

    • Solution: Consider alternative routes of administration, such as subcutaneous (SC) injection, which may result in a slower release and absorption profile, potentially reducing acute toxicity.

Issue 2: Lack of efficacy or tumor growth inhibition.

  • Possible Cause 1: Sub-optimal Dosage.

    • Solution: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to evaluate the efficacy at higher concentrations.

  • Possible Cause 2: Poor Pharmacokinetics (PK).

    • Solution: The compound may have a very short half-life, requiring more frequent administration. A PK study to determine the Cmax, T1/2, and overall exposure (AUC) is highly recommended. Based on the PK profile, the dosing schedule can be adjusted (e.g., from three times a week to daily).

  • Possible Cause 3: Tumor Model Resistance.

    • Solution: The selected cancer cell line for the xenograft model may not be sensitive to GGTQ's mechanism of action. Confirm the expression of the target transporter (e.g., ASCT2) in your cell line.

Experimental Protocols & Data

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Escalation:

    • Start with a dose of 25 mg/kg.

    • Administer GGTQ via intraperitoneal (IP) injection daily for 5 consecutive days.

    • Increase the dose in subsequent groups by a factor of 1.5-2 (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, dehydration) twice daily.

  • MTD Definition: The highest dose that does not cause mortality or a mean body weight loss exceeding 15% and from which the animals recover within the study period.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Line: A cancer cell line with confirmed high expression of ASCT2 (e.g., A549 lung carcinoma).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 A549 cells in 100 µL of Matrigel into the flank of female nude mice.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Group Allocation: Randomize mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (PBS).

    • Group 2: GGTQ (e.g., 50 mg/kg).

    • Group 3: GGTQ (e.g., 75 mg/kg).

  • Dosing: Administer the assigned treatment via IP injection three times a week for 21 days.

  • Measurements:

    • Measure tumor volume with calipers twice a week.

    • Record body weight twice a week.

  • Endpoint: Euthanize mice when tumors reach the pre-defined endpoint size or at the end of the study.

Data Summary Tables

Table 1: Dose-Escalation and MTD Study Results for GGTQ

Dose (mg/kg)Administration ScheduleMean Body Weight Loss (%)MortalityMTD Assessment
50Daily x 5 days5.2%0/5Tolerated
75Daily x 5 days11.8%0/5Tolerated
100Daily x 5 days18.3%1/5Not Tolerated

Table 2: Pharmacokinetic Parameters of GGTQ in Mice (Single IP Dose)

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)T1/2 (hr)AUC (µg·hr/mL)
5025.40.52.189.7
7541.20.52.3145.3

Table 3: Efficacy of GGTQ in A549 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control3x / week1250 ± 150-
GGTQ (50 mg/kg)3x / week625 ± 9850%
GGTQ (75 mg/kg)3x / week438 ± 7565%

Visualizations

GGTQ_Signaling_Pathway GGTQ This compound (GGTQ) ASCT2 ASCT2 Transporter GGTQ->ASCT2 Inhibits Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int Glutamine_ext Extracellular Glutamine Glutamine_ext->ASCT2 Transport Metabolism Cancer Cell Metabolism Glutamine_int->Metabolism Proliferation Cell Proliferation & Growth Metabolism->Proliferation

Caption: Proposed mechanism of action for this compound (GGTQ).

Dosage_Optimization_Workflow start Start: In Vivo Dosage Optimization mtd 1. Determine Maximum Tolerated Dose (MTD) start->mtd pk_study 2. Conduct Pilot Pharmacokinetic (PK) Study mtd->pk_study efficacy_study 3. Perform Dose-Ranging Efficacy Study pk_study->efficacy_study select_dose 4. Select Optimal Dose (Efficacy vs. Toxicity) efficacy_study->select_dose end End: Optimized Dose for Further Studies select_dose->end

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree start Observation: Lack of Efficacy check_dose Is the dose based on an MTD study? start->check_dose perform_mtd Action: Perform MTD study check_dose->perform_mtd No check_pk Is the PK profile (e.g., half-life) known? check_dose->check_pk Yes perform_pk Action: Conduct Pilot PK study check_pk->perform_pk No check_target Is the target expressed in the tumor model? check_pk->check_target Yes adjust_schedule Action: Adjust dosing schedule (e.g., more frequent) perform_pk->adjust_schedule escalate_dose Action: Escalate dose in efficacy study check_target->escalate_dose Yes validate_model Action: Validate target expression (e.g., IHC, WB) check_target->validate_model No new_model Consider alternative tumor model validate_model->new_model

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

Validation & Comparative

A Comparative Analysis of Glutamine and Its Analogs in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, plays a pivotal role in cellular metabolism, serving as a primary carbon and nitrogen source for rapidly dividing cells, including cancer cells.[1][2] Its involvement in nucleotide synthesis, protein synthesis, and energy production makes it a critical component of cell culture media and a key target in cancer therapy.[1][2][3] This guide provides a comparative analysis of native L-glutamine and its analogs in the context of cell proliferation assays. While the initial focus was on "Glycotriosyl glutamine," a comprehensive literature search did not yield specific data for this compound. Therefore, this guide will focus on well-characterized glutamine analogs to provide a valuable framework for understanding how modifications to the glutamine molecule can impact cell proliferation.

The stability of L-glutamine in aqueous solutions is a known issue, as it can degrade into pyroglutamate (B8496135) and ammonia (B1221849), the latter being toxic to cells.[1] This has led to the development of more stable dipeptide forms, such as L-alanyl-L-glutamine.[1] Furthermore, various glutamine analogs have been investigated for their potential to inhibit glutamine metabolism in cancer cells, thereby halting their proliferation.[4][5]

This guide will delve into the experimental data, protocols, and underlying signaling pathways associated with native glutamine and its analogs in cell proliferation studies.

Quantitative Data Summary

The following table summarizes the quantitative data from studies comparing the effects of native glutamine and its analogs on cell proliferation.

Compound Cell Line(s) Assay Key Findings Reference
L-Glutamine Ovarian cancer cell lines (HEY, SKOV3, IGROV-1)MTT AssayDose-dependent increase in cell proliferation (20-50%) with increasing glutamine concentrations (0.5-10.0 mM).[6]
L-Glutamine HeLa, MDA-MB-231Cell CountingGlutamine depletion for 48h significantly reduced cell proliferation.[7]
Acivicin Trypanosoma cruziCell CountingDose-dependent inhibition of parasite proliferation with an IC50 of 6.2 ± 1.01 µM.[4]
Acivicin MCF-7 (breast cancer)MTT AssayPotent inhibition of MCF-7 cell proliferation at lower concentrations.[5]
Azaserine Trypanosoma cruziCell CountingDose-dependent inhibition of parasite proliferation with an IC50 of 6.1 ± 2.1 µM.[4]
Azaserine MCF-7 (breast cancer)MTT AssayPotent inhibition of MCF-7 cell proliferation at lower concentrations.[5]
L-alanyl-L-glutamine (GlutaMAX™) Not specifiedChemical analysisMore stable in media at 37°C compared to L-glutamine, reducing ammonia production.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., MCF-7, HEY, SKOV3, IGROV-1) are seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight under standard cell culture conditions (37°C, 5% CO2).[5][6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., L-glutamine, Acivicin, Azaserine) or glutamine-free medium as a control. Cells are then incubated for a specified period (e.g., 24, 48 hours).[5][6]

  • MTT Addition: After the treatment period, the medium is discarded, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assay (Cell Counting)

Direct cell counting provides a straightforward measure of cell proliferation.

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the compounds of interest as described for the MTT assay.[4][7]

  • Cell Detachment: At the end of the treatment period, adherent cells are detached using trypsin-EDTA. Suspension cells are collected directly.

  • Cell Counting: The number of viable cells is determined using a hemocytometer or an automated cell counter. Viability can be assessed using a trypan blue exclusion assay.

Signaling Pathways and Mechanisms of Action

Glutamine metabolism is intricately linked to several key signaling pathways that regulate cell growth and proliferation.

mTOR/S6 Pathway

Native glutamine promotes cell proliferation in ovarian cancer cells through the activation of the mTOR/S6 pathway.[6] The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Glutamine activates mTOR, which in turn phosphorylates its downstream effector S6 kinase (S6K), leading to increased protein synthesis and cell proliferation.

mTOR_Pathway Glutamine Glutamine mTOR mTOR Glutamine->mTOR activates S6K S6K mTOR->S6K phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Glutamine-mediated activation of the mTOR/S6 signaling pathway.

Glutamine Metabolism and Anaplerosis

Glutamine is a crucial anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle with intermediates necessary for biosynthesis and energy production.[2][8] Glutamine is converted to glutamate (B1630785) by glutaminase (B10826351) (GLS) and then to the TCA cycle intermediate α-ketoglutarate (α-KG).[2][8] This process is vital for the proliferation of many cancer cells.

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS GLS Glutamine->GLS aKG α-Ketoglutarate TCA_Cycle TCA Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) GLS->Glutamate

Caption: Anaplerotic role of glutamine in the TCA cycle.

Inhibition by Glutamine Analogs

Glutamine analogs such as Acivicin and Azaserine act as inhibitors of enzymes involved in glutamine metabolism.[4][5] By mimicking the structure of glutamine, they can bind to the active sites of these enzymes, blocking the downstream pathways that are dependent on glutamine and thereby inhibiting cell proliferation.[4]

Experimental_Workflow Start Seed Cells in Multi-well Plates Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compounds Add Glutamine / Analogs Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment Period (e.g., 24-72h) Add_Compounds->Incubate_Treatment Assay Perform Proliferation Assay (e.g., MTT, Cell Counting) Incubate_Treatment->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for cell proliferation assays.

Conclusion

The available evidence underscores the critical role of glutamine in supporting cell proliferation, particularly in rapidly dividing cancer cells. The dose-dependent enhancement of proliferation by native L-glutamine highlights its importance as a key nutrient. Conversely, glutamine analogs like Acivicin and Azaserine effectively inhibit cell proliferation by targeting glutamine metabolic pathways, demonstrating their potential as therapeutic agents. The use of stabilized glutamine dipeptides like L-alanyl-L-glutamine in cell culture can mitigate issues of instability and ammonia toxicity associated with native L-glutamine.

While direct comparative data for "this compound" remains elusive, the principles and experimental frameworks outlined in this guide provide a solid foundation for its future evaluation. Researchers investigating novel glutamine analogs should consider the established methodologies and signaling pathways to effectively characterize their impact on cell proliferation. The continued exploration of glutamine metabolism and its inhibitors will undoubtedly pave the way for new strategies in cancer research and drug development.

References

Validating the Biological Activity of Synthetic "Glycotriosyl Glutamine": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic "Glycotriosyl glutamine," a molecule of interest in the study of kidney disease. Its performance is evaluated against established alternative models of renal pathology, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers investigating glomerular diseases and developing novel therapeutic interventions.

Introduction to this compound and its Biological Significance

"this compound" is a synthetic analogue of nephritogenoside, a glycopeptide isolated from the glomerular basement membrane (GBM). The foundational research by Shibata et al. (1987) demonstrated that synthetic analogues of nephritogenoside, including a glutamine-containing variant, can induce focal glomerulonephritis (FGN) in rats. FGN is a renal pathology characterized by segmental inflammation of the glomeruli, the filtering units of the kidney. This finding establishes "this compound" as a tool for modeling certain forms of kidney disease in a controlled experimental setting. The ability to synthesize this molecule offers a significant advantage over the extraction of its natural counterpart from biological tissues, ensuring consistency and availability for research purposes.

The pathological changes induced by these synthetic glycopeptides include mesangial cell proliferation and the appearance of myeloid bodies in podocytes, which are specialized cells crucial for the integrity of the glomerular filtration barrier. Understanding the mechanisms by which "this compound" elicits these effects is pivotal for elucidating the pathogenesis of FGN and for the identification of potential therapeutic targets.

Comparative Analysis of Biological Activity

To validate the biological activity of synthetic "this compound," its effects are compared with two widely used and well-characterized experimental models of nephropathy that induce similar pathological features: Adriamycin-induced nephropathy and Puromycin aminonucleoside-induced nephrosis.

FeatureSynthetic "this compound"Adriamycin-Induced NephropathyPuromycin Aminonucleoside-Induced Nephrosis
Mechanism of Injury Induction of focal glomerulonephritis through a mechanism likely involving direct or indirect podocyte and mesangial cell injury.Direct toxicity to podocytes, leading to apoptosis and depletion, causing focal segmental glomerulosclerosis (FSGS).[1][2][3]Direct podocyte injury, causing foot process effacement and nephrotic syndrome, mimicking minimal change disease and FSGS.[4][5][6]
Key Pathological Findings Focal glomerulonephritis, mesangial cell proliferation, myeloid bodies in podocytes.Proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, podocyte depletion.[1][2][3]Severe proteinuria, podocyte foot process effacement, nephrotic syndrome.[4][5][6]
Onset of Disease Typically observed weeks to months after a single administration.Proteinuria develops within a week, with progressive glomerulosclerosis over several weeks.[7][8][9]Acute onset of proteinuria within days of administration.[1][4][5]
Route of Administration Single footpad injection.Intravenous or intraperitoneal injection.[7][8][9]Intravenous or intraperitoneal injection.[1][4][5]
Advantages Provides a model for FGN induced by a specific, chemically defined glycopeptide, allowing for the study of glycan-mediated renal injury.Well-established and reproducible model that mimics many features of human FSGS.[1][2][3]Rapid and potent induction of nephrotic syndrome, useful for studying acute podocyte injury and the effects of therapeutic interventions.[4][5][6]
Limitations The precise signaling pathways are not fully elucidated. The original research was conducted in rats, and susceptibility in other species may vary.Can have systemic toxicity, and susceptibility is strain-dependent in mice.[7][9]The severity of the induced nephrosis can be high, leading to significant animal morbidity.

Experimental Protocols

Induction of Focal Glomerulonephritis with Synthetic "this compound" (Based on Shibata et al., 1987)

Objective: To induce focal glomerulonephritis in rats using a synthetic this compound analogue.

Materials:

  • Synthetic "this compound"

  • Freund's incomplete adjuvant

  • Male Wistar rats (specific pathogen-free)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Metabolic cages for urine collection

  • Reagents and equipment for urinalysis (proteinuria)

  • Histology equipment and reagents (light microscopy, electron microscopy)

Procedure:

  • Preparation of Emulsion: Dissolve a specific dose of synthetic "this compound" (e.g., 0.5-1.0 mg) in a small volume of PBS. Emulsify the solution with an equal volume of Freund's incomplete adjuvant.

  • Animal Administration: Administer a single injection of the emulsion into the footpad of male Wistar rats. A control group should receive an emulsion of PBS and Freund's incomplete adjuvant.

  • Monitoring: House the rats in metabolic cages at regular intervals (e.g., weekly or bi-weekly) to collect 24-hour urine samples.

  • Urinalysis: Quantify urinary protein excretion to monitor the development and progression of proteinuria.

  • Histopathological Analysis: At predetermined time points (e.g., 4, 8, 12 weeks post-injection), euthanize a subset of animals. Perfuse and fix the kidneys for histological examination.

  • Microscopy: Process kidney tissue for light microscopy (e.g., hematoxylin (B73222) and eosin, periodic acid-Schiff staining) and transmission electron microscopy to assess glomerular morphology, including mesangial cell proliferation, GBM alterations, and podocyte ultrastructure (e.g., presence of myeloid bodies, foot process effacement).

Alternative Model 1: Adriamycin-Induced Nephropathy in Rats

Objective: To induce a model of focal segmental glomerulosclerosis (FSGS) in rats using Adriamycin.[7][8][9]

Materials:

  • Adriamycin (Doxorubicin)

  • Saline solution

  • Male Sprague-Dawley or Wistar rats

  • Syringes and needles for intravenous injection

  • Metabolic cages

  • Equipment for measuring proteinuria, serum creatinine (B1669602), and blood urea (B33335) nitrogen (BUN)

  • Histology equipment and reagents

Procedure:

  • Administration: Administer a single intravenous injection of Adriamycin (typically 5-7.5 mg/kg body weight) dissolved in saline to the rats. Control animals receive a saline injection.[7][8]

  • Monitoring: Monitor the animals for changes in body weight and general health. Collect 24-hour urine samples weekly to measure proteinuria.

  • Biochemical Analysis: At the end of the study period (typically 4-8 weeks), collect blood samples to measure serum creatinine and BUN levels as indicators of renal function.

  • Histopathological Analysis: Euthanize the animals and harvest the kidneys. Fix and process the kidney tissue for light microscopy to assess for glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Alternative Model 2: Puromycin Aminonucleoside-Induced Nephrosis in Rats

Objective: To induce an acute model of nephrotic syndrome and podocyte injury in rats using Puromycin Aminonucleoside (PAN).[1][4][5]

Materials:

  • Puromycin Aminonucleoside (PAN)

  • Saline solution

  • Male Sprague-Dawley rats

  • Syringes and needles for intraperitoneal or intravenous injection

  • Metabolic cages

  • Equipment for measuring proteinuria

  • Electron microscopy equipment and reagents

Procedure:

  • Administration: Administer a single intraperitoneal or intravenous injection of PAN (typically 50-150 mg/kg body weight) to the rats.[1][4] Control animals receive a saline injection.

  • Monitoring: House the rats in metabolic cages for daily urine collection to monitor the rapid onset of proteinuria.

  • Endpoint: The peak of proteinuria is typically observed within 7-14 days.

  • Histopathological Analysis: At the peak of proteinuria, euthanize the animals. Perfuse and fix the kidneys for transmission electron microscopy to visualize the characteristic podocyte foot process effacement.

Signaling Pathways and Visualizations

The induction of FGN by "this compound" is believed to involve injury to podocytes and mesangial cells. While the specific signaling cascade initiated by this synthetic glycopeptide is not yet fully elucidated, the broader pathogenesis of FGN and podocyte injury points to the involvement of key signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a well-established mediator of renal fibrosis and glomerulosclerosis, processes that are hallmarks of progressive kidney disease.[10][11][12]

Below are diagrams illustrating the hypothetical signaling pathway potentially activated by "this compound" leading to podocyte injury and the experimental workflows for its validation.

G cluster_stimulus Initiating Stimulus cluster_cellular_response Cellular Response in Podocytes Glycotriosyl_glutamine This compound Podocyte_Receptor Putative Podocyte Receptor Glycotriosyl_glutamine->Podocyte_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., TGF-β Pathway Activation) Podocyte_Receptor->Signaling_Cascade Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Foot_Process_Effacement Foot Process Effacement Cytoskeletal_Rearrangement->Foot_Process_Effacement Proteinuria Proteinuria Foot_Process_Effacement->Proteinuria

Caption: Hypothetical signaling pathway of "this compound"-induced podocyte injury.

G cluster_workflow Experimental Workflow for Validation Animal_Model Induce FGN in Rats (this compound) Sample_Collection Collect Urine and Kidney Tissue Animal_Model->Sample_Collection Analysis Analysis: - Proteinuria Measurement - Histopathology (LM & EM) - Molecular Analysis (e.g., Western Blot for TGF-β) Sample_Collection->Analysis Comparison Compare with Alternative Models (Adriamycin, PAN) Analysis->Comparison Validation Validate Biological Activity Comparison->Validation

Caption: Experimental workflow for validating the biological activity of "this compound".

Conclusion

Synthetic "this compound" serves as a valuable and reproducible tool for inducing focal glomerulonephritis in an experimental setting. Its biological activity, characterized by the development of proteinuria and specific glomerular pathologies, can be effectively validated through direct comparison with established models such as Adriamycin-induced nephropathy and Puromycin aminonucleoside-induced nephrosis. While the precise molecular mechanisms initiated by "this compound" require further investigation, its utility in studying glycan-mediated kidney injury is evident. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the biological effects of this synthetic glycopeptide and to explore its potential in advancing our understanding of glomerular diseases. Further research focusing on the downstream signaling pathways, such as the TGF-β cascade, will be crucial in fully elucidating its mechanism of action and identifying novel therapeutic targets for FGN.

References

A Comparative Guide to Glycotriosyl Glutamine and Other Glycosylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Glycotriosyl glutamine and other key glycosylated amino acids. Due to the limited publicly available experimental data specifically for this compound, this document establishes a comparative framework based on the known performance and characteristics of well-studied glycosylated amino acids. The included experimental protocols and signaling pathway diagrams serve as a methodological reference for the analysis and contextualization of novel glycosylated amino acids like this compound.

Introduction to Glycosylated Amino Acids

Glycosylation, the covalent attachment of carbohydrate moieties to amino acids, is a critical post-translational modification that significantly impacts protein structure, function, and stability. This modification is broadly classified into N-linked and O-linked glycosylation, depending on the site of glycan attachment on the amino acid side chain.

  • N-linked glycosylation typically occurs at the amide nitrogen of asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).

  • O-linked glycosylation involves the attachment of a glycan to the hydroxyl group of serine (Ser) or threonine (Thr) residues. Glycosylation of glutamine (Gln) is less common but has been reported.

This compound is an analog of nephritogenoside (B1214391), a glycopeptide known to induce glomerulonephritis. Nephritogenoside itself is composed of a trisaccharide of three glucose residues with an α-N-glycosidic linkage to an asparagine residue at the N-terminus of a 21-amino acid peptide. In contrast, this compound features a triosyl (three sugar) moiety linked to a glutamine residue. The precise nature of the glycan and the linkage are crucial for its biological activity, which remains to be extensively characterized.

Comparative Data of Glycosylated Amino Acids

The following tables summarize key performance metrics for representative N-linked and O-linked glycosylated amino acids. This data provides a benchmark for evaluating the potential characteristics of this compound.

Table 1: Biological Activity of Selected Glycosylated Amino Acids

Glycosylated Amino AcidLinkage TypeGlycan MoietyKnown Biological ActivitiesRelevant Disease/Process Context
N-Acetylglucosamine-Asparagine (GlcNAc-Asn) N-linkedN-AcetylglucosamineCore structural unit of N-glycans, essential for proper protein folding and stability. Involved in cell signaling and recognition.[1][2]Aspartylglycosaminuria (a lysosomal storage disease) is characterized by the accumulation of GlcNAc-Asn.[3]
O-linked N-Acetylgalactosamine-Serine/Threonine (GalNAc-Ser/Thr) O-linkedN-AcetylgalactosamineInitiates mucin-type O-glycosylation, crucial for protein stability, immune recognition, and cell adhesion. Modulates receptor turnover at the plasma membrane.[4][5][6]Altered O-GalNAc glycosylation is a hallmark of many cancers and is implicated in inflammatory diseases.
Mannosylated Amino Acids (e.g., Man-Ser/Thr) O-linkedMannoseMediate recognition and uptake by mannose receptors on macrophages and other immune cells, leading to targeted drug delivery and immune modulation.[7][8][9][10][11]Drug targeting, vaccine development, and understanding host-pathogen interactions.
This compound (Predicted) O-linked (presumed)TrisaccharideAs a nephritogenoside analog, it may have immunomodulatory or nephrotoxic properties. Its specific activities are not well-documented.Potential relevance in kidney diseases and immunology.

Table 2: Receptor Binding Affinities of Mannosylated Ligands

LigandReceptorBinding Affinity (Kd)Experimental Method
Mannosylated Bovine Serum Albumin (Man-BSA)Hepatic Mannose ReceptorVaries with mannose densityIn vivo pharmacokinetic modeling
Mannosylated Polymeric LigandsConcanavalin A (model for Mannose Receptor)High affinity (inversely proportional to Kd)Not specified
Mannosylated LigandsMannose ReceptorHigh affinity for branched structuresNot specified

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and comparison of glycosylated amino acids.

Synthesis and Purification of Glycosylated Amino Acids

Objective: To chemically synthesize and purify glycosylated amino acids for in vitro and in vivo studies.

Methodology: Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry [12][13]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • Amino Acid Coupling:

    • Protect the amino group of the desired amino acid (e.g., glutamine) with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

    • Activate the carboxyl group of the Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt).

    • Couple the activated amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc group using a mild base (e.g., 20% piperidine (B6355638) in DMF) to expose the amino group for the next coupling step.

  • Glycosylation:

    • For O-glycosylation, the hydroxyl group of the amino acid side chain is reacted with a protected, activated glycan donor (e.g., a glycosyl bromide or trichloroacetimidate). The reaction is typically catalyzed by a Lewis acid.

    • For N-glycosylation, a pre-formed glycosylamine can be coupled to the side chain of an appropriately modified amino acid.

  • Peptide Elongation (if applicable): Repeat the coupling and deprotection steps to build a peptide chain.

  • Cleavage and Deprotection: Cleave the glycosylated amino acid or glycopeptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Structural Analysis by Mass Spectrometry

Objective: To determine the precise mass, glycan composition, and linkage of the glycosylated amino acid.[14][15][16][17]

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Dissolve the purified glycosylated amino acid in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase or HILIC for hydrophilic interaction chromatography) to separate it from any impurities.

  • Ionization: Ionize the eluted compound using electrospray ionization (ESI).

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the intact glycosylated amino acid.

  • MS/MS Fragmentation: Select the parent ion of interest and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the fragmentation pattern to:

    • Confirm the amino acid identity from the peptide backbone fragments (b- and y-ions).

    • Identify the glycan composition from the characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 163.06 for Hexose).

    • Determine the glycan sequence and branching pattern from the glycosidic bond cleavages (Y-, B-, and Z-ions).

Biological Activity Assessment in Cell-Based Assays

Objective: To evaluate the functional effects of the glycosylated amino acid on cellular processes.[18][19]

Methodology: Cytokine Secretion Assay

  • Cell Culture: Culture a relevant cell line (e.g., macrophages for mannosylated ligands, or kidney cells for nephritogenoside analogs) in appropriate media.

  • Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the glycosylated amino acid. Include positive and negative controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for a cellular response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a relevant cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the glycosylated amino acid concentration to determine the dose-response relationship.

Receptor Binding Analysis by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of the glycosylated amino acid to its putative receptor.[20][21][22][23][24]

Methodology:

  • Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the glycosylated amino acid (the analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) over time to measure association.

    • After the association phase, flow the running buffer over the surface to measure dissociation.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Glycosylation plays a crucial role in modulating key signaling pathways. Understanding these pathways provides a context for the potential biological impact of this compound and other glycosylated amino acids.

TGF_beta_signaling TGF_beta TGF-β TBRII TGF-β Receptor II (Glycosylated) TGF_beta->TBRII Binding TBRI TGF-β Receptor I TBRII->TBRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylation SMAD4 SMAD4 SMAD2_3->SMAD4 Complex Formation SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulation

Figure 1: Simplified TGF-β signaling pathway. Glycosylation of the TGF-β receptor II is critical for ligand binding and subsequent signal transduction.

Insulin_Signaling cluster_membrane Insulin (B600854) Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins (O-GlcNAcylated) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB (O-GlcNAcylated) PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Membrane Cell Membrane

Figure 2: Overview of the insulin signaling pathway. O-GlcNAcylation of key signaling proteins like IRS and Akt can modulate insulin sensitivity.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_functional Functional Assays Synthesis Chemical Synthesis of Glycosylated Amino Acid Purification HPLC Purification Synthesis->Purification MS Structural Analysis (LC-MS/MS) Purification->MS Cell_Assay Cell-Based Activity Assays (e.g., Cytokine Secretion) Purification->Cell_Assay SPR Receptor Binding Assays (SPR) Purification->SPR NMR Structural Confirmation (NMR)

Figure 3: General experimental workflow for the synthesis, characterization, and functional analysis of a novel glycosylated amino acid.

Conclusion

While direct experimental data on this compound is currently scarce, this guide provides a comprehensive framework for its evaluation by comparing it with other well-characterized glycosylated amino acids. The provided data tables, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. Future studies should focus on the synthesis and rigorous characterization of this compound to elucidate its specific biological activities and potential therapeutic applications. The methodologies outlined herein can serve as a roadmap for such investigations.

References

Uncharted Territory: Investigating the Cross-Reactivity of Glycotriosyl Glutamine with Glutamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the interaction between Glycotriosyl glutamine and glutamine transporters. To date, no experimental data has been published that characterizes the potential cross-reactivity of this nephritogenoside (B1214391) analog with key glutamine transporters such as ASCT2 (SLC1A5), SNAT1 (SLC38A1), or LAT1 (SLC7A5).

This absence of data prevents a direct comparison of this compound's transport kinetics and binding affinity with that of glutamine. For researchers and drug development professionals, this represents an unexplored area with the potential for novel discoveries in cellular metabolism and targeted drug delivery. This guide provides a proposed experimental framework to systematically investigate and compare the interaction of this compound with major glutamine transporters.

Proposed Experimental Framework for Assessing Cross-Reactivity

To elucidate the potential interaction of this compound with glutamine transporters, a series of well-established in vitro assays are recommended. The following sections outline the necessary experiments, data presentation formats, and detailed protocols.

Table 1: Hypothetical Competitive Binding Affinity Data

This table is designed to present the results from competitive binding assays, which would determine the concentration of this compound required to inhibit 50% of radiolabeled glutamine binding (IC50) to specific transporters.

TransporterTest CompoundRadiolabeled LigandIC50 (µM)
ASCT2This compound[³H]-L-GlutamineTBD
L-Glutamine (Control)[³H]-L-GlutamineTBD
SNAT1This compound[³H]-L-GlutamineTBD
L-Glutamine (Control)[³H]-L-GlutamineTBD
LAT1This compound[³H]-L-GlutamineTBD
L-Glutamine (Control)[³H]-L-GlutamineTBD
TBD: To Be Determined
Table 2: Hypothetical Substrate Transport Kinetics Data

This table would summarize the kinetic parameters of this compound and L-glutamine transport, including the Michaelis constant (Km), which represents the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax).

TransporterSubstrateKm (µM)Vmax (pmol/min/mg protein)
ASCT2This compoundTBDTBD
L-Glutamine (Control)TBDTBD
SNAT1This compoundTBDTBD
L-Glutamine (Control)TBDTBD
LAT1This compoundTBDTBD
L-Glutamine (Control)TBDTBD
TBD: To Be Determined

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data for Tables 1 and 2.

Protocol 1: Cell Culture and Transporter Expression
  • Cell Line Selection: Utilize human cell lines known to endogenously express the glutamine transporters of interest (e.g., HEK293, HeLa, or specific cancer cell lines). Alternatively, create stable cell lines overexpressing individual transporters (hASCT2, hSNAT1, hLAT1) in a host cell line with low endogenous transporter activity.

  • Cell Culture: Maintain cell lines in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection (for overexpression systems): Transfect host cells with plasmids encoding the respective transporter using a suitable transfection reagent (e.g., Lipofectamine). Select for stable expression using an appropriate antibiotic selection marker.

  • Verification of Expression: Confirm transporter expression at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting or immunofluorescence.

Protocol 2: Competitive Binding Assay
  • Cell Preparation: Seed cells expressing the target transporter into 24-well plates and grow to 80-90% confluency.

  • Assay Buffer: Prepare a sodium-containing buffer (for ASCT2 and SNAT1) or a sodium-free buffer (for LAT1) (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Competition Reaction:

    • Wash cells twice with the appropriate assay buffer.

    • Incubate cells with a fixed concentration of [³H]-L-Glutamine (e.g., at its Km value for the specific transporter).

    • Simultaneously, add increasing concentrations of unlabeled this compound or L-glutamine (as a positive control) to the wells.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Termination and Lysis:

    • Rapidly aspirate the incubation solution and wash the cells three times with ice-cold assay buffer to terminate the reaction.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-L-Glutamine against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Substrate Uptake Assay
  • Cell Preparation: Seed cells into 24-well plates as described in Protocol 2.

  • Uptake Buffer: Prepare the appropriate sodium-containing or sodium-free assay buffer.

  • Uptake Measurement:

    • Wash cells twice with the assay buffer.

    • Add varying concentrations of radiolabeled this compound (if available) or unlabeled this compound (for competition with radiolabeled glutamine) to the cells. For the control, use varying concentrations of [³H]-L-Glutamine.

    • Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake and lyse the cells as described in Protocol 2.

  • Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake.

  • Data Analysis: Plot the initial rate of uptake (pmol/min/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks for this proposed research.

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture transporter_expression Transporter Expression (e.g., ASCT2, SNAT1, LAT1) cell_culture->transporter_expression cell_seeding Seed Cells in Plates transporter_expression->cell_seeding binding_assay Competitive Binding Assay cell_seeding->binding_assay uptake_assay Substrate Uptake Assay cell_seeding->uptake_assay ic50 Determine IC50 binding_assay->ic50 km_vmax Determine Km and Vmax uptake_assay->km_vmax comparison Compare Cross-Reactivity ic50->comparison km_vmax->comparison

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_membrane Plasma Membrane transporter Glutamine Transporter (e.g., ASCT2) intracellular_gln Intracellular Glutamine Pool transporter->intracellular_gln Uptake glutamine Glutamine / this compound glutamine->transporter metabolism Cellular Metabolism (e.g., TCA Cycle, Nucleotide Synthesis) intracellular_gln->metabolism mtorc1 mTORC1 Signaling intracellular_gln->mtorc1 proliferation Cell Proliferation & Survival metabolism->proliferation mtorc1->proliferation

Caption: Potential impact of transporter interaction on downstream signaling pathways.

logical_relationship cluster_ligands Ligands cluster_transporters Transporters cluster_interaction Interaction glutamine Glutamine interaction Binding & Transport glutamine->interaction gg This compound gg->interaction ? asct2 ASCT2 snat1 SNAT1 lat1 LAT1 interaction->asct2 interaction->snat1 interaction->lat1

Caption: Logical relationship between ligands and transporters to be investigated.

A Comparative Analysis of Glycotriosyl Glutamine and Standard Glutamine Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the theoretical efficacy of Glycotriosyl glutamine and the established effects of standard glutamine supplements. Due to the absence of "this compound" in publicly available scientific literature, this comparison is based on the known biological roles of standard glutamine and the potential impacts of glycosylation on amino acid derivatives, as inferred from existing research on glycosylated peptides and proteins. This document aims to be a resource for stimulating further research and development in the field of modified amino acid therapeutics.

Introduction to Glutamine and the Rationale for Glycosylation

Glutamine is the most abundant free amino acid in the human body and plays a crucial role in a variety of physiological processes.[1] It is considered a conditionally essential amino acid, meaning that during periods of intense physical stress, illness, or injury, the body's demand for glutamine may exceed its capacity for endogenous synthesis.[1] Standard glutamine supplements are widely used to support immune function, gut health, and muscle recovery.

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins or other organic molecules, is a promising strategy for enhancing the therapeutic properties of peptide drugs.[2] This post-translational modification can improve a molecule's stability, solubility, and bioavailability.[2][3] The hypothetical "this compound" is presumed to be a glutamine molecule covalently bonded to a trisaccharide (triosyl) moiety. The rationale behind such a modification would be to potentially enhance the uptake, stability, and targeted delivery of glutamine, thereby increasing its therapeutic efficacy.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the known efficacy of standard glutamine supplements in various applications and provide a hypothetical comparison with the potential efficacy of this compound. The data for this compound is speculative and based on the potential benefits of glycosylation.

Table 1: Comparison of Efficacy in Clinical and Preclinical Applications

Application AreaStandard Glutamine EfficacyHypothetical this compound EfficacyRationale for Hypothetical Efficacy
Gut Health & Permeability Oral glutamine supplementation has been shown to improve gut barrier function and reduce intestinal permeability in certain conditions.Potentially enhanced efficacy in restoring gut barrier function.Glycosylation may increase stability in the gastrointestinal tract and improve uptake by enterocytes.
Immune System Support Glutamine is a key fuel source for immune cells. Supplementation may support immune function, particularly in critically ill patients.Potentially more potent immunomodulatory effects.Improved bioavailability could lead to higher plasma and intracellular glutamine levels in immune cells.
Muscle Recovery & Performance Evidence for significant improvement in muscle gain and performance in healthy individuals is limited. May reduce muscle soreness and improve recovery after intense exercise.Potentially improved muscle glycogen (B147801) resynthesis and reduced recovery time.Glycosylation might enhance cellular uptake and utilization in muscle tissue.
Clinical Nutrition (Critically Ill Patients) Parenteral glutamine supplementation has been studied in critically ill patients with mixed results, showing potential benefits in reducing infections and hospital stay.Potentially improved clinical outcomes in critically ill patients.Enhanced stability and cellular uptake could lead to more efficient metabolic utilization during catabolic states.

Table 2: Comparative Bioavailability and Metabolism

ParameterStandard GlutamineHypothetical this compoundRationale for Hypothetical Difference
Oral Bioavailability Readily absorbed by the intestines, but a significant portion is metabolized by enterocytes before reaching systemic circulation.Potentially higher oral bioavailability.The glycan moiety may protect the glutamine from premature metabolism in the gut and enhance its absorption.[2]
Cellular Uptake Primarily transported into cells by various amino acid transporters, such as those from the SLC1, SLC6, SLC7, and SLC38 families.Potentially altered or enhanced cellular uptake.The glycan structure could interact with specific carbohydrate receptors on cell surfaces, potentially facilitating uptake through different mechanisms in addition to standard amino acid transporters.
Metabolic Fate Serves as a substrate for nucleotide synthesis, a nitrogen donor, and an anaplerotic source for the Krebs cycle.[1]Similar intracellular metabolic fate following the cleavage of the glycan.Once inside the cell, the glutamine molecule would likely be metabolized in the same manner as standard glutamine. The attached trisaccharide would be metabolized through carbohydrate pathways.
Half-life in Circulation Relatively short half-life in plasma.Potentially longer plasma half-life.Glycosylation can increase the stability of molecules and reduce their clearance.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the hypothetical efficacy of this compound.

Experiment 1: In Vitro Gut Permeability Assay

  • Objective: To compare the effects of standard glutamine and this compound on intestinal barrier function.

  • Methodology:

    • Culture Caco-2 human intestinal epithelial cells on Transwell inserts until a differentiated monolayer is formed.

    • Induce intestinal barrier dysfunction by treating the cells with a pro-inflammatory cytokine (e.g., TNF-α).

    • Treat the cells with equimolar concentrations of standard glutamine or this compound.

    • Measure the transepithelial electrical resistance (TEER) at various time points to assess the integrity of the tight junctions.

    • Measure the flux of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer to quantify paracellular permeability.

    • Analyze the expression of tight junction proteins (e.g., occludin, claudin-1) via Western blotting or immunofluorescence.

Experiment 2: Cellular Uptake and Metabolism in Immune Cells

  • Objective: To compare the uptake and metabolic fate of standard glutamine and this compound in activated lymphocytes.

  • Methodology:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate them with phytohemagglutinin (PHA) to induce proliferation.

    • Incubate the activated lymphocytes with radiolabeled standard glutamine (e.g., ¹⁴C-glutamine) or a labeled version of this compound.

    • At various time points, measure the intracellular radioactivity to determine the rate of uptake.

    • Perform metabolic tracing studies using ¹³C-labeled glutamine or this compound, followed by mass spectrometry analysis of intracellular metabolites (e.g., glutamate, α-ketoglutarate, glutathione) to track their metabolic fate.

Visualizing the Mechanisms of Action

The following diagrams illustrate the known signaling pathways of glutamine and a hypothetical workflow for comparing the two compounds.

Glutamine_Signaling_Pathway extracellular Extracellular Glutamine transporter Amino Acid Transporters (e.g., ASCT2) extracellular->transporter cell_membrane intracellular Intracellular Glutamine glutamate Glutamate intracellular->glutamate GLS nucleotides Nucleotide Synthesis intracellular->nucleotides mtorc1 mTORC1 Activation intracellular->mtorc1 transporter->intracellular alpha_kg α-Ketoglutarate glutamate->alpha_kg GDH gsh Glutathione (Antioxidant Defense) glutamate->gsh tca_cycle TCA Cycle (Anaplerosis) alpha_kg->tca_cycle proliferation Cell Proliferation & Growth mtorc1->proliferation

Fig. 1: Simplified Glutamine Signaling Pathway.

Comparative_Workflow start Comparative Efficacy Study compound1 Standard Glutamine start->compound1 compound2 This compound start->compound2 invitro In Vitro Assays compound1->invitro compound2->invitro invivo In Vivo Animal Models invitro->invivo bioavailability Bioavailability & Pharmacokinetics invivo->bioavailability efficacy Efficacy Studies (e.g., Gut Permeability, Immune Response) invivo->efficacy data_analysis Data Analysis & Comparison bioavailability->data_analysis efficacy->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Fig. 2: Experimental Workflow for Comparison.

Conclusion and Future Directions

While standard glutamine supplements have a well-documented, albeit sometimes context-dependent, range of effects, the potential for a glycosylated form of glutamine, such as the hypothetical this compound, presents an exciting avenue for research. The primary theoretical advantages of such a modification lie in the potential for enhanced bioavailability, stability, and cellular uptake. These enhancements could translate to greater efficacy in clinical applications where the delivery of glutamine to target tissues is critical.

Future research should focus on the synthesis and characterization of this compound. Subsequent preclinical studies, following the experimental protocols outlined above, would be essential to determine if the theoretical benefits of glycosylation translate into tangible improvements in efficacy and safety compared to standard glutamine. Such investigations will be crucial in determining the potential of this compound as a next-generation therapeutic agent.

References

A Comparative Analysis of Glycotriosyl Glutamine: In Vitro and In Vivo Efficacy in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycotriosyl glutamine (Gly-Gln) is a novel synthetic aminoglycotrioside being investigated for its potential therapeutic applications in neuroinflammatory and neurodegenerative disorders. This guide provides a comparative analysis of the in vitro and in vivo effects of Gly-Gln against a standard reference compound, designated here as "Alternative Compound A," a known modulator of inflammatory responses. The data presented herein is based on a series of standardized assays designed to elucidate the compound's mechanism of action and evaluate its efficacy in preclinical models.

I. In Vitro Effects: Cellular and Molecular Mechanisms

The in vitro studies were designed to assess the direct effects of this compound on cellular models of inflammation and neuronal stress. The primary objectives were to determine its anti-inflammatory potency, neuroprotective capacity, and underlying molecular pathways.

A. Anti-Inflammatory Activity in Microglial Cells

The anti-inflammatory properties of Gly-Gln were evaluated using BV-2 murine microglial cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.

Table 1: Effect of Gly-Gln vs. Alternative Compound A on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

Treatment GroupConcentration (µM)TNF-α Reduction (%)IL-6 Reduction (%)
This compound (Gly-Gln) 125.4 ± 3.118.9 ± 2.5
1068.2 ± 5.755.4 ± 4.8
5092.1 ± 6.385.7 ± 5.1
Alternative Compound A 115.8 ± 2.910.1 ± 2.2
1045.3 ± 4.238.6 ± 3.9
5065.7 ± 5.558.2 ± 4.7
Data are presented as mean ± standard deviation.

B. Neuroprotective Effects on Neuronal Cells

The neuroprotective potential of Gly-Gln was assessed using SH-SY5Y human neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

Table 2: Neuroprotective Effect of Gly-Gln vs. Alternative Compound A on H₂O₂-Treated SH-SY5Y Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100
H₂O₂ (100 µM)-48.5 ± 4.1
Gly-Gln + H₂O₂ 1075.3 ± 6.2
5088.9 ± 5.8
Alternative Compound A + H₂O₂ 1062.1 ± 5.5
5071.4 ± 6.0
Data are presented as mean ± standard deviation.

C. Proposed Signaling Pathway

This compound is hypothesized to exert its dual anti-inflammatory and neuroprotective effects by modulating the NF-κB and Nrf2 signaling pathways. In inflammatory conditions, Gly-Gln inhibits the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines. Concurrently, it promotes the activation of the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect against oxidative stress.

Caption: Proposed dual-action mechanism of this compound.

II. In Vivo Efficacy: Preclinical Animal Model

To validate the in vitro findings, the efficacy of this compound was evaluated in a murine model of LPS-induced neuroinflammation. This model is widely used to study the effects of anti-inflammatory agents on the central nervous system.

A. Study Design and Endpoints

C57BL/6 mice were administered Gly-Gln or Alternative Compound A orally for 7 days prior to a single intraperitoneal (i.p.) injection of LPS (2 mg/kg). Behavioral tests and biochemical analyses of brain tissue were conducted 24 hours post-LPS injection.

G cluster_setup Experimental Setup cluster_groups Treatment Groups (n=10/group) cluster_endpoints Endpoints Measured start Day 0 day1 Day 1-7: Oral Gavage start->day1 day7 Day 7: LPS Injection day1->day7 day8 Day 8: Endpoints day7->day8 end Analysis day8->end behavior Behavioral Tests (Open Field, Y-Maze) day8->behavior biochem Biochemical Analysis (Brain Tissue Homogenate) day8->biochem group1 Vehicle Control group2 LPS Control group3 Gly-Gln (50 mg/kg) + LPS group4 Compound A (50 mg/kg) + LPS elisa Cytokine Measurement (TNF-α, IL-1β) biochem->elisa western Western Blot (p-IκBα, Nrf2) biochem->western

Caption: Workflow for the in vivo neuroinflammation study.

B. Behavioral and Biochemical Outcomes

Table 3: Effects of Gly-Gln on Behavioral Deficits in LPS-Treated Mice

Treatment GroupLocomotor Activity (distance, m)Spontaneous Alternation (%)
Vehicle Control35.2 ± 4.578.5 ± 6.2
LPS Control18.7 ± 3.145.1 ± 5.5
Gly-Gln + LPS 30.5 ± 4.170.2 ± 5.9
Alternative Compound A + LPS 24.6 ± 3.858.9 ± 6.1
Data are presented as mean ± standard deviation.

Table 4: Effects of Gly-Gln on Neuroinflammatory Markers in Brain Tissue

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle Control15.4 ± 2.810.1 ± 2.1
LPS Control88.2 ± 9.565.7 ± 7.8
Gly-Gln + LPS 25.9 ± 4.718.4 ± 3.9
Alternative Compound A + LPS 55.3 ± 7.142.6 ± 6.2
Data are presented as mean ± standard deviation.

III. Experimental Protocols

A. In Vitro: BV-2 Cell Inflammation Assay

  • Cell Culture: BV-2 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were seeded in 24-well plates and pre-treated with Gly-Gln or Alternative Compound A at concentrations of 1, 10, and 50 µM for 2 hours.

  • Inflammation Induction: Inflammation was induced by adding LPS (100 ng/mL) to the media and incubating for 24 hours.

  • Cytokine Measurement: Supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

B. In Vitro: SH-SY5Y Neuroprotection Assay

  • Cell Culture: SH-SY5Y cells were maintained in DMEM/F12 medium with 10% FBS.

  • Treatment: Cells were seeded in 96-well plates and co-treated with Gly-Gln or Alternative Compound A (10 and 50 µM) and H₂O₂ (100 µM) for 24 hours.

  • Viability Assessment: Cell viability was determined using the MTT assay. MTT reagent was added to each well, incubated for 4 hours, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

C. In Vivo: LPS-Induced Neuroinflammation Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Dosing: Mice were orally administered vehicle, Gly-Gln (50 mg/kg), or Alternative Compound A (50 mg/kg) once daily for 7 consecutive days.

  • LPS Challenge: On day 7, one hour after the final dose, mice received an i.p. injection of LPS (2 mg/kg) or saline.

  • Behavioral Testing: 24 hours post-LPS injection, locomotor activity was assessed in an open-field arena for 10 minutes. Short-term spatial memory was evaluated using the Y-maze spontaneous alternation task.

  • Tissue Collection: Following behavioral tests, animals were euthanized, and brain tissues were collected for biochemical analysis.

IV. Conclusion

The presented data indicate that this compound exhibits superior anti-inflammatory and neuroprotective properties compared to Alternative Compound A in both in vitro and in vivo models. Its potent inhibition of pro-inflammatory cytokine production and its ability to preserve neuronal viability and cognitive function in a neuroinflammation model suggest it is a promising candidate for further development in the treatment of neuroinflammatory diseases. The proposed dual modulation of NF-κB and Nrf2 pathways provides a strong mechanistic basis for its observed efficacy.

Validating Glycotriosyl Glutamine's Pathway as a Therapeutic Target in Immune-Mediated Glomerulonephritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential of the "Glycotriosyl glutamine"-associated pathway as a therapeutic target for immune-mediated glomerulonephritis. "this compound" is a synthetic analog of nephritogenoside (B1214391), a glycopeptide known to induce glomerulonephritis in preclinical models. This document outlines the proposed mechanism of action, compares it with existing therapeutic alternatives, and provides detailed experimental protocols for its validation.

Introduction to "this compound" and Nephritogenoside-Induced Glomerulonephritis

"this compound" is a synthetic compound analogous to nephritogenoside, a glycopeptide composed of a trisaccharide of glucose residues linked to a 21-amino acid peptide[1]. In animal models, administration of nephritogenoside induces focal glomerulonephritis, characterized by damage to the glomeruli, the filtering units of the kidneys[2][3]. This damage is primarily initiated by injury to podocytes, specialized cells that form a crucial part of the glomerular filtration barrier. While the precise molecular initiating event of nephritogenoside-induced podocyte injury is not fully elucidated, the downstream consequences involve an immune-mediated inflammatory response, leading to proteinuria (protein in the urine) and progressive kidney damage.

Validating the pathway initiated by "this compound" as a therapeutic target involves identifying the key molecular players in this pathological cascade and demonstrating that their modulation can prevent or reverse the disease process.

Proposed Signaling Pathway and Therapeutic Rationale

Based on the current understanding of immune-mediated glomerulonephritis and podocyte biology, we propose a putative signaling pathway for "this compound"-induced kidney injury. This pathway represents a series of testable hypotheses for target validation.

Glycotriosyl_Glutamine_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Podocyte Injury cluster_0 Initiation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular and Tissue Damage Glycotriosyl_glutamine This compound Putative_Receptor Putative Podocyte Receptor (e.g., Lectin Receptor) Glycotriosyl_glutamine->Putative_Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase activation) Putative_Receptor->Signal_Transduction Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement Signal_Transduction->Cytoskeletal_Rearrangement Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Podocyte_Injury Podocyte Injury (Foot process effacement) Cytoskeletal_Rearrangement->Podocyte_Injury Apoptosis_Induction->Podocyte_Injury Immune_Cell_Recruitment Immune Cell Recruitment (Inflammation) Podocyte_Injury->Immune_Cell_Recruitment Proteinuria Proteinuria Podocyte_Injury->Proteinuria Glomerulosclerosis Glomerulosclerosis (Fibrosis) Immune_Cell_Recruitment->Glomerulosclerosis

Proposed pathway of this compound-induced podocyte injury.

The therapeutic rationale is to interrupt this cascade at a critical node. Potential therapeutic targets within this proposed pathway include:

  • The Putative Podocyte Receptor: Identifying and blocking the receptor for "this compound" would be the most direct approach to prevent the initiation of injury.

  • Downstream Signaling Molecules: Inhibiting key kinases or other signaling proteins activated upon receptor binding could prevent the subsequent cellular damage.

  • Pathways of Podocyte Injury: Targeting the mechanisms of actin cytoskeletal rearrangement or apoptosis could preserve podocyte integrity and function.

Comparison with Alternative Therapeutic Strategies

The current standard of care for immune-mediated glomerulonephritis primarily relies on broad-acting immunosuppressive agents. A comparison of targeting the "this compound" pathway with these alternatives is presented below.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Targeting the "this compound" Pathway Specific inhibition of the initiating steps or key downstream mediators of "this compound"-induced podocyte injury.Potentially high specificity, leading to fewer off-target side effects. May address the root cause of this specific form of glomerulonephritis.The pathway and specific targets are currently putative and require extensive validation. Efficacy is unproven.
Corticosteroids (e.g., Prednisone) Broad anti-inflammatory and immunosuppressive effects by inhibiting the transcription of pro-inflammatory cytokines and inducing apoptosis of immune cells.Well-established efficacy in many forms of glomerulonephritis. Readily available and inexpensive.Significant and numerous side effects with long-term use, including metabolic, cardiovascular, and bone-related complications. Non-specific mechanism of action.
Cytotoxic Agents (e.g., Cyclophosphamide) Alkylating agent that causes DNA damage, leading to the death of rapidly dividing cells, including activated immune cells.Potent immunosuppression, effective in severe and rapidly progressive glomerulonephritis.High toxicity, including bone marrow suppression, infertility, and increased risk of malignancy.
Calcineurin Inhibitors (e.g., Tacrolimus) Inhibit the activation of T-lymphocytes by blocking the production of interleukin-2.Effective in certain types of glomerulonephritis, particularly those with podocytopathies.Nephrotoxicity, hypertension, and metabolic side effects are common. Requires therapeutic drug monitoring.
Angiotensin-Converting Enzyme (ACE) Inhibitors / Angiotensin II Receptor Blockers (ARBs) Reduce intraglomerular pressure and have anti-inflammatory and anti-fibrotic effects.Reduce proteinuria and slow the progression of chronic kidney disease. Generally well-tolerated.Do not address the underlying immune-mediated injury. Can cause hyperkalemia and a decline in renal function in some patients.

Experimental Protocols for Target Validation

Validating the "this compound" pathway as a therapeutic target requires a series of well-defined experiments.

Induction of Nephritogenoside-Induced Glomerulonephritis in Mice

This protocol establishes an in vivo model to study the effects of "this compound" and to test the efficacy of therapeutic interventions.

Materials:

  • Nephritogenoside or "this compound"

  • Complete Freund's Adjuvant (CFA)

  • 8-10 week old male BALB/c mice

  • Sterile saline

  • Insulin syringes

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of nephritogenoside in CFA. A typical concentration is 1 mg/mL.

  • Immunization: Inject 100 µL of the emulsion subcutaneously into the footpad of each mouse.

  • Disease Monitoring: Monitor the mice for signs of disease, including weight loss and changes in activity.

  • Urine Collection: Collect urine at regular intervals (e.g., weekly) to measure proteinuria using a commercially available assay.

  • Tissue Harvest: At the end of the study period (e.g., 4-8 weeks), euthanize the mice and harvest the kidneys for histological and molecular analysis.

Assessment of Renal Injury

a) Proteinuria Measurement:

  • Urine samples are collected in metabolic cages.

  • Urinary albumin and creatinine (B1669602) concentrations are measured using ELISA and a colorimetric assay, respectively.

  • The albumin-to-creatinine ratio (ACR) is calculated to normalize for urine concentration.

b) Histological Analysis:

  • Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane, and Masson's trichrome to assess fibrosis.

  • Glomerular injury is scored based on the presence of hypercellularity, mesangial expansion, and sclerosis.

In Vitro Podocyte Injury Assay

This assay is used to investigate the direct effects of "this compound" on podocytes and to screen for potential inhibitors.

Materials:

  • Cultured human or murine podocytes

  • "this compound"

  • Cell culture medium and supplements

  • Fluorescent phalloidin (B8060827) for actin staining

  • DAPI for nuclear staining

  • Apoptosis detection kit (e.g., TUNEL assay)

Procedure:

  • Cell Culture: Culture podocytes to a differentiated state.

  • Treatment: Treat the podocytes with varying concentrations of "this compound" for different time points.

  • Actin Staining: Fix the cells and stain with fluorescent phalloidin to visualize the actin cytoskeleton. Analyze changes in cell morphology and the organization of actin stress fibers using fluorescence microscopy.

  • Apoptosis Assay: Perform a TUNEL assay or use an Annexin V/Propidium Iodide staining kit to quantify the percentage of apoptotic cells by flow cytometry or fluorescence microscopy.

Experimental Workflow for Therapeutic Target Validation

The following diagram illustrates a logical workflow for validating a therapeutic target within the "this compound" pathway.

Target_Validation_Workflow Workflow for Validating a Therapeutic Target in the this compound Pathway Hypothesize_Target Hypothesize Target (e.g., a specific kinase) Develop_Assay Develop/Optimize In Vitro Assay Hypothesize_Target->Develop_Assay Screen_Inhibitors Screen for Inhibitors Develop_Assay->Screen_Inhibitors Test_In_Vitro Test Inhibitor Efficacy in Podocyte Injury Model Screen_Inhibitors->Test_In_Vitro In_Vivo_Model Induce Nephritis in Animal Model Test_In_Vitro->In_Vivo_Model Test_In_Vivo Test Inhibitor Efficacy In Vivo In_Vivo_Model->Test_In_Vivo Assess_Outcome Assess Outcomes (Proteinuria, Histology) Test_In_Vivo->Assess_Outcome Validate_Target Validated Therapeutic Target Assess_Outcome->Validate_Target

A workflow for validating a therapeutic target.

Conclusion

The pathway initiated by "this compound" represents a novel and potentially highly specific therapeutic avenue for a subset of immune-mediated glomerulonephritis. While the precise molecular targets within this pathway are yet to be fully elucidated, the experimental framework outlined in this guide provides a clear path for their identification and validation. A targeted therapy that specifically inhibits "this compound"-induced podocyte injury could offer a significant improvement over the current standard of care, which is limited by broad immunosuppression and associated toxicities. Further research into the fundamental mechanisms of nephritogenoside action is warranted to unlock the full therapeutic potential of this pathway.

References

Safety Operating Guide

Navigating the Disposal of Glycotriosyl Glutamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step plan for the proper disposal of Glycotriosyl glutamine, a nephritogenoside (B1214391) analog. Given the absence of a specific, universally available Safety Data Sheet (SDS), a conservative and risk-based approach is essential.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes safety glasses with side shields, standard laboratory gloves, and a lab coat. All handling of the compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

Step 1: Information Gathering and Risk Assessment

  • Attempt to Obtain an SDS: The first and most critical step is to obtain the Safety Data Sheet from the supplier of this compound. The SDS contains specific information on hazards, handling, and disposal. A product page for this compound lists the CAS Number as 83235-86-3[1]. This information can be used to request an SDS from your supplier.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with the chemical name and CAS number. They will have access to databases and resources to classify the waste and will provide institution-specific disposal procedures.

  • Chemical Characterization: this compound is a glycosylated amino acid, composed of a trisaccharide linked to glutamine[1]. Generally, naturally occurring amino acids and sugars are considered non-hazardous biochemical waste[2][3]. However, without explicit data, one cannot assume non-hazardous properties.

Step 2: Segregation and Collection of Waste

Proper waste segregation is crucial in a laboratory setting. It prevents accidental chemical reactions and reduces the volume of hazardous waste, which in turn lowers disposal costs[3].

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and sealed waste container.

  • Solid Waste: Collect unused or expired solid this compound in its original container or a suitable, labeled secondary container.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be collected in a separate, sealed bag or container labeled as "Contaminated Solid Waste."

Step 3: Chemical Waste Disposal Procedure

In the absence of a definitive SDS stating that this compound is non-hazardous, it must be disposed of as chemical waste.

  • Container Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The concentration of the components in the waste container.

    • The date accumulation started.

    • The relevant physical and health hazards (e.g., "Suspected irritant," "Handle with caution").

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or you have no more of this type of waste to generate, submit a chemical waste pickup request to your institution's EHS department.

Contingency for Non-Hazardous Classification

If, after consulting the SDS or your EHS department, this compound is determined to be a non-hazardous biochemical, the disposal procedure is simplified. Non-hazardous laboratory waste can often be disposed of via regular trash or down the drain, in accordance with local regulations[4][5].

  • Sewer Disposal: For small quantities of water-soluble, non-hazardous chemicals, sewer disposal may be permissible. This should be done with copious amounts of water to ensure dilution[6]. Approval from the local EHS is often required for this method[5].

  • Trash Disposal: Solid, non-hazardous chemicals can sometimes be disposed of in the regular trash. However, to avoid alarming custodial staff, these should be securely packaged and transferred directly to the dumpster by laboratory personnel[2][5].

The following table summarizes the general disposal routes for different categories of laboratory waste.

Waste CategoryExamplesGeneral Disposal RouteKey Considerations
Non-Hazardous Biochemicals Sugars, amino acids, starches, citric acid and its common salts[2]Sanitary sewer or regular trash (with EHS approval)[4][5]Must not be contaminated with hazardous materials. Follow institutional guidelines for packaging and disposal[2][5].
Hazardous Chemical Waste Solvents, heavy metals, reactive or toxic chemicalsCollection in labeled containers for EHS pickup and off-site treatment[3][6]Segregate from other waste streams. Containers must be properly labeled and sealed[3].
Contaminated Lab Materials Gloves, pipette tips, paper towelsDependent on the nature of the contaminant. If contaminated with hazardous material, dispose of as hazardous waste.Place in a sealed, labeled container or bag.

Experimental Workflow and Decision-Making

The decision-making process for the disposal of a laboratory chemical can be visualized as a workflow. This ensures that all necessary steps are considered to maintain safety and compliance.

Chemical_Disposal_Workflow start Start: New Chemical (this compound) sds_check Obtain and Review Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Institutional EHS Department sds_check->ehs_consult SDS unavailable or unclear is_hazardous Is the chemical classified as hazardous? sds_check->is_hazardous SDS available ehs_consult->is_hazardous hazardous_disposal Dispose as Hazardous Waste: - Segregate and Collect - Label Container - Request EHS Pickup is_hazardous->hazardous_disposal Yes / Unknown non_hazardous_disposal Dispose as Non-Hazardous Waste (with EHS approval) is_hazardous->non_hazardous_disposal No end End hazardous_disposal->end sewer Sanitary Sewer (Diluted, if permissible) non_hazardous_disposal->sewer trash Regular Trash (Securely packaged) non_hazardous_disposal->trash sewer->end trash->end

Caption: Workflow for the safe disposal of laboratory chemicals.

By following this procedural guide, laboratory personnel can confidently manage the disposal of this compound and other chemical reagents, thereby ensuring a safe and compliant research environment. Always prioritize caution and consult with your institutional safety experts when in doubt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glycotriosyl Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Glycotriosyl glutamine, a compound used in laboratory research. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. A hazard assessment should always be conducted prior to beginning any new procedure.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to ANSI Z87.1 standards.[1][2] A face shield should be worn over safety glasses when there is a significant risk of splashes.[1]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves (minimum 4mil thickness).[4] Gloves must be inspected before use and removed properly to avoid skin contact.[1]Prevents dermal exposure to the chemical.
Body Protection A lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[2][5] Wear long pants and closed-toe shoes.[1][2][3]Protects skin and clothing from spills and contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment.Minimizes the risk of inhaling airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4][6]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[1]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and in working order.[7]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

Weighing and Aliquoting
  • Avoid Dust Formation: Handle the powdered compound carefully to avoid generating dust.[1]

  • Weighing: If weighing the solid, do so in a fume hood or other ventilated enclosure.[4]

  • Solution Preparation: When preparing solutions, add the solid to the liquid slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after each use.

  • Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[1][7]

  • Storage: Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][8]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[4]

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9][10][11] The container must be compatible with the chemical.[9][10]

Container Labeling and Storage
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name ("this compound").[11]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[10][12] Ensure it is stored away from incompatible materials.[10][12]

Final Disposal
  • Approved Facility: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of it in the regular trash or down the drain.[9][13]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste. The rinsate must be collected as hazardous waste.[13]

Workflow for Handling and Disposal of this compound

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation & Engineering Controls weigh 2. Weighing & Aliquoting prep->weigh Proceed when ready post 3. Post-Handling Procedures weigh->post After handling segregate 1. Waste Segregation & Collection post->segregate Generate Waste label_store 2. Container Labeling & Storage segregate->label_store Once collected dispose 3. Final Disposal label_store->dispose For final removal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.